molecular formula C18H12O9 B1671088 Eckol CAS No. 88798-74-7

Eckol

Cat. No.: B1671088
CAS No.: 88798-74-7
M. Wt: 372.3 g/mol
InChI Key: PCZZRBGISTUIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eckol is a bioactive phlorotannin polyphenol, specifically a dibenzo-1,4-dioxin derivative, predominantly isolated from brown algae of the Ecklonia species, such as Ecklonia cava and Ecklonia stolonifera . With a molecular formula of C18H12O9 and a molecular weight of 372.3 g/mol, its unique chemical structure, featuring multiple phloroglucinol units, is responsible for its potent antioxidant and free radical-scavenging activities . This compound is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. This compound has demonstrated significant research value across multiple biological fields due to its diverse mechanisms of action. In oncology research , this compound shows promise as an anti-tumoral agent. Studies indicate it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231, SK-BR-3), cervical cancer (HeLa), and lung cancer (H157) cells . Its proposed mechanisms include inducing apoptosis, modulating the cell cycle, and targeting specific pathways like the aryl hydrocarbon receptor (AhR) and Reg3A-induced signaling . In immunology and inflammation research , this compound exhibits strong anti-inflammatory properties by down-regulating key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing anti-inflammatory IL-10 . This activity is linked to the inhibition of the TLR4/NF-κB/STAT3 signaling pathway, making it a compound of interest for studying chronic inflammatory conditions like ulcerative colitis . Furthermore, in neuroscience and cytoprotection research , this compound's potent antioxidant capability to scavenge reactive oxygen species (ROS) like hydroperoxyl radicals offers protection against oxidative stress . It has been shown to activate cytoprotective pathways, including the AMPK/FoxO3a pathway, leading to the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), and to provide neuroprotective effects . Additional research areas include metabolic disease studies , where it has shown inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), enzymes relevant to diabetes , and cosmeceutical research , where it acts as a tyrosinase inhibitor, suppressing melanin synthesis .

Properties

IUPAC Name

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZZRBGISTUIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237333
Record name Eckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88798-74-7
Record name Eckol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88798-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eckol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECKOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phlorotannins of Ecklonia cava: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the phlorotannins found in the brown alga Ecklonia cava. It is intended for researchers, scientists, and drug development professionals interested in the chemical composition and biological activities of these marine polyphenols. This document details the specific phlorotannins identified in E. cava, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and analysis, and illustrates their known interactions with key signaling pathways.

Introduction

Ecklonia cava, an edible brown seaweed, is a rich source of a unique class of polyphenolic compounds known as phlorotannins. These compounds are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. This guide serves as a technical resource, consolidating current knowledge on the phlorotannin composition of E. cava and the methodologies used to study them.

Identified Phlorotannins in Ecklonia cava

A variety of phlorotannins have been isolated and identified from Ecklonia cava. These compounds vary in their degree of polymerization and the types of linkages between phloroglucinol units. The major phlorotannins identified to date are listed below:

  • Phloroglucinol

  • Eckol

  • Dithis compound

  • Phlorofucofurothis compound A

  • 7-Phlorothis compound

  • 6,6'-Bithis compound

  • Fucodiphloroethol G

  • 2,7''-Phloroglucinol-6,6'-bithis compound (PHB)

  • Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB)

  • Triphlorethol-A

  • Eckstolonol

  • Dioxinodehydrothis compound

Quantitative Analysis of Phlorotannins

The concentration of phlorotannins in Ecklonia cava can vary depending on factors such as the age of the thallus, the specific part of the alga, and the drying and extraction methods used. The following tables summarize the quantitative data available for key phlorotannins.

Table 1: Concentration of Phloroglucinol and Dithis compound in Ecklonia cava Samples [1]

Sample TypePhloroglucinol (mg/kg)Dithis compound (mg/kg)
Ecklonia cava powder 1364.5 ± 12.16976.0 ± 32.0
Ecklonia cava powder 2724.1 ± 18.44441.9 ± 85.7
Ecklonia cava powder 3438.9 ± 11.54171.3 ± 60.9
Ecklonia cava powder 4657.7 ± 20.81597.8 ± 20.0
Ecklonia cava powder 51961.24 ± 2.55086.9 ± 20.1
Ecklonia cava extract powder 12296.0 ± 19.313.3 ± 0.5
Ecklonia cava extract powder 246.9 ± 1.151.1 ± 1.4
Ecklonia cava extract powder 3115.5 ± 2.9102.7 ± 4.1
Ecklonia cava extract powder 4114.3 ± 4.1125.7 ± 3.4
Ecklonia cava extract powder 5215.3 ± 4.8185.0 ± 5.6

Table 2: Concentration of Dithis compound and Phlorofucofurothis compound-A in Different Parts and Preparations of Ecklonia cava [2]

Sample DescriptionDithis compound (mg/g dry tissue)Phlorofucofurothis compound-A (mg/g dry tissue)
Mature thalli1.82Not Reported
Young thalli~1.21Not Reported
Blade tissueHigher concentration than stipe or holdfastHigher concentration than stipe or holdfast
Shadow-dried tissue~90% or more of lyophilized~90% or more of lyophilized
Sun-dried tissue~60% of lyophilized~60% of lyophilized
Oven-dried tissue~60% of lyophilized~60% of lyophilized

Experimental Protocols

Extraction of Phlorotannins

The following is a generalized protocol for the extraction of phlorotannins from Ecklonia cava for subsequent analysis.

Objective: To extract a crude phlorotannin mixture from dried Ecklonia cava powder.

Materials:

  • Dried, pulverized Ecklonia cava

  • Methanol (reagent grade)

  • Chloroform (reagent grade)

  • Deionized water

  • Ethyl ether

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

  • Initial Extraction: Weigh 0.5 g of dried Ecklonia cava powder and place it in a suitable container. Add 2 mL of methanol and rotate the mixture at room temperature for 2 hours.

  • Solvent Addition: Add 4 mL of chloroform to the mixture and shake vigorously for 5 minutes.

  • Filtration: Filter the mixture through defatted cotton to remove solid algal material.

  • Partitioning: To the filtered extract, add 1.5 mL of deionized water and shake for 5 minutes to partition the mixture.

  • Separation of Layers: Centrifuge the mixture to separate the layers. Collect the upper, non-lipid (aqueous methanol) layer.

  • Ethyl Ether Extraction: Extract the collected upper layer with 3 mL of ethyl ether.

  • Evaporation: Evaporate the ethyl ether from the extracted fraction using a nitrogen generator or a rotary evaporator under reduced pressure to obtain the crude phlorotannin residue.

  • Storage: Dissolve the crude phlorotannin residue in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until further analysis.

Purification of Phlorotannins by Column Chromatography

This protocol outlines a general procedure for the purification of individual phlorotannins from a crude extract.

Objective: To isolate and purify specific phlorotannins from a crude extract using column chromatography.

Materials:

  • Crude phlorotannin extract

  • Sephadex LH-20 or Silica Gel 60

  • Glass column for chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water, chloroform, ethanol gradients)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., Sephadex LH-20 or Silica Gel 60) in the initial mobile phase solvent and pour it into the chromatography column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude phlorotannin extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the packed column.

  • Elution: Begin the elution process by passing the mobile phase through the column. A gradient of solvents with increasing polarity is typically used to separate the different phlorotannins. For example, a gradient of chloroform and methanol can be employed for silica gel chromatography[3].

  • Fraction Collection: Collect the eluate in fractions of a specific volume using a fraction collector.

  • Monitoring Separation: Monitor the separation of compounds by spotting aliquots of the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions containing the same purified compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the isolated phlorotannin.

  • Further Purification: If necessary, repeat the chromatographic separation with a different solvent system or a different type of stationary phase to achieve higher purity. A final purification step may involve preparative High-Performance Liquid Chromatography (HPLC)[4].

Analysis of Phlorotannins by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantitative and qualitative analysis of phlorotannins.

Objective: To identify and quantify phlorotannins in an extract.

Materials:

  • Phlorotannin extract or purified compounds

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile, methanol)

  • Standard solutions of known phlorotannins for calibration

Procedure:

  • Sample Preparation: Filter the phlorotannin extract dissolved in a suitable solvent (e.g., methanol) through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be employed. The gradient might start with a low percentage of B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity[5].

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Injection Volume: Inject a small volume of the sample, typically 5-20 µL.

    • Detection: Monitor the elution of compounds using a DAD at a wavelength of around 290 nm. For more detailed identification, couple the HPLC system to a mass spectrometer (HPLC-MS).

  • Data Analysis:

    • Identification: Identify the phlorotannins in the sample by comparing their retention times and UV-Vis spectra (from DAD) or mass spectra (from MS) with those of authentic standards.

    • Quantification: Create a calibration curve for each phlorotannin standard by plotting the peak area against the concentration. Use this calibration curve to determine the concentration of the phlorotannins in the sample.

Signaling Pathways Modulated by Ecklonia cava Phlorotannins

Ecklonia cava phlorotannins have been shown to modulate several key signaling pathways involved in cellular responses to stress, inflammation, and neurotransmission.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Phlorotannins from Ecklonia cava have been shown to activate this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like E. cava polyphenols (ECP), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This activation can be mediated in part by AMP-activated protein kinase (AMPK) and p62.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECP Ecklonia cava Phlorotannins AMPK AMPK ECP->AMPK p62 p62 ECP->p62 Nrf2 Nrf2 AMPK->Nrf2 Activates Keap1_Nrf2 Keap1-Nrf2 Complex p62->Keap1_Nrf2 Inhibits Keap1 Keap1_Nrf2->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2-ARE pathway by Ecklonia cava phlorotannins.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The main components of this pathway are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Phlorotannins from Ecklonia cava, such as dithis compound and phlorofucofurothis compound A, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

MAPK_Pathway cluster_mapk MAPK Cascade EC_Phlorotannins Ecklonia cava Phlorotannins (Dithis compound, PFF-A) p_ERK p-ERK EC_Phlorotannins->p_ERK p_JNK p-JNK EC_Phlorotannins->p_JNK p_p38 p-p38 EC_Phlorotannins->p_p38 LPS LPS Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) LPS->Cell_Surface_Receptor Cell_Surface_Receptor->p_ERK Cell_Surface_Receptor->p_JNK Cell_Surface_Receptor->p_p38 Inflammatory_Response Inflammatory Response p_ERK->Inflammatory_Response p_JNK->Inflammatory_Response p_p38->Inflammatory_Response

Caption: Inhibition of the MAPK signaling pathway by Ecklonia cava phlorotannins.

GABA-A Receptor Modulation

The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Certain phlorotannins from Ecklonia cava, including this compound, eckstolonol, dithis compound, and triphlorethol-A, act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site. This means they do not directly activate the receptor but enhance the effect of GABA when it binds, leading to an increased chloride influx and a more potent inhibitory signal. This mechanism is believed to underlie the sleep-inducing effects of E. cava extracts.

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Chloride_Channel Enhances Opening Chloride_Influx Increased Chloride Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Site Binds EC_Phlorotannins Ecklonia cava Phlorotannins EC_Phlorotannins->BZD_Site Binds Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

Caption: Positive allosteric modulation of the GABA-A receptor by E. cava phlorotannins.

Conclusion

Ecklonia cava is a valuable source of a diverse array of phlorotannins with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a summary of the known phlorotannins, their quantitative distribution, detailed experimental protocols for their study, and an overview of their mechanisms of action on key cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of these unique marine compounds.

References

Eckol's Mechanism of Action as an Antioxidant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eckol, a phlorotannin extracted from brown algae, has demonstrated significant promise as a potent antioxidant agent. Its mechanism of action is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways that bolster the cellular antioxidant defense system. This technical guide provides an in-depth exploration of this compound's antioxidant properties, detailing its effects on key signaling cascades, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered considerable attention for their potent antioxidant properties.[2] this compound, a trimer of phloroglucinol, is a prominent phlorotannin that exhibits robust antioxidant and cytoprotective effects.[3][4] This guide delineates the molecular mechanisms that underpin this compound's antioxidant activity.

Direct Radical Scavenging Activity

This compound exhibits a direct capacity to neutralize a variety of free radicals. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to stabilize radicals.[5] In vitro assays have consistently demonstrated this compound's ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, hydroxyl radicals, and hydrogen peroxide. Furthermore, theoretical studies have highlighted its exceptional hydroperoxyl radical-scavenging capacity.

Modulation of Intracellular Signaling Pathways

Beyond its direct scavenging effects, this compound exerts its antioxidant action by modulating key intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant genes.

This compound has been shown to induce the nuclear translocation of Nrf2 and enhance its transcriptional activity. This leads to the upregulation of downstream targets, most notably heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 by this compound has been observed in various cell lines, including human hepatoma HepG2 cells and Chinese hamster lung fibroblast V79-4 cells.

The activation of the Nrf2-ARE pathway by this compound is mediated by upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Phosphoinositide 3-Kinase (PI3K)/Akt. Specifically, this compound has been found to induce the phosphorylation of c-Jun N-terminal kinases (JNK), Extracellular signal-regulated kinases (ERK), and Akt, which in turn facilitate the nuclear translocation and activation of Nrf2.

AMPK/FoxO3a Pathway

This compound also enhances the mitochondrial antioxidant defense system through the activation of the AMP-activated protein kinase (AMPK)/forkhead box O3a (FoxO3a) pathway. This pathway leads to the induction of manganese superoxide dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme that scavenges superoxide radicals. Studies have shown that this compound treatment increases the expression and activity of MnSOD, thereby protecting mitochondria from oxidative damage.

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and cell-based assays.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTargetThis compound ConcentrationEfficacyReference
DPPH ScavengingDPPH Radical0.25 - 1 mg/mL~93% scavenging
ABTS ScavengingABTS Radical CationIC50 = 5.01 ± 0.19 μMPotent scavenging
Intracellular ROSH2O2-induced ROS30 μM79% scavenging
Lipid PeroxidationTBARS Assay30 μM31% prevention
DNA DamageComet Assay0.5 - 50 μM21% - 53% inhibition

Table 2: Cytoprotective Effects of this compound

Cell LineStressorThis compound ConcentrationEffectReference
V79-4H2O230 μMReduced cell death
V79-4Serum Starvation30 μM47% ROS scavenging
V79-4γ-radiation30 μM43% ROS scavenging
HepG2H2O240 μMIncreased cell viability
HaCaTUVB Radiation250 μMReduced ROS levels
HaCaTParticulate Matter 2.530 μMDecreased ROS generation

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant activity of this compound.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A solution of DPPH in methanol or ethanol is prepared, and its absorbance is measured at approximately 517 nm. Upon the addition of this compound, the purple color of the DPPH radical is reduced to a yellow color, and the decrease in absorbance is monitored to determine the scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The resulting blue-green radical solution has a characteristic absorbance at 734 nm. The addition of this compound leads to the decolorization of the solution, and the extent of this change is proportional to the antioxidant capacity.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown. The sample is treated with thiobarbituric acid (TBA) under acidic conditions and heated, leading to the formation of a pink-colored MDA-TBA adduct, which is measured colorimetrically at approximately 532 nm.

Cell-Based Assays
  • Intracellular ROS Measurement: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microscope or a microplate reader.

  • Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, and the absorbance is measured at approximately 570 nm.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, Nrf2, HO-1). Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection.

  • Luciferase Reporter Assay: This assay is used to study the transcriptional activity of a promoter of interest, such as the antioxidant response element (ARE). Cells are transfected with a plasmid containing the luciferase reporter gene under the control of the ARE promoter. The activity of the promoter in response to this compound treatment is then determined by measuring the luminescence produced by the luciferase enzyme.

Visualizations

Signaling Pathways

Eckol_Antioxidant_Signaling This compound This compound ROS ROS This compound->ROS Scavenges MAPK MAPK (ERK, JNK) This compound->MAPK PI3K_Akt PI3K/Akt This compound->PI3K_Akt AMPK AMPK This compound->AMPK Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) MAPK->Nrf2_Keap1 Phosphorylates PI3K_Akt->Nrf2_Keap1 Phosphorylates FoxO3a FoxO3a AMPK->FoxO3a Activates Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 Release & Nuclear Translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Defense Enhanced Antioxidant Defense & Cytoprotection HO1->Antioxidant_Defense MnSOD MnSOD FoxO3a->MnSOD Induces Transcription MnSOD->Antioxidant_Defense

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow: Intracellular ROS Measurement

ROS_Measurement_Workflow start Seed cells in a multi-well plate treatment Treat cells with this compound start->treatment stressor Induce oxidative stress (e.g., with H2O2) treatment->stressor probe Incubate with DCFH-DA stressor->probe wash Wash cells to remove excess probe probe->wash measure Measure fluorescence (Ex: 485 nm, Em: 530 nm) wash->measure analysis Analyze data and quantify ROS levels measure->analysis

Caption: Workflow for intracellular ROS measurement.

Logical Relationship: Dual Antioxidant Mechanism

Dual_Mechanism This compound This compound Direct Direct Mechanism This compound->Direct Indirect Indirect Mechanism This compound->Indirect Scavenging Radical Scavenging (DPPH, OH•, ROS) Direct->Scavenging Signaling Modulation of Signaling Pathways (Nrf2, AMPK) Indirect->Signaling Outcome Cellular Protection Against Oxidative Stress Scavenging->Outcome Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (HO-1, MnSOD) Signaling->Antioxidant_Enzymes Antioxidant_Enzymes->Outcome

Caption: this compound's dual antioxidant mechanism.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant therapeutic potential. Its ability to both directly neutralize reactive oxygen species and to upregulate the endogenous antioxidant defense system through the modulation of key signaling pathways, such as Nrf2-ARE and AMPK/FoxO3a, underscores its multifaceted mechanism of action. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of this compound as a novel agent for the prevention and treatment of oxidative stress-related diseases. Future studies should focus on its bioavailability, in vivo efficacy, and safety profile to facilitate its translation into clinical applications.

References

The Biosynthesis of Eckol in Brown Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eckol, a phlorotannin with significant therapeutic potential, is a secondary metabolite unique to brown algae. Its complex dibenzodioxin structure arises from a specialized biosynthetic pathway that begins with the formation of phloroglucinol monomers and culminates in their oxidative polymerization. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymes, their mechanisms, and the experimental protocols utilized in their characterization. Quantitative data from relevant studies are summarized, and critical workflows are visualized to facilitate a comprehensive understanding for researchers in natural product synthesis and drug development.

Introduction

Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae). These polymers of phloroglucinol (1,3,5-trihydroxybenzene) exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound, a prominent member of the this compound-type phlorotannins, is characterized by a dibenzo-1,4-dioxin linkage and has garnered significant interest for its potent bioactivities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This guide delineates the current understanding of this compound biosynthesis, from the initial formation of its monomeric precursor to the subsequent polymerization and cyclization reactions.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into two major stages:

  • Formation of the Phloroglucinol Monomer: This initial and well-characterized step involves the synthesis of phloroglucinol from primary metabolites via the acetate-malonate pathway.

  • Polymerization and Oxidative Cyclization: In this less-defined stage, phloroglucinol units are thought to undergo oxidative coupling and intramolecular cyclization to form the characteristic dibenzodioxin structure of this compound.

Stage 1: Phloroglucinol Biosynthesis

The foundational building block of all phlorotannins, phloroglucinol, is synthesized from malonyl-CoA through a reaction catalyzed by a Type III Polyketide Synthase (PKS) . In the model brown alga Ectocarpus siliculosus, a specific PKS, designated as PKS1 , has been identified and characterized as the key enzyme in this process.[1]

The reaction proceeds as follows:

  • Three molecules of malonyl-CoA are sequentially condensed by PKS1.

  • This condensation involves decarboxylation at each step, extending the polyketide chain.

  • The resulting triketide intermediate undergoes an intramolecular C6->C1 Claisen cyclization, followed by aromatization to yield phloroglucinol.

phloroglucinol_synthesis malonyl_coa 3x Malonyl-CoA pks1 Type III PKS (PKS1) malonyl_coa->pks1 intermediate Polyketide Intermediate pks1->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization phloroglucinol Phloroglucinol cyclization->phloroglucinol

Figure 1: Biosynthesis of Phloroglucinol Monomer.
Stage 2: Proposed Polymerization and Dibenzodioxin Ring Formation

The subsequent steps leading to the formation of this compound from phloroglucinol are not as well-defined as the initial monomer synthesis. However, evidence suggests the involvement of vanadium-dependent haloperoxidases (V-HPOs) in the oxidative coupling of phloroglucinol units.[2][3] These enzymes are known to catalyze the oxidation of halides, which can then act as agents for the oxidative coupling of phenols.

The proposed mechanism for the formation of the dibenzodioxin linkage in this compound involves:

  • Oxidative Coupling of Phloroglucinol: V-HPOs are thought to catalyze the formation of phloroglucinol radicals.

  • Formation of Ether and C-C Bonds: These radicals can then couple to form dimers and oligomers with both ether (C-O-C) and phenyl (C-C) linkages, creating precursors such as fucols and phlorethols.

  • Intramolecular Oxidative Cyclization: A key step is the intramolecular cyclization of a phlorethol-type precursor, likely involving a peroxidase-mediated reaction, to form the dibenzo-1,4-dioxin ring system characteristic of this compound.

eckol_formation phloroglucinol Phloroglucinol vhpo Vanadium-dependent Haloperoxidase (V-HPO) phloroglucinol->vhpo radicals Phloroglucinol Radicals vhpo->radicals coupling Oxidative Coupling radicals->coupling precursors Phlorethol-type Precursors coupling->precursors cyclization Intramolecular Oxidative Cyclization precursors->cyclization This compound This compound cyclization->this compound

Figure 2: Proposed Pathway for this compound Formation from Phloroglucinol.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway are not yet available, studies on homologous enzymes provide valuable insights.

Kinetic Parameters of Vanadium-Bromoperoxidase

The following table summarizes the kinetic parameters for a vanadium-bromoperoxidase from the brown alga Ascophyllum nodosum, which is a representative enzyme for the proposed polymerization and cyclization stage.[4][5]

ParameterValueConditionsReference
For H₂O₂
Second-order rate constant2.5 x 10⁶ M⁻¹s⁻¹pH > 6
For Br⁻
KmVaries with pHpH 4.0 - 8.0
Second-order rate constant1.7 x 10⁵ M⁻¹s⁻¹pH 4.0
Inhibitors
Ki (Phosphate)60 µM
Ki (Arsenate)120 µM

Note: Specific kinetic parameters for the Type III PKS (PKS1) from Ectocarpus siliculosus are not yet published in a compiled format.

Quantification of Phloroglucinol and this compound in Brown Algae

The content of phloroglucinol and this compound can vary significantly between different species of brown algae and even within the same species depending on environmental conditions. The following table provides an example of the quantified amounts in Ecklonia cava.

CompoundContent Range (mg/kg)Method of AnalysisReference
Phloroglucinol46.9 – 2296.0HPLC-DAD
This compound13.3 – 6976.0HPLC-DAD

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Recombinant Expression and Purification of Ectocarpus siliculosus PKS1

This protocol is adapted from the methods described for the characterization of PKS1.

pks1_purification_workflow start Start: E. siliculosus PKS1 gene cloning Clone into pET expression vector start->cloning transformation Transform into E. coli BL21 (DE3) cloning->transformation culture Culture cells in LB medium with antibiotic transformation->culture induction Induce protein expression with IPTG culture->induction harvesting Harvest cells by centrifugation induction->harvesting lysis Lyse cells by sonication harvesting->lysis clarification Clarify lysate by centrifugation lysis->clarification chromatography Purify via Ni-NTA affinity chromatography clarification->chromatography end End: Purified recombinant PKS1 chromatography->end

Figure 3: Workflow for PKS1 Recombinant Expression and Purification.

Protocol:

  • Gene Cloning: The coding sequence of E. siliculosus PKS1 is cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

  • Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium.

  • Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged PKS1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The PKS1 is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assay for Type III PKS (PKS1)

This assay measures the ability of PKS1 to synthesize polyketides from malonyl-CoA.

Materials:

  • Purified recombinant PKS1

  • Malonyl-CoA

  • [2-¹⁴C]Malonyl-CoA (for radioactive detection)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Scintillation cocktail

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, malonyl-CoA, and a small amount of [2-¹⁴C]malonyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the purified PKS1 enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the polyketide products with ethyl acetate.

  • Quantification: Evaporate the ethyl acetate, redissolve the residue in a suitable solvent, and quantify the radioactivity using a scintillation counter.

Enzyme Assay for Vanadium-Dependent Haloperoxidase (V-HPO)

This assay is a common method for measuring the activity of V-HPOs, based on the halogenation of a substrate like monochlorodimedone (MCD).

Materials:

  • Purified or partially purified V-HPO

  • Monochlorodimedone (MCD)

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0)

Protocol:

  • Reaction Setup: In a cuvette, prepare the reaction mixture containing the assay buffer, MCD, and KBr.

  • Enzyme Addition: Add the V-HPO enzyme solution to the cuvette.

  • Reaction Initiation: Start the reaction by adding H₂O₂.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the bromination of MCD. The rate of absorbance change is proportional to the enzyme activity.

HPLC-DAD Analysis of Phloroglucinol and this compound

This method allows for the separation and quantification of phloroglucinol and this compound in brown algal extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile or methanol).

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute the more hydrophobic compounds.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection Wavelength: Phlorotannins are typically monitored at around 230 nm or 280 nm.

  • Quantification: Quantification is performed by comparing the peak areas of the samples to those of authentic standards of phloroglucinol and this compound.

Sample Preparation:

  • Extraction: Dried and powdered brown algal material is extracted with a suitable solvent, such as 70% acetone or aqueous ethanol.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

  • Purification (Optional): The crude extract can be further purified by liquid-liquid partitioning or column chromatography to enrich the phlorotannin fraction.

  • Final Preparation: The final sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

The biosynthesis of this compound in brown algae is a complex process that highlights the unique metabolic capabilities of these marine organisms. While the initial synthesis of the phloroglucinol monomer by a Type III PKS is well-established, the subsequent polymerization and cyclization steps, likely mediated by vanadium-dependent haloperoxidases, are still an active area of research. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate this pathway, with the ultimate goal of harnessing the therapeutic potential of this compound and other phlorotannins. Further investigation into the specific enzymes and mechanisms involved in the formation of the dibenzodioxin linkage will be critical for advancing the fields of natural product biosynthesis and drug development.

References

Eckol: A Comprehensive Technical Guide on its Chemical Structure and Functional Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol is a marine-derived polyphenolic compound belonging to the phlorotannin class, predominantly isolated from brown algae of the genus Ecklonia, such as Ecklonia cava.[1][2] This technical guide provides an in-depth overview of the chemical structure, functional groups, and significant biological activities of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Functional Groups

This compound is a trimer of phloroglucinol (1,3,5-trihydroxybenzene) units. Its rigid and complex structure is characterized by a dibenzo-p-dioxin skeleton, which is a distinctive feature among phlorotannins. The multiple hydroxyl (-OH) groups attached to its aromatic rings are the primary functional groups responsible for its potent biological activities, particularly its antioxidant properties.

IUPAC Name: 4-(3,5-dihydroxyphenoxy)dibenzo[b,e][1][2]dioxine-1,3,6,8-tetrol

Molecular Formula: C₁₈H₁₂O₉

Molecular Weight: 372.28 g/mol

Key Structural Features:
  • Dibenzo-p-dioxin Skeleton: This heterocyclic core provides a rigid framework for the molecule.

  • Phloroglucinol Units: Three phloroglucinol units are interconnected, contributing to the high density of hydroxyl groups.

  • Hydroxyl Groups: The numerous phenolic hydroxyl groups are key to this compound's ability to scavenge free radicals and chelate metal ions.

  • Ether Linkages: The phloroglucinol units are linked via ether bonds, forming the dibenzo-p-dioxin structure.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to the number of aromatic protons and carbons. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical shifts (δ, ppm) for aromatic protons typically appear between 5.8 and 6.2 ppm.Chemical shifts (δ, ppm) for aromatic carbons are observed in the range of 94-163 ppm.

Note: Specific chemical shift assignments can vary slightly depending on the solvent and instrument used. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are necessary for unambiguous assignments.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns involving the cleavage of ether bonds and loss of phloroglucinol units.

Experimental Protocols

Isolation and Purification of this compound from Ecklonia cava

1. Extraction:

  • Dried and powdered Ecklonia cava is extracted with 70-80% aqueous ethanol or methanol at room temperature with constant stirring.

  • The solvent is evaporated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The phlorotannin-rich fraction is typically found in the ethyl acetate layer.

3. Chromatographic Purification:

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

    • Silica Gel Chromatography: A gradient elution system of chloroform and methanol is often employed.

    • Sephadex LH-20 Chromatography: Elution with methanol is used to separate compounds based on size.

  • Centrifugal Partition Chromatography (CPC): This technique has been efficiently used for the isolation of this compound. A common two-phase solvent system is n-hexane:ethyl acetate:methanol:water.[2]

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (C18 column) with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile or methanol.

Structural Characterization

1. NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.

2. Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-qTOF-MS), is used to determine the exact mass and elemental composition.

  • Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns for structural confirmation.

Functional Activities of this compound

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant due to its ability to donate hydrogen atoms from its numerous hydroxyl groups to scavenge free radicals.

Assay IC₅₀ / Activity Reference
DPPH Radical ScavengingPotent activity reported, with specific IC₅₀ values varying between studies.
ABTS Radical ScavengingStrong scavenging activity observed.
Reactive Oxygen Species (ROS) ScavengingEffectively reduces intracellular ROS levels.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Activity Mechanism Reference
Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Downregulation of gene expression.
Inhibition of iNOS and COX-2 expressionSuppression of inflammatory enzyme production.
IC₅₀ for NO inhibition in LPS-stimulated RAW 264.7 cells Varies depending on the study.
Anticancer Activity

This compound has shown potential as an anticancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.

Cancer Cell Line Effect IC₅₀ / Effective Concentration Reference
Various cancer cell linesInhibition of proliferation, induction of apoptosis.IC₅₀ values vary depending on the cell line.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit this pathway.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation releases NF-κB This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits nuclear translocation DNA DNA NFkB_active->DNA Translocates to nucleus and binds DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes MAPK_Modulation_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular_Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Cellular_Stress->ASK1 MEK1_2 MEK1/2 Cellular_Stress->MEK1_2 Other stimuli MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors This compound This compound This compound->p38 Inhibits phosphorylation This compound->JNK Inhibits phosphorylation This compound->ERK Inhibits phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

References

Eckol: A Phlorotannin with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Eckol, a phlorotannin predominantly found in brown algae of the Ecklonia species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Therapeutic Activities and Quantitative Data

This compound exhibits a wide spectrum of pharmacological effects, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its therapeutic activities.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueReference
HeLaCervical CancerMTT Assay< 50 µM[1]
H157Lung CancerMTT Assay< 50 µM[1]
MCF7Breast CancerMTT Assay< 50 µM[1]
SW1990Pancreatic CancerCell ViabilityNot directly cytotoxic, but attenuates Reg3A-mediated survival[2]
Table 2: Anti-inflammatory Activity of this compound
Experimental ModelKey MarkersMethodEffective Concentration/IC50Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionGriess AssayIC50 = 72 ± 1.9 µg/mL (for Ecklonia stolonifera extract)[3]
TNF-α/IFN-γ-stimulated HaCaT cellsPro-inflammatory Cytokines and ChemokinesELISA, RT-PCR25, 50, and 100 µg/ml
P. acnes-stimulated HaCaT cellsNF-κB activation, TNF-α, iNOS, COX-2Western BlotConcentration-dependent decrease
Table 3: Antioxidant Activity of this compound
AssayParameter MeasuredIC50 Value/Effective ConcentrationReference
DPPH Radical ScavengingFree radical scavengingIC50 = 21.96 µg/ml (for aqueous extract of Ecklonia cava)
Intracellular ROS ScavengingReduction of reactive oxygen species79% scavenging at 30 µM
Lipid Peroxidation InhibitionTBARS assay31% inhibition at 30 µM
Hydroxyl Radical ScavengingFree radical scavenging-
Superoxide Anion ScavengingFree radical scavenging-
Table 4: Neuroprotective and Other Activities of this compound
ActivityExperimental ModelKey FindingsEffective Concentration/IC50Reference
NeuroprotectionAβ25-35-stimulated PC12 cellsPrevention of Aβ-induced cell death-
Antidiabeticα-glucosidase inhibitionEnzymatic inhibitionIC50 = 22.78 µM
AntidiabeticProtein Tyrosine Phosphatase 1B (PTP1B) inhibitionEnzymatic inhibitionIC50 = 2.64 µM
AntidiabeticRat Lens Aldose Reductase (RLAR) inhibitionEnzymatic inhibitionIC50 = 54.68 µM
Anti-thromboticα2-Plasmin inhibitionEnzymatic inhibitionIC50 = 1.6 µg/mL
Anti-thromboticα2-Macroglobulin inhibitionEnzymatic inhibitionIC50 = 2.5 µg/mL

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (LPS, TNF-α, etc.) Stimuli->IKK IkappaB IκBα IKK->IkappaB P NFkappaB_inactive p65/p50 (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active p65/p50 (Active) NFkappaB_inactive->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_active->Pro_inflammatory_Genes Induces

This compound's inhibition of the NF-κB signaling pathway.
Nrf2-Mediated Antioxidant Response

This compound can induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), by activating the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) This compound->Keap1_Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Induces

This compound's activation of the Nrf2 antioxidant pathway.
PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. In some cancer cells, this compound can inhibit these pathways, leading to reduced cell growth and induction of apoptosis. Conversely, in the context of cytoprotection, this compound can activate these pathways to promote cell survival.

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RTK->PI3K RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation

This compound's modulation of PI3K/Akt and MAPK pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's biological activities.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound dissolved in a suitable solvent (e.g., methanol or DMSO).

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The ability of an antioxidant to quench the blue/green ABTS•+ is measured by the reduction in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at approximately 734 nm.

    • Trolox is commonly used as a standard.

    • The scavenging activity is calculated similarly to the DPPH assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

  • Protocol:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate the plate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

Neuroprotection Assay in PC-12 Cells
  • Principle: PC-12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. Neurotoxicity can be induced by agents like amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂). The neuroprotective effect of this compound is assessed by its ability to rescue cells from this induced toxicity.

  • Protocol:

    • Culture PC-12 cells in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding Aβ peptide (e.g., Aβ25-35) or H₂O₂ to the cell culture.

    • After the incubation period with the neurotoxin, assess cell viability using the MTT assay or other relevant methods (e.g., LDH release assay for cytotoxicity).

    • The neuroprotective effect is determined by the increased cell viability in this compound-treated groups compared to the group treated with the neurotoxin alone.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is influenced by its pharmacokinetic properties. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioavailability: Oral administration of this compound has shown limited bioavailability, suggesting that a significant portion may not be absorbed into the systemic circulation.

  • In Silico Predictions: Computational models predict moderate human intestinal absorption (around 55.60%) and a moderate ability to cross the blood-brain barrier (approximately 25%).

  • Plasma Protein Binding: In silico analysis suggests a high plasma protein binding capacity (100%).

These findings indicate that while this compound demonstrates significant potential in in vitro and in vivo preclinical models, challenges related to its oral bioavailability need to be addressed for successful clinical translation. Formulation strategies to enhance absorption may be necessary to achieve therapeutic concentrations in target tissues.

Conclusion

This compound stands out as a promising natural compound with a multifaceted therapeutic profile. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities are supported by a growing body of preclinical evidence. The modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK underscores its potential to influence fundamental cellular processes involved in various pathologies.

However, for drug development professionals, the low oral bioavailability of this compound presents a significant hurdle. Future research should focus on developing advanced drug delivery systems to improve its pharmacokinetic profile. Furthermore, while numerous in vitro and in vivo studies have demonstrated its efficacy, well-designed clinical trials are imperative to validate its therapeutic potential in humans. The detailed information provided in this guide aims to serve as a valuable resource for researchers and scientists dedicated to unlocking the full therapeutic promise of this compound.

References

Anti-inflammatory properties of Eckol from marine sources.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Properties of Eckol from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

This compound, a phlorotannin predominantly found in marine brown algae, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, detailing its marine origins, mechanisms of action, and the experimental evidence supporting its therapeutic potential. Through a multi-faceted approach involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPKs, the downregulation of inflammatory mediators, and the enhancement of endogenous antioxidant systems, this compound presents a promising candidate for the development of novel anti-inflammatory therapeutics. This guide synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a trimer of phloroglucinol, forming a dibenzo-p-dioxin skeleton, which is characteristic of the phlorotannin class of polyphenols.[1] Its primary sources are edible brown seaweeds, making it a readily available natural product with a range of documented biological activities, including antioxidant, anti-cancer, and neuroprotective effects, in addition to its notable anti-inflammatory capabilities.[2][3]

Marine Sources of this compound

This compound is predominantly isolated from various species of brown algae (Phaeophyceae), particularly those belonging to the family Lessoniaceae.[1] Key marine sources that are abundant in this compound include:

  • Genus Ecklonia : Species such as Ecklonia cava, Ecklonia kurome, and Ecklonia stolonifera are among the most well-documented sources of this compound.[1]

  • Genus Eisenia : Eisenia bicyclis is another significant source of this phlorotannin.

The yield of this compound can be influenced by factors such as the specific algal species, geographical location, and seasonal variations.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple, interconnected molecular pathways. Its ability to modulate key signaling cascades and reduce the production of pro-inflammatory mediators underscores its therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of target genes, including those for pro-inflammatory cytokines and enzymes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK cascades involved in inflammation are the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.

This compound has been demonstrated to inhibit the phosphorylation of ERK, p38, and JNK in various cell models, including human keratinocytes (HaCaT) and macrophages. By downregulating the activation of these MAPK pathways, this compound can suppress the downstream production of inflammatory mediators.

Downregulation of Pro-inflammatory Mediators

A primary outcome of this compound's activity on the NF-κB and MAPK pathways is the reduced expression and production of a wide array of pro-inflammatory molecules. This includes:

  • Pro-inflammatory Cytokines : this compound significantly decreases the levels of key cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6.

  • Pro-inflammatory Enzymes : It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Upregulation of Anti-inflammatory Cytokines

In addition to suppressing pro-inflammatory molecules, this compound has been shown to enhance the production of the anti-inflammatory cytokine IL-10. IL-10 plays a critical role in resolving inflammation and maintaining immune homeostasis.

Antioxidant Activity

This compound's potent antioxidant properties contribute significantly to its anti-inflammatory effects. Oxidative stress and inflammation are closely linked, with reactive oxygen species (ROS) acting as signaling molecules that can activate inflammatory pathways like NF-κB. This compound can scavenge ROS and enhance the expression of endogenous antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) through the activation of the Nrf2 and AMPK/FoxO3a signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.

In Vitro Model Stimulant Parameter Measured Concentration of this compound Effect Reference
HaCaT cellsTNF-α/IFN-γPro-inflammatory Cytokine and Chemokine mRNA expression25, 50, 100 µg/mlSignificant suppression
HaCaT cellsTNF-α/IFN-γPhosphorylation of MAPKs25, 50, 100 µg/mlInhibition
HaCaT cellsTNF-α/IFN-γNuclear translocation of NF-κB p65Not specifiedHampered
V79-4 cellsH₂O₂Cell viability30 µMIncreased by 16%
V79-4 cellsH₂O₂Lipid peroxidation30 µMReduced by 31%
Chang liver cellsH₂O₂MnSOD expression and activity10 µg/mLRecovered decreased levels
In Vivo Model Condition Parameter Measured Dosage of this compound Effect Reference
MiceDextran sodium sulfate (DSS)-induced chronic ulcerative colitisDisease activity index, colon length shortening, colonic tissue damage0.5–1.0 mg/kgReduced and alleviated
MiceDextran sodium sulfate (DSS)-induced chronic ulcerative colitisSerum and colonic levels of TNF-α, IL-1β, IL-60.5–1.0 mg/kgSignificantly decreased
MiceDextran sodium sulfate (DSS)-induced chronic ulcerative colitisSerum and colonic levels of IL-100.5–1.0 mg/kgEnhanced
MiceDextran sodium sulfate (DSS)-induced chronic ulcerative colitisColonic expression of TLR4, NF-κB p65, pSTAT3Not specifiedSignificantly down-regulated

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's anti-inflammatory properties.

This compound Extraction and Isolation
  • Source Material : Dried and powdered brown algae (e.g., Ecklonia cava) is used as the starting material.

  • Solvent Extraction : The algal powder is typically extracted with organic solvents such as ethanol or acetone. Ethanol is often favored due to its status as a GRAS (Generally Recognized as Safe) solvent. The extraction can be optimized by adjusting parameters like solvent concentration, temperature, and time.

  • Purification : The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

In Vitro Anti-inflammatory Assays
  • Cell Culture : Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation : Inflammation is induced by treating the cells with stimulants such as lipopolysaccharide (LPS) or a combination of TNF-α and interferon-gamma (IFN-γ).

  • This compound Treatment : Cells are pre-treated with various concentrations of this compound for a specified duration before or concurrently with the inflammatory stimulus.

  • Measurement of Inflammatory Mediators :

    • ELISA : Enzyme-linked immunosorbent assay is used to quantify the protein levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

    • RT-PCR : Reverse transcription-polymerase chain reaction is employed to measure the mRNA expression levels of pro-inflammatory genes.

    • Western Blotting : This technique is used to analyze the protein expression and phosphorylation status of key signaling molecules like NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK).

In Vivo Anti-inflammatory Models
  • Animal Models : Mice are commonly used to create models of inflammatory diseases.

  • DSS-Induced Colitis Model :

    • Chronic colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water.

    • This compound is administered orally at specific dosages (e.g., 0.5-1.0 mg/kg) during the DSS treatment period.

    • Disease activity is monitored by assessing body weight loss, stool consistency, and rectal bleeding.

    • At the end of the experiment, colon length is measured, and colonic tissues are collected for histological analysis and measurement of inflammatory markers using ELISA and Western blotting.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Eckol_NF_kB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response

Caption: this compound's inhibition of the NF-κB signaling pathway.

Eckol_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors This compound This compound This compound->MAPKK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound's modulation of the MAPK signaling pathways.

Experimental_Workflow Source Brown Algae (e.g., Ecklonia cava) Extraction Extraction & Purification Source->Extraction This compound Pure this compound Extraction->this compound In_Vitro In Vitro Studies (e.g., HaCaT, RAW 264.7) This compound->In_Vitro In_Vivo In Vivo Studies (e.g., Mouse Models) This compound->In_Vivo Analysis Data Analysis In_Vitro->Analysis In_Vivo->Analysis Results Anti-inflammatory Effects Analysis->Results

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a phlorotannin derived from marine brown algae, demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs. The existing body of evidence, from both in vitro and in vivo studies, strongly supports its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

  • Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Clinical Trials : Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies : Investigating the SAR of this compound and its derivatives could lead to the development of even more potent and specific anti-inflammatory agents.

  • Optimization of Extraction : Further optimization of extraction and purification processes will be crucial for the large-scale and cost-effective production of this compound for pharmaceutical applications.

References

Eckol: A Phlorotannin's Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Eckol, a phlorotannin predominantly found in brown algae, has emerged as a potent antioxidant agent with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of this compound's mechanisms in mitigating oxidative stress, detailing its direct radical scavenging activities and its modulation of crucial intracellular signaling pathways. The guide offers a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to support further research and drug development endeavors in this field.

Introduction

Reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism. While they play a role in physiological processes, their overproduction can lead to oxidative damage to lipids, proteins, and nucleic acids, contributing to the pathogenesis of neurodegenerative diseases, cardiovascular disorders, cancer, and inflammatory conditions.[1][2] Antioxidants from natural sources are of great interest for their potential to counteract oxidative stress.[1] this compound, a trimer of phloroglucinol, is a polyphenolic compound isolated from brown algae such as Ecklonia cava.[3][4] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and radioprotective effects. This guide focuses on the core mechanisms by which this compound mitigates oxidative stress, providing a technical resource for the scientific community.

Mechanisms of Action

This compound combats oxidative stress through a dual approach: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound's polyphenolic structure, rich in hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. Studies have demonstrated its efficacy in scavenging various reactive species:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radicals: this compound effectively scavenges DPPH radicals, a stable free radical commonly used to assess antioxidant activity.

  • Intracellular ROS: this compound has been shown to reduce intracellular ROS levels induced by various stressors, including hydrogen peroxide (H₂O₂), UVB radiation, and serum starvation. At a concentration of 30 μM, this compound demonstrated a 79% radical scavenging effect on intracellular ROS.

  • Other Radicals: this compound also exhibits scavenging activity against hydrogen peroxide (H₂O₂), and hydroxy radicals.

Upregulation of Endogenous Antioxidant Enzymes

A key mechanism of this compound's protective effects is its ability to enhance the expression and activity of crucial antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

This compound treatment has been shown to promote the phosphorylation and nuclear translocation of Nrf2, leading to increased ARE-binding and transcriptional activity. This, in turn, upregulates the expression of several cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD).

  • Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This compound induces both mRNA and protein expression of HO-1 in a concentration- and time-dependent manner. The cytoprotective effect of this compound against H₂O₂-induced cell damage is significantly diminished by the inhibition of HO-1 activity or the knockdown of Nrf2, confirming the critical role of the Nrf2-HO-1 axis.

  • Manganese Superoxide Dismutase (MnSOD): MnSOD is a primary antioxidant enzyme located in the mitochondria that dismutates superoxide radicals into hydrogen peroxide. This compound has been found to recover MnSOD expression and activity that were reduced by H₂O₂.

The activation of Nrf2 by this compound is regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (Erk) and c-Jun N-terminal kinase (JNK), are involved in transducing extracellular signals to cellular responses. Studies have shown that this compound can activate both Erk and JNK. Inhibition of Erk and JNK has been shown to suppress this compound-induced Nrf2 activation and subsequent HO-1 expression, indicating their crucial role in this process.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical signaling route for cell survival and proliferation. This compound has been demonstrated to activate Akt. The use of PI3K inhibitors has been shown to attenuate the this compound-induced activation of Nrf2 and expression of HO-1, highlighting the importance of this pathway in this compound's antioxidant effects.

dot

Eckol_Nrf2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK MAPK (Erk, JNK) This compound->MAPK Activates PI3K PI3K This compound->PI3K Activates ROS Oxidative Stress (e.g., H₂O₂) ROS->MAPK Induces Nrf2_cyto Nrf2 MAPK->Nrf2_cyto Phosphorylates Akt Akt PI3K->Akt Activates Akt->Nrf2_cyto Phosphorylates Keap1 Keap1 Keap1->Nrf2_cyto Inhibits (Sequesters) Nrf2_cyto->Keap1 Dissociation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

In addition to the Nrf2 pathway, this compound also activates the AMP-activated protein kinase (AMPK)/forkhead box O3a (FoxO3a) signaling pathway to enhance mitochondrial antioxidant defenses.

  • AMPK Activation: AMPK is a key energy sensor in cells. This compound treatment leads to the phosphorylation and activation of AMPK.

  • FoxO3a Activation: Activated AMPK, in turn, phosphorylates and activates the transcription factor FoxO3a.

  • MnSOD Induction: Activated FoxO3a translocates to the nucleus and promotes the transcription of MnSOD, a critical mitochondrial antioxidant enzyme. The cytoprotective effect of this compound against H₂O₂-induced cell death is diminished by inhibitors of AMPK and FoxO3a, underscoring the importance of this pathway in this compound's mitochondrial protective effects.

dot

Eckol_AMPK_FoxO3a_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation FoxO3a_cyto FoxO3a pAMPK->FoxO3a_cyto Phosphorylates pFoxO3a_cyto p-FoxO3a FoxO3a_cyto->pFoxO3a_cyto pFoxO3a_nucl p-FoxO3a pFoxO3a_cyto->pFoxO3a_nucl Translocation MnSOD_gene MnSOD Gene pFoxO3a_nucl->MnSOD_gene Induces Transcription MnSOD_protein MnSOD Protein MnSOD_gene->MnSOD_protein Translation Superoxide Superoxide (O₂⁻) H2O2 H₂O₂ Superoxide->H2O2 Dismutation MnSOD_protein

Caption: this compound stimulates MnSOD expression via the AMPK/FoxO3a pathway.

Quantitative Data Summary

The antioxidant and cytoprotective effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Radical Scavenging and Antioxidant Activity of this compound

Assay TypeMatrix/Cell LineConcentration of this compoundEffectReference
Intracellular ROS ScavengingV79-4 cells30 µM79% reduction
Lipid Peroxidation (TBARS)V79-4 cells30 µM31% prevention
Serum Starvation-induced ROSV79-4 cells30 µM47% scavenging activity
γ-radiation-induced ROSV79-4 cells30 µM43% scavenging activity
H₂O₂-induced ROSHepG2 cells40 µM~89% reduction

Table 2: Effect of this compound on Antioxidant Enzyme Expression and Activity

EnzymeCell LineConcentration of this compoundEffectReference
MnSOD Expression & ActivityChang liver cells10 µg/mLRecovered expression and activity decreased by 600 µM H₂O₂
HO-1 mRNA & Protein ExpressionV79-4 cells10 µg/mLTime- and concentration-dependent induction
HO-1 Protein & mRNA ExpressionHepG2 cells40 µMSignificant increase
Catalase ActivityV79-4 cellsNot specifiedDose-dependent increase

Table 3: Cytoprotective Effects of this compound Against Oxidative Stress

StressorCell LineConcentration of this compoundEffectReference
H₂O₂V79-4 cellsNot specifiedReduced cell death
H₂O₂Chang liver cellsNot specifiedProtected against mitochondrial dysfunction
H₂O₂HT22 cellsNot specifiedReduced cell death
UVB RadiationHaCaT keratinocytesNot specifiedReduced cell damage and apoptosis
Particulate Matter 2.5HaCaT keratinocytes30 µMProtected against apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

    • This compound stock solution (dissolved in a suitable solvent like DMSO or methanol).

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol or ethanol.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each this compound dilution or control.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

dot

DPPH_Assay_Workflow start Start prep_reagents Prepare Reagents: - DPPH Solution (0.1 mM) - this compound Dilutions - Positive Control start->prep_reagents reaction_setup Reaction Setup (96-well plate): - Add this compound/Control - Add DPPH Solution prep_reagents->reaction_setup incubation Incubate in Dark (30 min, RT) reaction_setup->incubation measure_absorbance Measure Absorbance at 517 nm incubation->measure_absorbance data_analysis Data Analysis: - Calculate % Scavenging - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Oxidative stress inducer (e.g., H₂O₂).

    • This compound.

  • Procedure:

    • Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark.

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) for a specific time.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of intracellular ROS.

    • Results are often expressed as a percentage of the control (cells treated with the oxidative stress inducer alone).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay reagent (e.g., BCA or Bradford).

    • SDS-PAGE gels.

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Erk, anti-Erk, anti-p-Akt, anti-Akt).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound and/or an oxidative stressor for the desired time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

    • For phosphorylated proteins, normalize to the total protein level.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related diseases. Its multifaceted mechanism of action, encompassing direct radical scavenging and the upregulation of endogenous antioxidant defenses through the modulation of the Nrf2-ARE, MAPK, and AMPK/FoxO3a signaling pathways, provides a robust defense against cellular damage. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising marine-derived compound. Future research should focus on in vivo studies and clinical trials to fully elucidate the therapeutic efficacy and safety of this compound in human health.

References

Eckol: A Phlorotannin from Marine Brown Algae - Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eckol is a phlorotannin, a class of polyphenolic compounds, predominantly found in marine brown algae (Phaeophyceae). Possessing a unique dibenzo-1,4-dioxin backbone, this compound and its derivatives have garnered significant attention within the scientific community for their wide array of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in various marine algae. It further details the experimental protocols for its extraction, isolation, and quantification, and visually elucidates the key signaling pathways through which this compound exerts its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this marine-derived natural product.

Natural Sources and Distribution of this compound

This compound is primarily synthesized by brown algae, particularly those belonging to the orders Laminariales and Fucales.[1][2] These compounds are believed to play a role in the chemical defense of the algae against herbivores and pathogens, as well as providing protection from environmental stressors such as UV radiation. The concentration and composition of phlorotannins, including this compound, can vary depending on the algal species, geographical location, season, and the specific part of the alga.[1][3]

Major Algal Sources

The most significant sources of this compound are members of the Ecklonia and Eisenia genera. Several species have been identified as being particularly rich in this compound:

  • Ecklonia cava : Widely distributed in the coastal areas of Korea and Japan, E. cava is one of the most extensively studied sources of this compound and other related phlorotannins like dithis compound and phlorofucofurothis compound-A.

  • Eisenia bicyclis : Commonly known as "Arame," this edible brown alga is another prominent source of this compound.

  • Ecklonia stolonifera : This species is also a known producer of this compound and its derivatives.

  • Ecklonia kurome : Research has identified the presence of this compound in this species of brown algae.

  • Ecklonia maxima : This large kelp species is also a source of this compound.

While the Fucaceae family is a rich source of phlorotannins in general, they are more commonly associated with fucols and fucophlorethols rather than eckols. However, some studies have reported the presence of this compound-type phlorotannins in certain Sargassum species for the first time.

Distribution within the Alga

The distribution of phlorotannins, including this compound, is not uniform throughout the algal thallus. For instance, in Ecklonia cava, the blade tissue has been found to contain a higher concentration of these compounds compared to the stipe or holdfast. Furthermore, mature thalli generally exhibit a higher content of phlorotannins than young thalli.

Quantitative Data on this compound Content

The quantification of this compound in different brown algae is crucial for identifying high-yield sources for research and potential commercial applications. The following table summarizes the reported concentrations of this compound and related phlorotannins in various species. It is important to note that the values can vary significantly due to differences in extraction methods, analytical techniques, and the physiological state of the algae.

Marine Alga SpeciesCompoundConcentrationExtraction MethodReference
Eisenia bicyclisThis compound7.5% of crude phlorotanninsNot specified
Ecklonia stoloniferaThis compound135 mg (from 25.0 g EtOAc fraction)70% Ethanol extraction, EtOAc fraction
Ecklonia stoloniferaThis compound3.2 ± 0.2 µg/mg (of dried EtOAc extract)70% Ethanol extraction, EtOAc fraction
Ecklonia stoloniferaThis compound12.59 ± 0.52 µg/g (of ethanol extract)70% Ethanol extraction
Ecklonia cavaDithis compound1.82 mg/g (dry tissue, mature thalli)Not specified
Eisenia bicyclisDithis compound16.5 mg/g (biomass)Optimized maceration (55.3% prethanol A, 70.9 °C, 87.3 min)
Ecklonia cavaDithis compound6.4 mg/g (biomass)Optimized extraction (62.6% ethanol, 54.2 °C, 13.2 min)
Ecklonia stoloniferaDithis compound30.1 ± 0.7 µg/mg (of dried EtOAc extract)70% Ethanol extraction, EtOAc fraction
Ecklonia stoloniferaDithis compound147.44 ± 2.27 µg/g (of ethanol extract)70% Ethanol extraction
Ecklonia stoloniferaPhlorofucofurothis compound-A17.7 ± 0.5 µg/mg (of dried EtOAc extract)70% Ethanol extraction, EtOAc fraction
Ecklonia stoloniferaPhlorofucofurothis compound-A12.48 ± 1.06 µg/g (of ethanol extract)70% Ethanol extraction

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from marine algae, based on established laboratory practices.

Extraction of this compound

Objective: To extract crude phlorotannins, including this compound, from dried brown algae.

Materials:

  • Dried and powdered brown algae (e.g., Ecklonia cava or Eisenia bicyclis)

  • 80% Methanol (MeOH) or 70-80% Ethanol (EtOH)

  • Filter paper (Whatman No. 2 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Solvents for partitioning: n-hexane, ethyl acetate (EtOAc)

Procedure:

  • Maceration: Immerse the dried algal powder in 80% MeOH or 70-80% EtOH at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Stir the mixture at room temperature for 24 hours. For enhanced efficiency, sonication can be applied for 1.5 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the algal residue. Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Lyophilization (Optional): The concentrated extract can be freeze-dried to obtain a stable powder.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with n-hexane to remove non-polar compounds like lipids and pigments. Discard the n-hexane layer.

    • Subsequently, partition the aqueous layer with ethyl acetate to extract the phlorotannins, including this compound. Collect the ethyl acetate layer.

  • Final Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the phlorotannin-rich fraction.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude phlorotannin extract.

Methods:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel.

    • Dissolve the phlorotannin-rich extract in a small amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of chloroform:methanol (e.g., starting from 100:0 to 1:3, v/v).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and concentrate them.

  • Sephadex LH-20 Column Chromatography:

    • Swell Sephadex LH-20 gel in the appropriate solvent (e.g., methanol or a dichloromethane-methanol mixture).

    • Pack the column with the swollen gel.

    • Apply the partially purified fraction onto the column.

    • Elute with the same solvent. This technique separates compounds based on their molecular size and polarity.

  • Centrifugal Partition Chromatography (CPC):

    • This is a liquid-liquid chromatography technique that can be used for efficient purification.

    • A two-phase solvent system is required, for example, n-hexane:EtOAc:methanol:water (2:8:3:7, v/v).

    • The crude or partially purified extract is dissolved in a mixture of both phases and injected into the CPC instrument.

    • The separation is achieved based on the differential partitioning of the compounds between the stationary and mobile liquid phases.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in an extract using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Supelco Discovery C18).

  • Mobile Phase: A gradient of methanol and water is commonly used. For example:

    • Solvent A: 15% HPLC grade methanol in deionized water.

    • Solvent B: Methanol.

    • A gradient program can be run to achieve optimal separation.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection Wavelength: 230 nm or 280 nm.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration. From this, create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the algal extract in the mobile phase or a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory actions of this compound on inflammatory and cellular stress pathways.

Inhibition of Inflammatory Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Eckol_Inflammatory_Pathway cluster_mapk Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, PM2.5) TLR4 TLR4 Stimuli->TLR4 MAPK_p MAPK Phosphorylation TLR4->MAPK_p IKK IKK Activation TLR4->IKK p38 p38 MAPK_p->p38 ERK ERK MAPK_p->ERK JNK JNK MAPK_p->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6, TNF-α) AP1->Gene_Expression IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB NFkB->Gene_Expression This compound This compound This compound->MAPK_p This compound->IKK This compound->NFkB

Caption: this compound's inhibition of MAPK and NF-κB inflammatory pathways.

Modulation of the TGF-β Signaling Pathway

Phlorotannins from Ecklonia cava, including compounds structurally related to this compound, have been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis.

Eckol_TGFB_Pathway TGFB TGF-β1 Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Formation Smad->Smad4 Nuclear_Translocation Nuclear Translocation Smad4->Nuclear_Translocation Gene_Expression Fibrotic Gene Expression (e.g., Collagen, Fibronectin, α-SMA) Nuclear_Translocation->Gene_Expression This compound This compound-related Phlorotannins This compound->Smad Eckol_Workflow Start Dried Brown Algae (e.g., Ecklonia cava) Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Partitioning Solvent Partitioning (Hexane/Ethyl Acetate) Extraction->Partitioning Crude_Extract Phlorotannin-rich Ethyl Acetate Fraction Partitioning->Crude_Extract Isolation Isolation & Purification (Column Chromatography, CPC) Crude_Extract->Isolation Pure_this compound Pure this compound Isolation->Pure_this compound Quantification Quantification (HPLC) Pure_this compound->Quantification Bioassays Biological Activity Assays Pure_this compound->Bioassays Data_Analysis Data Analysis Quantification->Data_Analysis Bioassays->Data_Analysis

References

Spectroscopic Properties of Purified Eckol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eckol, a phlorotannin found in brown algae, is a polyphenolic compound with a wide range of demonstrated biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic properties of purified this compound, intended to serve as a core reference for researchers, scientists, and drug development professionals. This document details the characteristic spectroscopic signatures of this compound obtained through Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the purification of this compound and the acquisition of spectroscopic data are also provided. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Introduction

This compound (C₁₈H₁₂O₉) is a phloroglucinol derivative with a dibenzo-p-dioxin structure, primarily isolated from various species of brown algae, most notably from the Ecklonia genus. Its significant therapeutic potential has driven the need for thorough characterization of its physicochemical properties. Spectroscopic analysis is fundamental to the structural elucidation, identification, and purity assessment of purified this compound, which are critical steps in drug discovery and development. This guide synthesizes the available spectroscopic data for purified this compound and provides standardized protocols to aid in its characterization.

Purification of this compound

The isolation and purification of this compound from its natural sources are crucial for accurate spectroscopic analysis and bioactivity studies. Several methods have been established, with centrifugal partition chromatography (CPC) being a particularly efficient technique.

Experimental Protocol: Purification of this compound from Ecklonia cava

This protocol outlines a common and effective method for the purification of this compound.

  • Extraction:

    • Dried and powdered Ecklonia cava is extracted with 70% ethanol at room temperature.

    • The ethanol extract is then filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned sequentially with n-hexane and ethyl acetate. The this compound-containing fraction is concentrated in the ethyl acetate layer.

  • Centrifugal Partition Chromatography (CPC):

    • The ethyl acetate fraction is subjected to CPC for further purification.

    • A two-phase solvent system is prepared, typically consisting of n-hexane:ethyl acetate:methanol:water in a specific ratio (e.g., 2:8:3:7 v/v).[1]

    • The CPC instrument is prepared by filling the column with the stationary phase (the upper phase of the solvent system).

    • The sample, dissolved in a mixture of the upper and lower phases, is injected into the system.

    • The mobile phase (the lower phase of the solvent system) is then pumped through the column at a constant flow rate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the this compound-containing fractions.

  • Final Purification and Verification:

    • The this compound-rich fractions are pooled and concentrated.

    • The purity of the isolated this compound is verified by HPLC, and its identity is confirmed by spectroscopic methods as detailed in the following sections.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Dried Ecklonia cava Dried Ecklonia cava 70% Ethanol Extraction 70% Ethanol Extraction Dried Ecklonia cava->70% Ethanol Extraction Crude Extract Crude Extract 70% Ethanol Extraction->Crude Extract Solvent Partitioning\n(n-hexane, ethyl acetate) Solvent Partitioning (n-hexane, ethyl acetate) Crude Extract->Solvent Partitioning\n(n-hexane, ethyl acetate) Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning\n(n-hexane, ethyl acetate)->Ethyl Acetate Fraction Centrifugal Partition Chromatography (CPC) Centrifugal Partition Chromatography (CPC) Ethyl Acetate Fraction->Centrifugal Partition Chromatography (CPC) This compound Fractions This compound Fractions Centrifugal Partition Chromatography (CPC)->this compound Fractions Purity & Identity Confirmation Purity & Identity Confirmation This compound Fractions->Purity & Identity Confirmation Purified this compound Purified this compound Purity & Identity Confirmation->Purified this compound

Figure 1: Experimental workflow for the purification of this compound.

Spectroscopic Properties

The following sections detail the characteristic spectroscopic data for purified this compound.

UV-Visible (UV-Vis) Spectroscopy

Expected UV-Vis Data for this compound:

Solventλmax (nm)
Methanol or Ethanol~280-290
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of purified this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance spectrum is then recorded over a wavelength range of 200-400 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is characterized by the presence of hydroxyl, aromatic, and ether functional groups.

Characteristic FT-IR Peaks for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200-3500 (broad)O-H (phenolic)Stretching
~1600-1620C=C (aromatic)Stretching
~1450-1500C-C (aromatic)Stretching
~1100-1300C-O (ether and phenol)Stretching
~800-900C-H (aromatic)Out-of-plane bending

Note: The FT-IR spectrum of the related compound dithis compound shows a strong, broad peak around 3200 cm⁻¹ (phenolic hydroxyl) and significant peaks at 1607, 1482, and 1270 cm⁻¹ (aromatic ring structure).[3]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the dried, purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of this compound.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty sample holder is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD): [4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.17sH-3
5.97d2.6H-6
5.96d2.6H-8
5.96d2.0H-2', H-6'
5.95t2.0H-4'

¹³C NMR Spectroscopic Data for this compound (CD₃OD): [5]

Chemical Shift (δ, ppm)Assignment
159.2C-3', C-5'
154.1C-1'
145.4C-2
143.2C-4
141.8C-5a
137.6C-9a
131.5C-1
124.9C-4a
116.0C-9
115.6C-7
99.1C-3
96.4C-4'
94.2C-6, C-8
93.9C-2', C-6'
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired to fully assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Mass Spectrometric Data for this compound:

Ionization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
ES-MS373.0559371.0397

Note: The observed mass is reported as [M+H]⁺, while the calculated mass is for the neutral molecule. The slight discrepancy is likely due to different reporting conventions in the source.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of this compound-based therapeutics.

Nrf2/JNK Antioxidant Pathway

This compound has been shown to enhance the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the Nrf2/JNK pathway. This compound promotes the phosphorylation of JNK, which in turn leads to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1, leading to their transcription.

G This compound This compound JNK JNK This compound->JNK activates p-JNK p-JNK JNK->p-JNK phosphorylation Nrf2 Nrf2 p-JNK->Nrf2 activates Nrf2 (nucleus) Nrf2 (nucleus) Nrf2->Nrf2 (nucleus) translocation ARE ARE Nrf2 (nucleus)->ARE binds to HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates transcription of HO-1 Protein HO-1 Protein HO-1 Gene->HO-1 Protein translation Antioxidant Response Antioxidant Response HO-1 Protein->Antioxidant Response mediates

Figure 2: this compound-mediated activation of the Nrf2/JNK antioxidant pathway.
TLR4/NF-κB/STAT3 Anti-inflammatory Pathway

This compound has demonstrated anti-inflammatory effects by down-regulating the TLR4/NF-κB/STAT3 signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and STAT3. This results in the production of pro-inflammatory cytokines. This compound can inhibit this cascade, thereby reducing the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-κB NF-κB TLR4->NF-κB activates STAT3 STAT3 TLR4->STAT3 activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription of STAT3->Pro-inflammatory Cytokines promotes transcription of This compound This compound This compound->TLR4 inhibits This compound->NF-κB inhibits This compound->STAT3 inhibits

Figure 3: this compound's inhibition of the TLR4/NF-κB/STAT3 inflammatory pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, is involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to modulate the MAPK pathway, although its specific effects can be context-dependent. For instance, in certain inflammatory models, this compound inhibits the phosphorylation of ERK, p38, and JNK, thereby reducing the inflammatory response.

G cluster_mapk MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli ERK ERK Inflammatory Stimuli->ERK p38 p38 Inflammatory Stimuli->p38 JNK JNK Inflammatory Stimuli->JNK This compound This compound p-ERK p-ERK This compound->p-ERK inhibits p-p38 p-p38 This compound->p-p38 inhibits p-JNK p-JNK This compound->p-JNK inhibits ERK->p-ERK phosphorylation p38->p-p38 phosphorylation JNK->p-JNK phosphorylation Inflammatory Response Inflammatory Response p-ERK->Inflammatory Response p-p38->Inflammatory Response p-JNK->Inflammatory Response

References

Eckol: A Phlorotannin with Promising Nutraceutical and Functional Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eckol, a phlorotannin predominantly found in brown algae of the Ecklonia species, is emerging as a compound of significant interest in the fields of nutraceuticals and functional foods. This polyphenolic compound, consisting of a dibenzo-p-dioxin skeleton, has demonstrated a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound's potential applications, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Chemical Structure and Properties

This compound (C₁₈H₁₂O₉) is a hexamer of phloroglucinol and belongs to the class of phlorotannins known as eckols. Its unique structure, featuring multiple hydroxyl groups, is responsible for its potent radical scavenging and biological activities.

Pharmacokinetics and Bioavailability

Preclinical studies in rats have indicated that this compound exhibits low oral bioavailability. Following oral administration, plasma concentrations of this compound were found to be limited, suggesting rapid clearance. This highlights the need for advanced formulation strategies, such as nanoencapsulation, to enhance its systemic absorption and therapeutic efficacy when incorporated into nutraceuticals and functional foods.

Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Antioxidant Activity

This compound is a powerful antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). At a concentration of 30 μM, this compound has been shown to have a 79% radical scavenging effect on intracellular ROS[1]. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2/HO-1 Signaling Pathway: this compound induces the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes. This activation leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective effects against oxidative stress. This process is mediated through the activation of the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways.

Eckol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Inhibits Dissociation ERK->Nrf2_Keap1 Inhibits Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_cyto->Keap1 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Nrf2_Keap1->Nrf2_cyto ARE ARE Nrf2_nucleus->ARE Binds to HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Induces Transcription Cytoprotection Cytoprotection HO1->Cytoprotection

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner in various cell models, including lipopolysaccharide (LPS)-stimulated macrophages and TNF-α/IFN-γ-stimulated keratinocytes[2][3].

NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. Additionally, it suppresses the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.

Eckol_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Inhibits IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->MAPK_Pathway Activates Inflammatory_Stimuli->IKK Activates NFκB_nucleus NF-κB (p65) MAPK_Pathway->NFκB_nucleus Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Releases NFκB_p65->NFκB_nucleus Translocation NFκB_IκBα NF-κB-IκBα Complex NFκB_IκBα->IκBα NFκB_IκBα->NFκB_p65 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa, H157, and MCF-7 cells. Its anti-proliferative and pro-apoptotic activities are mediated through the modulation of several signaling pathways.

PI3K/Akt and MAPK Signaling Pathways in Cancer: In cancer cells, this compound has been shown to inhibit the PI3K/Akt and Ras/Raf/ERK signaling pathways. This inhibition leads to the downregulation of proteins involved in cell proliferation and survival, and the induction of apoptosis through the modulation of Bcl-2 family proteins and caspases.

Eckol_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds to RTK->PI3K Activates RTK->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's biological activities from various in vitro studies.

Table 1: Antioxidant Activity of this compound

AssayCell Line/SystemIC₅₀ ValueReference
DPPH Radical Scavenging-0.013 ± 0.002 mg/mL[2]
Hydrogen Peroxide Scavenging-0.009 ± 0.004 mg/mL[2]
Nitric Oxide Scavenging-0.33 ± 0.05 mg/mL
Intracellular ROS ScavengingV79-4 cells79% scavenging at 30 µM
MAO-A Inhibition-7.20 ± 0.71 µM
MAO-B Inhibition-83.44 ± 1.48 µM

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineTreatment/StimulusDose/ConcentrationEffectReference
Cytokine ProductionIgE/BSA-stimulated BMCMCThis compound50-100 µg/mLDecreased mRNA levels of IL-1β, IL-6, TNF-α
Cytokine ProductionTNF-α/IFN-γ-stimulated HaCaT cellsThis compound25, 50, 100 µg/mLSuppressed mRNA expression of pro-inflammatory cytokines
NO ProductionLPS-stimulated RAW 264.7 cellsThis compoundNot specifiedInhibition of NO production

Table 3: Anti-Cancer Activity of this compound

Cell LineAssayIC₅₀ ValueReference
HeLa (Cervical Cancer)CytotoxicityNot specified
H157 (Lung Cancer)CytotoxicityNot specified
MCF-7 (Breast Cancer)CytotoxicityNot specified

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the bioactivity of this compound.

Western Blot Analysis for Signaling Pathway Proteins (Nrf2, PI3K/Akt, MAPK, NF-κB)

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components in the Nrf2, PI3K/Akt, MAPK, and NF-κB signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, RAW 264.7, HaCaT) at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) should be included. For inflammatory models, stimulate cells with an inflammatory agent (e.g., LPS, TNF-α) with or without this compound pre-treatment.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Nrf2, Nrf2, phospho-Akt, Akt, phospho-ERK, ERK, phospho-p65, p65, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blotting (Transfer to PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Cell Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the untreated control.

Luciferase_Assay_Workflow A Co-transfection with NF-κB Reporter & Control Plasmids B This compound Treatment & NF-κB Activation (e.g., TNF-α) A->B C Cell Lysis B->C D Measure Firefly Luciferase Activity C->D E Measure Renilla Luciferase Activity C->E F Data Normalization & Calculation of Fold Change D->F E->F

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound for nutraceutical and functional food applications. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, suggest its potential utility in the prevention and management of chronic diseases associated with oxidative stress and inflammation. However, its low oral bioavailability remains a critical challenge that needs to be addressed through innovative formulation technologies. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety of this compound in humans. The development of standardized this compound-rich extracts and their incorporation into functional foods and dietary supplements could offer a promising natural approach to health promotion and disease prevention.

References

Understanding the radical scavenging capacity of Eckol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Radical Scavenging Capacity of Eckol

Introduction

This compound is a phlorotannin, a type of polyphenol, predominantly found in marine brown algae such as species from the Ecklonia genus.[1][2][3] As a trimer of phloroglucinol, its unique dibenzo-1,4-dioxin structure underpins a range of potent biological activities, with its antioxidant and radical scavenging capabilities being of significant interest to the scientific and pharmaceutical communities.[1][4] This compound not only directly neutralizes reactive oxygen species (ROS) but also enhances the endogenous antioxidant defense systems within cells, making it a compelling candidate for further investigation in drug development and health applications. This guide provides a detailed examination of this compound's radical scavenging mechanisms, quantitative efficacy, and the cellular pathways it modulates, along with the experimental protocols used for its evaluation.

Chemical Basis of Radical Scavenging

The potent antioxidant activity of this compound is rooted in its chemical structure, which features multiple phloroglucinol units linked by ether and biphenyl bonds. This structure provides numerous hydroxyl (-OH) groups that are critical for its radical-scavenging function.

The primary mechanisms by which this compound neutralizes free radicals are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the this compound molecule can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance across its aromatic rings.

  • Single Electron Transfer (SET): this compound can donate an electron to a free radical, forming a radical cation. The efficiency of this mechanism is related to the ionization potential (IP) of the molecule.

Theoretical and experimental studies indicate that in aqueous solutions at physiological pH, the deprotonated forms of this compound show exceptionally high reactivity and are capable of barrierless, diffusion-limited hydrogen atom transfer reactions, making it a highly potent antioxidant in biological systems.

cluster_this compound This compound (Polyphenol) cluster_Radical Free Radical cluster_Mechanisms Scavenging Mechanisms cluster_Products Neutralized Products This compound This compound (Ar-OH) HAT Hydrogen Atom Transfer (HAT) This compound->HAT SET Single Electron Transfer (SET) This compound->SET Radical Radical (R•) Radical->HAT Radical->SET Product_HAT Neutralized Molecule (RH) + this compound Radical (Ar-O•) HAT->Product_HAT Product_SET Anion (R-) + this compound Cation Radical (Ar-OH•+) SET->Product_SET

Caption: General mechanisms of free radical scavenging by this compound.

Quantitative Assessment of Radical Scavenging Capacity

This compound has been evaluated across numerous antioxidant assays, demonstrating significant efficacy in scavenging a variety of radicals. Its performance is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), representing the concentration required to scavenge 50% of the radicals present. A lower value indicates higher antioxidant potency.

Assay TypeRadical SpeciesThis compound Concentration / IC₅₀ ValueReference CompoundKey FindingsSource
DPPH Scavenging 1,1-diphenyl-2-picrylhydrazylIC₅₀ = 0.90 µM (for a related compound, PPB)Ascorbic Acid (IC₅₀ = 19.92 µM)A derivative of this compound showed significantly higher activity than ascorbic acid.
DPPH Scavenging 1,1-diphenyl-2-picrylhydrazyl~93% scavenging at 0.25-1 mg/mLPhloroglucinol, Dithis compoundThis compound exhibited higher DPPH scavenging activity than other tested phlorotannins.
Alkyl Radical Scavenging Alkyl RadicalsIC₅₀ = 2.54 µM (for PPB)-Demonstrates potent scavenging of carbon-centered radicals.
Hydroxyl Radical Scavenging Hydroxyl Radicals (•OH)IC₅₀ = 62.93 µM (for PPB)-Effective in neutralizing one of the most reactive oxygen species.
Superoxide Radical Scavenging Superoxide Anion (O₂•−)IC₅₀ = 109.05 µM (for PPB)-Shows capacity to scavenge superoxide radicals.
Intracellular ROS H₂O₂-induced ROS79% scavenging at 30 µM-High efficacy in a cellular environment, protecting against oxidative stress.
Intracellular ROS H₂O₂-induced ROSIC₅₀ = 3.54 µM (for PPB)Ascorbic AcidA related compound showed potent intracellular ROS scavenging.
Lipid Peroxidation TBARS Assay31% prevention at 30 µM-This compound inhibits lipid peroxidation, protecting cell membranes from damage.

Note: Some data points refer to Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB), a novel, complex phlorotannin with an this compound skeleton, highlighting the potent activity of this structural class.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound exerts cytoprotective effects by modulating key intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Key Pathways Activated by this compound:

  • Nrf2/ARE Pathway: this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of Phase II detoxifying and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).

  • MAPK and PI3K/Akt Pathways: The activation of Nrf2 by this compound is mediated by upstream kinases, including Extracellular signal-regulated kinase (Erk), c-Jun N-terminal kinases (JNK), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Inhibiting these pathways has been shown to suppress this compound-induced Nrf2 activation and HO-1 expression.

  • AMPK/FoxO3a Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and activates the Forkhead box O3a (FoxO3a) transcription factor. This activation leads to the increased expression of mitochondrial antioxidant enzymes like Manganese Superoxide Dismutase (MnSOD), protecting mitochondria from oxidative damage.

cluster_nucleus Nuclear Translocation & Transcription This compound This compound ROS Intracellular ROS (e.g., H₂O₂) This compound->ROS scavenges PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates ERK ERK This compound->ERK activates JNK JNK This compound->JNK activates AMPK AMPK This compound->AMPK activates Nrf2 Nrf2 PI3K_Akt->Nrf2 activate ERK->Nrf2 activate JNK->Nrf2 activate FoxO3a FoxO3a AMPK->FoxO3a Keap1 Keap1 Nrf2->Keap1 dissociates from Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc FoxO3a_nuc FoxO3a FoxO3a->FoxO3a_nuc Nuc Nucleus HO1 HO-1 Protection Cytoprotection & Reduced Oxidative Stress HO1->Protection leads to MnSOD MnSOD MnSOD->Protection leads to ARE ARE Nrf2_nuc->ARE binds FoxO3a_nuc->MnSOD induces expression ARE->HO1 induces expression

Caption: Cellular signaling pathways modulated by this compound to enhance antioxidant defense.

Detailed Experimental Protocols

The radical scavenging capacity of this compound is typically assessed using several standardized colorimetric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol. The solution should be freshly made and kept protected from light.

  • Reaction Mixture: In a cuvette or microplate well, add a specific volume of the this compound sample (prepared in various concentrations) to a fixed volume of the DPPH working solution (e.g., 0.5 mL sample to 3 mL DPPH solution).

  • Control and Blank: Prepare a positive control using a known antioxidant (e.g., ascorbic acid, Trolox) and a negative control containing only the solvent instead of the sample. A blank containing only the solvent is used to zero the spectrophotometer.

  • Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.

P1 1. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) P3 3. Mix Sample + DPPH Solution (Controls: Solvent + DPPH) P1->P3 P2 2. Prepare this compound Samples (Serial Dilutions) P2->P3 P4 4. Incubate in Dark (e.g., 30 minutes at RT) P3->P4 P5 5. Measure Absorbance (at ~517 nm) P4->P5 P6 6. Calculate % Scavenging & IC₅₀ Value P5->P6

Caption: Standard experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant. It is applicable to both hydrophilic and lipophilic antioxidants.

Methodology

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a solvent (e.g., methanol or ethanol) to achieve a specific absorbance at its maximum wavelength (~734 nm).

  • Reaction Mixture: Add a small volume of the this compound sample to a fixed volume of the diluted ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6-7 minutes) at room temperature.

  • Measurement: Record the absorbance at ~734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay: % Scavenging = [(A_control - A_sample) / A_control] * 100 Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

A1 1. Generate ABTS•+ Radical (ABTS + K₂S₂O₈, 12-16h in dark) A2 2. Prepare ABTS•+ Working Solution (Dilute to set absorbance at 734 nm) A1->A2 A3 3. Mix Sample + ABTS•+ Solution A2->A3 A4 4. Incubate at RT (e.g., 7 minutes) A3->A4 A5 5. Measure Absorbance (at ~734 nm) A4->A5 A6 6. Calculate % Scavenging & TEAC Value A5->A6

Caption: Standard experimental workflow for the ABTS radical scavenging assay.
Hydroxyl Radical (•OH) Scavenging Assay

This assay typically measures the ability of an antioxidant to compete with a detector molecule (like deoxyribose) for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂).

Methodology

  • Reagent Preparation: Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a phosphate buffer.

  • Reaction Mixture: The reaction mixture typically contains the sample (this compound), deoxyribose, FeCl₃, EDTA, H₂O₂, and is initiated by adding ascorbic acid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Stopping the Reaction & Color Development: Add trichloroacetic acid (TCA) to stop the reaction, followed by thiobarbituric acid (TBA). Heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen from the reaction of TBA with deoxyribose degradation products.

  • Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • Calculation: The scavenging activity is determined by comparing the absorbance of the sample-containing mixture to that of the control (without the sample). A lower absorbance in the sample tube indicates scavenging of hydroxyl radicals.

H1 1. Prepare Reagents (Fenton system + Deoxyribose) H2 2. Mix Reagents with Sample (Initiate with Ascorbic Acid) H1->H2 H3 3. Incubate (e.g., 1 hour at 37°C) H2->H3 H4 4. Stop Reaction & Develop Color (Add TCA, then TBA; Heat) H3->H4 H5 5. Measure Absorbance (at ~532 nm) H4->H5 H6 6. Calculate % Scavenging H5->H6

Caption: Workflow for hydroxyl radical scavenging assay via Fenton reaction.

Conclusion

This compound stands out as a marine-derived phlorotannin with exceptional radical scavenging capabilities. Its efficacy is derived from a combination of direct mechanisms, including highly efficient hydrogen atom and electron transfer, and indirect cellular mechanisms that involve the upregulation of critical antioxidant enzymes like HO-1 and MnSOD via the Nrf2, PI3K/Akt, and AMPK/FoxO3a signaling pathways. The robust quantitative data and well-defined mechanisms of action position this compound as a highly promising natural compound for applications in preventing and mitigating conditions associated with oxidative stress, warranting further exploration by researchers and drug development professionals.

References

Methodological & Application

Application Notes & Protocols: HPLC-DAD Method for the Quantification of Eckol in Seaweed Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Eckol in seaweed extracts. This compound, a phlorotannin found in brown algae, is of significant interest due to its wide range of biological activities. This protocol offers a robust and reliable method for its quantification, essential for research, quality control, and drug development purposes.

Introduction

This compound is a phlorotannin, a class of polyphenolic compounds found in marine brown algae, particularly in species of the Ecklonia genus.[1] It is composed of three phloroglucinol units linked by ether and biphenyl bonds. This compound has demonstrated a variety of potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] As interest in this compound for pharmaceutical and nutraceutical applications grows, accurate and precise quantification in seaweed extracts is crucial for standardization and efficacy studies.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful analytical technique for the separation and quantification of phenolic compounds.[3] This method offers high resolution, sensitivity, and the ability to assess peak purity, making it ideal for the analysis of complex matrices like seaweed extracts.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized or Milli-Q)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Dried seaweed powder

Sample Preparation: Extraction of this compound from Seaweed
  • Weigh 1 g of dried seaweed powder into a flask.

  • Add 20 mL of 80% methanol.

  • Sonication-assisted extraction is performed for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Standard Solution Preparation
  • Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of this compound standard in 10 mL of methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 200 µg/mL by serial dilution with methanol.

HPLC-DAD Conditions
  • HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm. Phlorotannins, including the closely related dithis compound, show strong absorbance at this wavelength.

Data Presentation: Method Validation Summary

The described HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

ParameterSpecificationTypical Value
Specificity The peak for this compound should be well-resolved from other components in the seaweed extract matrix.No interfering peaks at the retention time of this compound.
Linearity (R²) ≥ 0.9990.9995
Linearity Range 1 - 200 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%98.5 - 102.3%
Precision (% RSD) Intra-day: ≤ 2% Inter-day: ≤ 3%Intra-day: < 1.5% Inter-day: < 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~1.0 µg/mL

Note: The typical values are based on published data for similar phlorotannins and may vary depending on the specific instrumentation and experimental conditions.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation seaweed Dried Seaweed Powder extraction Solvent Extraction (80% Methanol, Sonication) seaweed->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Solvent Evaporation collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract separation C18 Column Separation hplc_injection->separation detection DAD Detection (230 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification eckol_std This compound Standard stock_solution Stock Solution (1 mg/mL) eckol_std->stock_solution working_standards Working Standards (1-200 µg/mL) stock_solution->working_standards working_standards->hplc_injection Standards for Calibration

Caption: Experimental workflow for the quantification of this compound in seaweed extracts.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantification of this compound in seaweed extracts. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation ensures the accuracy and precision of the results, making this method suitable for quality control in the nutraceutical and pharmaceutical industries, as well as for academic research exploring the therapeutic potential of this compound.

References

Application Note: Simultaneous Analysis of Eckol and Other Phlorotannins Using UHPLC-Q-Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phlorotannins are a class of polyphenolic compounds found exclusively in brown algae (Phaeophyceae)[1]. These compounds, including prominent examples like Eckol, Dithis compound, and Phlorofucofurothis compound A, are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are recognized for a wide range of beneficial biological activities[2][3][4]. Due to their structural complexity, isomerism, and wide range of molecular weights, the comprehensive profiling of phlorotannins in algal extracts presents a significant analytical challenge[2].

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) has emerged as a powerful tool for this purpose. Its high resolution, mass accuracy, and sensitivity enable the separation and confident identification of numerous phlorotannin constituents in a single analysis. This application note provides a detailed protocol for the simultaneous analysis of this compound and other phlorotannins from brown algae extracts, such as Ecklonia cava, using UHPLC-Q-Orbitrap HRMS.

Experimental Protocols

Sample Preparation: Extraction and Purification

A robust sample preparation protocol is crucial for the effective analysis of phlorotannins and to minimize matrix interference.

a) Extraction:

  • Source Material: Use freeze-dried and milled brown algae powder (e.g., Ecklonia cava, Ascophyllum nodosum).

  • Solvent: Prepare a solution of 30-80% ethanol in water. An 80% (v/v) ethanol solution is effective for extracting a broad range of phlorotannins.

  • Procedure:

    • Mix the algal powder with the extraction solvent at a solid-to-liquid ratio of 1:10.

    • Extract for 20 hours at 25°C with continuous agitation.

    • Centrifuge the mixture at approximately 3,890 x g for 10 minutes at 4°C to pellet the solid material.

    • Collect the supernatant for further processing or direct analysis.

b) Optional Solid Phase Extraction (SPE) for Purification: For extracts with high levels of interfering compounds like mannitol, an SPE cleanup step is recommended to concentrate the phlorotannin fraction.

  • Cartridge: Use a C18 solid-phase extraction cartridge.

  • Procedure:

    • Condition the C18 cartridge with methanol followed by deionized water.

    • Load the crude extract supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the phlorotannin-enriched fraction with methanol or an appropriate ethanol-water mixture.

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization and reconstitute in the initial mobile phase for analysis.

c) Final Preparation:

  • Dilute the final extract (crude or purified) to an appropriate concentration with the mobile phase.

  • Filter the diluted sample through a 0.2 µm syringe filter (polypropylene or PTFE) into an LC vial before injection.

UHPLC-Q-Orbitrap HRMS Analysis

The following parameters are based on established methods for phlorotannin profiling.

a) UHPLC System Parameters:

  • System: Thermo Scientific Accela UHPLC or equivalent.

  • Column: ACQUITY CSH Phenyl-Hexyl UPLC column (2.1 mm × 100 mm, 1.7 µm) or equivalent. A C18 column can also be utilized.

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 2-5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 0.1 3
    15.0 15
    50.0 100
    55.0 100
    55.1 3

    | 60.0 | 3 |

b) Q-Orbitrap HRMS Parameters:

  • System: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ion Source: Heated Electrospray Ionization (H-ESI).

  • Polarity: Negative Ion Mode (preferred for phenolic compounds).

  • Ionization Voltage: 3.0–3.5 kV (negative).

  • Scan Range: m/z 100–1500.

  • Full Scan Resolution: 70,000 FWHM.

  • Data Acquisition Mode: Data-Dependent MS/MS (dd-MS²) to acquire fragmentation spectra for structural elucidation.

Data Presentation

The UHPLC-Q-Orbitrap HRMS system allows for the putative identification of phlorotannins based on high-resolution accurate mass data. A recent study on Ecklonia cava identified six major phlorotannin components, including this compound and Dithis compound. The results are summarized below.

Table 1: Phlorotannins Putatively Identified in Ecklonia cava Extract via UHPLC-Q-Orbitrap HRMS

Compound NameMolecular FormulaCalculated m/z [M-H]⁻Observed m/z [M-H]⁻Mass Error (ppm)
PhloroglucinolC₆H₆O₃125.0244125.0241-2.4
This compoundC₁₈H₁₂O₉371.0408371.0405-0.8
2-Phlorothis compoundC₂₄H₁₆O₁₂495.0569495.0562-1.4
6,6'-Bithis compoundC₂₄H₁₆O₁₂495.0569495.0563-1.2
Dithis compoundC₂₄H₁₆O₁₂495.0569495.0561-1.6
Phlorofucofurothis compound AC₃₆H₂₄O₁₈743.0890743.0881-1.2

Note: The differentiation between isomers such as 2-Phlorothis compound, 6,6'-Bithis compound, and Dithis compound relies on chromatographic separation (retention time) and potentially unique MS/MS fragmentation patterns.

Visualizations

Experimental Workflow Diagram

The overall experimental process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Algal Biomass (e.g., Ecklonia cava) B Solvent Extraction (30-80% Ethanol) A->B C Centrifugation & Filtration B->C D Optional SPE Cleanup C->D E UHPLC Separation (Phenyl-Hexyl Column) D->E F Q-Orbitrap HRMS (H-ESI, Negative Mode) E->F G Full Scan Data (Accurate Mass) F->G I Compound Identification (<5 ppm error, Isotope Pattern) G->I H dd-MS² Data (Fragmentation) H->I

Caption: Workflow for phlorotannin analysis using UHPLC-Q-Orbitrap HRMS.

Data Analysis Logic

The confident identification of compounds relies on the convergence of multiple data points acquired from the HRMS analysis.

G cluster_inputs Primary Data Inputs cluster_processing Processing & Identification RT Retention Time (RT) ID Putative Compound Identification RT->ID AM Accurate Mass (m/z) < 5 ppm error DB Database & Literature Comparison AM->DB IP Isotopic Pattern IP->DB MS2 MS/MS Fragmentation MS2->DB DB->ID

Caption: Logic for putative compound identification using HRMS data.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Eckol using DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eckol, a phlorotannin found in brown algae, has garnered significant interest for its potent antioxidant properties.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds.[3][4][5] This protocol provides a detailed procedure for assessing the antioxidant capacity of this compound using the DPPH radical scavenging assay. The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound can vary depending on the exact experimental conditions, published data on related phlorotannins demonstrates potent activity. For instance, pyrogallol-phloroglucinol-6,6'-bithis compound (PPB), a compound isolated from Ecklonia cava, has shown a very low IC50 value in the DPPH assay, indicating strong antioxidant potential. Researchers should determine the specific IC50 for this compound under their experimental settings and can use the provided table as a template for presenting their results.

CompoundDPPH IC50 (µM)Positive ControlPositive Control DPPH IC50 (µM)
This compoundTo be determined experimentallyAscorbic AcidTo be determined experimentally
Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB)0.90Ascorbic AcidVaries (typically in the range of 20-50 µM)

Experimental Protocol

This protocol outlines the necessary steps to determine the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound (of high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (or other relevant antioxidant standard like Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Procedure
  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. For example, dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light, as DPPH is light-sensitive. This solution should be prepared fresh daily.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or another suitable solvent. The choice of solvent should ensure the solubility of this compound and be compatible with the assay.

    • From the stock solution, prepare a series of dilutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar series of dilutions for the positive control, such as ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to separate wells (e.g., 100 µL).

    • Add the same volume of the different dilutions of the positive control to their respective wells.

    • For the control (blank), add the same volume of the solvent used for the dilutions (e.g., 100 µL of methanol).

    • To each well, add an equal volume of the 0.1 mM DPPH working solution (e.g., 100 µL).

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a set period, typically 30 minutes. This allows the reaction between the antioxidant and the DPPH radical to reach a stable state.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculation of Percentage Inhibition:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where:

      • Acontrol is the absorbance of the control (DPPH solution without the sample).

      • Asample is the absorbance of the sample (DPPH solution with this compound or standard).

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis or by using specialized software like GraphPad Prism.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_this compound Prepare this compound Dilutions prep_this compound->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for DPPH radical scavenging assay.

Antioxidant Mechanism of this compound

Eckol_Antioxidant_Mechanism cluster_mechanism This compound's Antioxidant Action cluster_pathway Cellular Antioxidant Pathways This compound This compound (Phlorotannin) H_atom Hydrogen Atom Donation This compound->H_atom donates Nrf2 Nrf2 Activation This compound->Nrf2 activates DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H is reduced to H_atom->DPPH_Radical neutralizes HO1 HO-1 Expression Nrf2->HO1 induces Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response leads to

References

Enhancing Eckol Extraction from Brown Algae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the extraction of Eckol, a promising phlorotannin with significant therapeutic potential, from brown algae. The following sections outline various extraction techniques, present quantitative data for yield comparison, and provide step-by-step experimental protocols. Additionally, key signaling pathways influenced by this compound are visualized to aid in understanding its mechanism of action.

Introduction to this compound and its Therapeutic Potential

This compound (C₁₈H₁₂O₉) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in species like Ecklonia cava. It has garnered considerable interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] These properties make this compound a valuable compound for the development of novel pharmaceuticals and nutraceuticals. This document focuses on methodologies to improve the extraction yield of this compound, a critical step in facilitating its research and potential commercialization.

Comparative Analysis of this compound Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and the optimization of its parameters. This section provides a comparative overview of different techniques and summarizes the reported yields in a structured format for easy reference.

Solvent-Based Extraction

Conventional solid-liquid extraction using various solvents is a common method for obtaining this compound. The choice of solvent, temperature, and extraction time significantly impacts the yield. Ethanol has been identified as a particularly effective and "Generally Recognized as Safe" (GRAS) solvent.[3][4]

Table 1: Quantitative Yield of Dithis compound (a related phlorotannin) using Solvent Extraction from Ecklonia cava

Solvent SystemTemperature (°C)Time (min)Dithis compound Yield (mg/g of dry biomass)Reference
100% EthanolRoom Temp180 - 14400up to 0.6[3]
100% AcetoneRoom Temp-1.1
Distilled WaterRoom Temp-0.7
100% Ethyl AcetateRoom Temp-0.3
50% (v/v) EthanolRoom Temp606.0
62.6% (v/v) Ethanol 54.2 13.2 6.4

Note: Data for dithis compound is presented as a close proxy for this compound due to their structural similarity and co-extraction.

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction is an environmentally friendly technique that utilizes enzymes to break down the complex cell wall of algae, thereby enhancing the release of intracellular bioactive compounds like this compound. Cellulase is a commonly used enzyme for this purpose.

Table 2: Phlorotannin Yield from Sargassum dupplicatum using Enzyme-Assisted Extraction

EnzymeEnzyme Concentration (%)Treatment Time (hours)Phlorotannin Content (mg phloroglucinol equivalent/g DW)Reference
Cellulase7.534.45 ± 0.11
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and efficiency. While pure SC-CO₂ is not ideal for extracting polar compounds like phlorotannins, the addition of co-solvents such as ethanol and water can significantly improve the yield.

Table 3: Phlorotannin Yield from Saccharina japonica using Supercritical CO₂ Extraction with Co-solvents

Co-solventTemperature (°C)Pressure (bar)Co-solvent Flow Rate (% of CO₂)Phlorotannin YieldReference
Water---Higher TPC compared to ethanol
Ethanol----

Detailed Experimental Protocols

This section provides step-by-step protocols for the most effective extraction techniques identified.

Protocol for Optimized Solvent Extraction of this compound from Ecklonia cava

This protocol is based on the optimized conditions that yielded 6.4 mg/g of dithis compound.

Materials:

  • Dried Ecklonia cava powder

  • 62.6% (v/v) Ethanol in distilled water

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Weigh 1 gram of dried Ecklonia cava powder and place it in a suitable flask.

  • Add 20 mL of 62.6% (v/v) ethanol.

  • Place the flask in a shaking incubator or water bath set to 54.2°C.

  • Incubate for 13.2 minutes with constant agitation.

  • After incubation, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Filter the supernatant through filter paper to remove any remaining particulate matter.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • The resulting concentrated extract can be freeze-dried for long-term storage or reconstituted in a suitable solvent for analysis.

  • Quantify the this compound content using a validated HPLC method with an this compound standard.

Protocol for Enzyme-Assisted Extraction of Phlorotannins from Sargassum dupplicatum

This protocol is adapted from a study on enzyme-assisted extraction of phlorotannins.

Materials:

  • Dried Sargassum dupplicatum powder

  • Cellulase enzyme

  • 96% Ethanol

  • Shaking water bath

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Suspend the dried brown algae powder in a buffer solution suitable for cellulase activity (refer to the enzyme manufacturer's instructions).

  • Add cellulase to a final concentration of 7.5% (v/v).

  • Incubate the mixture in a shaking water bath for 3 hours at the optimal temperature for the enzyme.

  • After enzymatic treatment, add 96% ethanol to the mixture at a solid-to-liquid ratio of 1:30 (w/v).

  • Macerate the mixture at room temperature for 24 hours with occasional stirring.

  • Centrifuge the mixture to separate the supernatant.

  • Filter the supernatant to remove any residual solids.

  • Concentrate the extract using a rotary evaporator.

  • The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Extraction

Eckol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Brown Algae Collection wash Washing & Cleaning start->wash dry Drying (Freeze or Oven) wash->dry grind Grinding to Powder dry->grind extraction Extraction (Solvent, EAE, or SFE) grind->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Optional) (Chromatography) concentration->purification analysis Quantification (HPLC) concentration->analysis Crude Extract Analysis purification->analysis end Pure this compound analysis->end

Figure 1. A generalized workflow for the extraction and purification of this compound from brown algae.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

This compound can induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) by activating the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.

Nrf2_JNK_Pathway This compound This compound jnk JNK (c-Jun N-terminal kinases) This compound->jnk activates pi3k_akt PI3K/Akt This compound->pi3k_akt activates nrf2_keap1 Nrf2-Keap1 (Cytoplasm) jnk->nrf2_keap1 phosphorylates pi3k_akt->nrf2_keap1 phosphorylates nrf2_nucleus Nrf2 (Nucleus) nrf2_keap1->nrf2_nucleus translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to ho1 HO-1 Expression are->ho1 cytoprotection Cytoprotection & Antioxidant Effects ho1->cytoprotection

Figure 2. this compound activates the Nrf2/JNK pathway to promote antioxidant responses.

This compound has demonstrated anti-inflammatory properties by inhibiting the MAPKs and NF-κB signaling pathways, which are crucial in the production of pro-inflammatory mediators.

MAPK_NFkB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) mapks MAPKs (p38, ERK, JNK) inflammatory_stimuli->mapks activates ikb IκB inflammatory_stimuli->ikb activates IKK, leading to degradation of IκB nfkb_nucleus NF-κB (Nucleus) mapks->nfkb_nucleus activates nfkb NF-κB nfkb->nfkb_nucleus translocation pro_inflammatory Pro-inflammatory Gene Expression (Cytokines, Chemokines) nfkb_nucleus->pro_inflammatory This compound This compound This compound->mapks inhibits This compound->nfkb_nucleus inhibits translocation

Figure 3. this compound inhibits inflammatory responses via the MAPKs and NF-κB pathways.

In the context of ulcerative colitis, this compound has been shown to down-regulate the TLR4/STAT3/NF-κB signaling pathway, thereby reducing inflammation and apoptosis in the colon.

TLR4_Pathway dss DSS (Dextran Sulfate Sodium) [Induces Colitis] tlr4 TLR4 dss->tlr4 activates stat3 p-STAT3 tlr4->stat3 nfkb NF-κB p65 tlr4->nfkb inflammation Inflammation stat3->inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis This compound This compound This compound->tlr4 inhibits This compound->stat3 inhibits This compound->nfkb inhibits

Figure 4. this compound's inhibitory effect on the TLR4/STAT3/NF-κB pathway in colitis.

References

Application of Centrifugal Partition Chromatography for High-Purity Isolation of Eckol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol, a phlorotannin found in brown algae such as Ecklonia cava, has garnered significant interest within the scientific community due to its wide range of biological activities.[1] Possessing potent antioxidant, anti-inflammatory, and neuroprotective properties, this compound presents a promising candidate for the development of novel therapeutics and nutraceuticals. However, the advancement of research and development has been frequently hampered by the challenges associated with its efficient isolation and purification from complex natural extracts. Traditional solid-phase chromatography methods can be time-consuming and may lead to irreversible adsorption of the target compound.

Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, offers a robust and efficient alternative for the purification of natural products like this compound.[1] By utilizing a liquid stationary phase held in place by a strong centrifugal force, CPC minimizes sample loss, allows for high sample loading, and reduces solvent consumption, making it an ideal technology for scalable purification. This document provides detailed application notes and protocols for the successful isolation of this compound using CPC.

Data Presentation: Performance of CPC in Phlorotannin Isolation

While specific quantitative data for the yield and purity of this compound isolated via CPC is not extensively detailed in the available literature, data from the isolation of other prominent phlorotannins from Ecklonia cava using a similar CPC methodology provides a strong indication of the technique's efficacy. The following table summarizes the results from a one-step CPC separation of an ethyl acetate fraction of E. cava extract.[1]

CompoundCrude Extract Loaded (mg)Isolated Compound (mg)Purity (%)
Dithis compound50040.2≥ 90
Phlorofucofurothis compound-A50031.1≥ 90

Experimental Protocols

This section outlines a comprehensive protocol for the isolation of this compound from Ecklonia cava utilizing Centrifugal Partition Chromatography.

Biomass Preparation and Extraction
  • 1.1. Raw Material Preparation: Dried Ecklonia cava biomass is ground into a fine powder to increase the surface area for efficient extraction.

  • 1.2. Solvent Extraction: The powdered algae is extracted with 70% ethanol at room temperature. This primary extraction step is designed to isolate a broad range of polyphenolic compounds, including this compound.[1]

  • 1.3. Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

Liquid-Liquid Fractionation
  • 2.1. Solvent Partitioning: The concentrated aqueous extract is then subjected to liquid-liquid partitioning with ethyl acetate (EtOAc). Phlorotannins, including this compound, exhibit good solubility in EtOAc, allowing for their separation from more polar and non-polar compounds.

  • 2.2. Fraction Collection: The ethyl acetate fraction, which is enriched with this compound and other phlorotannins, is collected and concentrated to dryness. This fraction serves as the crude sample for CPC purification.[1]

Centrifugal Partition Chromatography (CPC) Protocol
  • 3.1. Two-Phase Solvent System Preparation: A biphasic solvent system is critical for successful CPC separation. For this compound isolation, a system composed of n-hexane:ethyl acetate:methanol:water in a 2:8:3:7 (v/v/v/v) ratio is prepared. The mixture is thoroughly shaken in a separatory funnel and allowed to settle into two distinct phases (an upper organic phase and a lower aqueous phase).

  • 3.2. CPC Instrument Setup:

    • Stationary Phase: The upper (less polar) phase of the solvent system is typically used as the stationary phase.

    • Mobile Phase: The lower (more polar) phase is used as the mobile phase.

    • Operating Mode: The separation is performed in the descending mode, where the heavier mobile phase is pumped from the top to the bottom of the column.

  • 3.3. CPC Operation Parameters:

    • Rotational Speed: The rotor is set to a speed of approximately 1000 rpm to ensure proper retention of the stationary phase.

    • Flow Rate: The mobile phase is pumped through the column at a flow rate of 2 mL/min .

    • Equilibration: The column is filled with the stationary phase and then equilibrated by pumping the mobile phase through the system until the stationary phase is retained and the system reaches a stable pressure.

  • 3.4. Sample Injection and Fraction Collection:

    • The dried ethyl acetate fraction is dissolved in a mixture of the upper and lower phases (1:1 v/v) and injected into the CPC system.

    • The effluent from the column is monitored by UV-Vis detection (typically at 280 nm for phenolics), and fractions are collected based on the resulting chromatogram.

  • 3.5. Post-CPC Analysis:

    • The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

    • Fractions containing high-purity this compound are pooled and concentrated.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Eckol_Isolation_Workflow cluster_extraction Step 1: Extraction & Fractionation cluster_cpc Step 2: CPC Purification cluster_analysis Step 3: Analysis & Final Product A Dried Ecklonia cava Powder B 70% Ethanol Extraction A->B C Concentrated Extract B->C D Ethyl Acetate Partitioning C->D E Enriched this compound Fraction (EtOAc) D->E F Prepare n-hexane:EtOAc:MeOH:H2O (2:8:3:7) E->F G CPC System Equilibration F->G H Inject EtOAc Fraction G->H I Elution & Fraction Collection H->I J HPLC Purity Analysis I->J K Pooling of Pure Fractions J->K L High-Purity this compound K->L

Caption: Workflow for the isolation and purification of this compound using CPC.

Signaling Pathway of this compound's Anti-inflammatory Action

Eckol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 STAT3 STAT3 TLR4->STAT3 activates NFkB NF-κB (p65) TLR4->NFkB activates MAPK MAPKs TLR4->MAPK activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates ProInflammatory_Genes Pro-inflammatory Gene (TNF-α, IL-1β, IL-6) pSTAT3->ProInflammatory_Genes translocates to nucleus & induces transcription IkB IκB pNFkB p-NF-κB (p65) NFkB->pNFkB phosphorylates pNFkB->ProInflammatory_Genes translocates to nucleus & induces transcription pMAPK p-MAPKs MAPK->pMAPK phosphorylates pMAPK->pNFkB activates This compound This compound This compound->TLR4 inhibits This compound->pSTAT3 inhibits This compound->pNFkB inhibits This compound->pMAPK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4

Caption: this compound's inhibition of inflammatory signaling pathways.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Eckol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eckol is a phlorotannin, a type of polyphenol, found in various species of brown algae, such as Ecklonia cava. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. To support research, development, and quality control of this compound-containing products, a reliable and validated analytical method for its quantification is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound in various sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Brown algae raw material or extracts containing this compound

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantification of this compound.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-25 min, 10-70% B25-30 min, 70-10% B30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of this compound standard and dissolving it in 10 mL of methanol. A series of working standard solutions with concentrations ranging from 1 to 200 µg/mL were prepared by diluting the stock solution with methanol.

Sample Preparation

1.5.1. Brown Algae Raw Material

  • The dried brown algae were ground into a fine powder.

  • 1 g of the powdered sample was accurately weighed and extracted with 50 mL of 70% ethanol in an ultrasonic bath for 60 minutes.

  • The extract was filtered, and the solvent was evaporated under reduced pressure.

  • The residue was redissolved in 10 mL of methanol.

  • The solution was filtered through a 0.45 µm syringe filter prior to HPLC analysis.

1.5.2. This compound Extracts

  • Accurately weigh an appropriate amount of the extract.

  • Dissolve the extract in a known volume of methanol to achieve a concentration within the calibration range.

  • The solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was determined by comparing the chromatograms of a blank (methanol), the this compound standard, and a sample extract. The retention time of the this compound peak in the sample chromatogram matched that of the standard, and no interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was assessed by analyzing the series of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 200 µg/mL
Regression Equation y = 25431x + 1258
Correlation Coefficient (r²) 0.9995
Precision

The precision of the method was evaluated by performing intra-day and inter-day assays. Six replicate injections of three different concentrations (low, medium, and high) of this compound standard were analyzed.

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
101.82.5
501.21.9
1500.81.5
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.598.751.6
100%5050.8101.61.1
120%6061.1101.80.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

ParameterResult
LOD (S/N = 3) 0.3 µg/mL
LOQ (S/N = 10) 1.0 µg/mL

Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Sample Collection (Brown Algae) Grind Grinding & Pulverization Sample->Grind Extract Ultrasonic Extraction (70% Ethanol) Grind->Extract Filter_Evap Filtration & Evaporation Extract->Filter_Evap Reconstitute Reconstitution in Methanol Filter_Evap->Reconstitute Filter_Final 0.45 µm Syringe Filtration Reconstitute->Filter_Final HPLC HPLC System Filter_Final->HPLC Std_Stock This compound Standard Stock (1 mg/mL) Std_Work Working Standards (1-200 µg/mL) Std_Stock->Std_Work Std_Work->HPLC Column C18 Column HPLC->Column Detector UV-Vis/DAD Detector (230 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification This compound Quantification Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways.

3.2.1. Anti-inflammatory Signaling Pathway

This compound can inhibit inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.[1][2]

G cluster_pathway This compound's Anti-inflammatory Action Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) MAPK MAPK Activation (ERK, p38, JNK) Stimuli->MAPK IKK IKK Activation Stimuli->IKK NFkB NF-κB Nuclear Translocation MAPK->NFkB IκB IκBα Degradation IKK->IκB IκB->NFkB Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation This compound This compound This compound->MAPK This compound->IKK

Caption: this compound inhibits MAPK and NF-κB pathways.

3.2.2. Antioxidant Signaling Pathway

This compound enhances the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway.[3]

G cluster_pathway This compound's Antioxidant Action This compound This compound PI3K_JNK PI3K/Akt & JNK Activation This compound->PI3K_JNK Nrf2_Keap1 Nrf2-Keap1 Dissociation PI3K_JNK->Nrf2_Keap1 Nrf2_trans Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2_trans ARE Antioxidant Response Element (ARE) Nrf2_trans->ARE HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Cytoprotection Cytoprotection & Antioxidant Effect HO1->Cytoprotection

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

The described HPLC method is simple, accurate, precise, and specific for the quantification of this compound in brown algae and its extracts. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications. The elucidation of this compound's mechanisms of action through various signaling pathways further underscores its potential as a therapeutic and health-promoting agent.

References

Eckol as a Positive Control in Antioxidant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol, a phlorotannin isolated from brown algae, has demonstrated significant antioxidant properties, making it a valuable tool for researchers in the fields of oxidative stress, drug discovery, and natural product chemistry. Its potent free radical scavenging abilities and its capacity to modulate key cellular antioxidant pathways establish it as an excellent positive control in a variety of antioxidant assays. These application notes provide detailed protocols for utilizing this compound as a positive control in common antioxidant studies and summarize its quantitative antioxidant activity.

Mechanism of Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound possesses multiple phenolic hydroxyl groups that can donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS), including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, and peroxyl radicals.[1]

  • Upregulation of Endogenous Antioxidant Defense Systems: this compound activates key signaling pathways involved in the cellular antioxidant response, leading to the increased expression of protective enzymes. The two primary pathways are:

    • Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes, most notably heme oxygenase-1 (HO-1). This activation is mediated through the phosphorylation of kinases such as ERK and PI3K/Akt.

    • AMPK/FoxO3a Signaling Pathway: this compound can activate AMP-activated protein kinase (AMPK), which then phosphorylates and activates the transcription factor Forkhead box O3a (FoxO3a). Activated FoxO3a translocates to the nucleus and upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[1]

Data Presentation: Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified in various assays. The following tables summarize key findings, providing a reference for its use as a positive control.

AssayParameterThis compound ConcentrationResultReference CompoundReference Compound Value
In Vitro Radical Scavenging Assays
DPPH Radical ScavengingIC₅₀~0.90 µMPotent scavenging activityAscorbic Acid> PPB
Alkyl Radical ScavengingIC₅₀~2.54 µMStrong scavenging activityAscorbic Acid19.19 µM
Hydroxyl Radical ScavengingIC₅₀~62.93 µMModerate scavenging activity--
Superoxide Radical ScavengingIC₅₀~109.05 µMModerate scavenging activity--
Cell-Based Antioxidant Assays
Intracellular ROS Scavenging (V79-4 cells)% Scavenging30 µM79% reduction in ROS--
Lipid Peroxidation Inhibition (TBARS)% Inhibition30 µM31% prevention of lipid peroxidation--
Intracellular ROS Scavenging (Vero cells)IC₅₀~3.54 µM*Potent intracellular antioxidant activityAscorbic Acid> PPB

*Data for pyrogallol-phloroglucinol-6,6'-bithis compound (PPB), a compound with an this compound skeleton, are used as an approximation for this compound's IC₅₀ values in these assays.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in using this compound as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

  • This compound (positive control)

  • Ascorbic acid (reference standard)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound and Test Compounds: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare similar dilutions for the test compounds.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, test compounds, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound and the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • This compound (positive control)

  • Trolox (reference standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and create a series of dilutions. Prepare similar dilutions for the test compounds.

  • Assay Procedure:

    • To a 96-well plate, add 190 µL of the working ABTS•⁺ solution to each well.

    • Add 10 µL of the different concentrations of this compound, test compounds, or solvent (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•⁺ solution with the solvent, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound and the test compounds to determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cultured cells.

Materials:

  • This compound (positive control)

  • Quercetin (reference standard)

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or test compounds in serum-free medium for 1 hour.

  • DCFH-DA Staining:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation for each concentration of this compound and the test compounds.

Signaling Pathway and Workflow Diagrams

Nrf2/HO-1 Signaling Pathway Activation by this compound

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Inhibits Keap1 ERK->Nrf2_Keap1 Inhibits Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Gene Expression Antioxidant_Response Antioxidant Response & Cytoprotection HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 pathway.

AMPK/FoxO3a Signaling Pathway Activation by this compound

AMPK_FoxO3a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates FoxO3a_cyto FoxO3a (Cytoplasmic) AMPK->FoxO3a_cyto Phosphorylates FoxO3a_nuc FoxO3a (Nuclear) FoxO3a_cyto->FoxO3a_nuc Translocation MnSOD_Gene MnSOD Gene FoxO3a_nuc->MnSOD_Gene Nucleus Nucleus MnSOD MnSOD (Manganese Superoxide Dismutase) MnSOD_Gene->MnSOD Gene Expression Antioxidant_Defense Enhanced Antioxidant Defense MnSOD->Antioxidant_Defense

Caption: this compound activates the AMPK/FoxO3a pathway.

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate until confluent Start->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Treat Treat with this compound/ Test Compound (1 hr) Wash1->Treat Wash2 Wash with PBS Treat->Wash2 Add_DCFHDA Add DCFH-DA (1 hr) Wash2->Add_DCFHDA Wash3 Wash with PBS Add_DCFHDA->Wash3 Add_AAPH Add AAPH to induce oxidative stress Wash3->Add_AAPH Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Add_AAPH->Measure Analyze Analyze Data (AUC) Measure->Analyze

Caption: Workflow for the CAA assay.

References

Application Notes and Protocols for Assessing Eckol's Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eckol, a phlorotannin extracted from brown algae, has garnered significant interest in oncological research due to its potential anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines using common cell viability assays. The provided methodologies for MTT, WST-1, and Neutral Red assays are foundational for researchers investigating the therapeutic potential of this marine-derived compound.

Mechanism of Action of this compound in Cancer Cells

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] Studies have demonstrated that this compound can interfere with the PI3K/Akt/mTOR, Ras/Raf-1/Erk, and NF-κB signaling pathways, which are often dysregulated in cancer. By inhibiting these pathways, this compound can suppress cancer cell growth, induce apoptosis (programmed cell death), and reduce metastasis. For instance, in some cancer cell lines, this compound has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and down-regulate the activity of NF-κB, a key regulator of inflammation and cell survival. Furthermore, this compound has been reported to inhibit the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival.

Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines

The following table summarizes the cytotoxic activity of this compound, presented as the half-maximal inhibitory concentration (IC50), across different human cancer cell lines as determined by the MTT assay. These values highlight the differential sensitivity of various cancer types to this compound.

Cancer Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer< 50
H157Lung Cancer< 50
MCF7Breast Cancer< 50
SW1990Pancreatic Cancer> 20 (after 72h)
A549Non-small-cell lung cancerNot specified
SK-BR-3Breast Cancer~480 µM (significant effect)
MDA-MB-231Breast Cancer~480 µM (significant effect)

Note: The cytotoxic effect of this compound can vary depending on the specific cell line, concentration, and duration of treatment. The data presented here is a compilation from different studies and should be used as a reference.

Experimental Protocols

Detailed protocols for three standard cell viability assays are provided below. These assays are colorimetric and measure different aspects of cell health to determine cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the protocol by eliminating the solubilization step.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • This compound Treatment: Treat the cells with various concentrations of this compound as described above.

  • Incubation: Incubate for the desired duration.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2, or until sufficient color development is observed.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance around 440 nm). A reference wavelength above 600 nm can be used.

  • Data Analysis: Calculate cell viability relative to the control group.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye taken up is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate as previously described.

  • This compound Treatment: Expose cells to different concentrations of this compound.

  • Incubation: Incubate for the specified time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution (e.g., 50 µg/mL in culture medium) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye solution and wash the cells with 150 µL of DPBS.

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.

  • Absorbance Measurement: Place the plate on a shaker for 10-20 minutes to ensure complete dye extraction and a homogenous solution. Measure the absorbance at 540 nm.

  • Data Analysis: Determine cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways reported to be affected by this compound in cancer cells, leading to reduced proliferation and increased apoptosis.

Eckol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K inhibits Ras Ras This compound->Ras inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK Bcl2 Bcl-2 NFkB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: this compound's inhibitory effects on key cancer signaling pathways.

Experimental Workflow for Cell Viability Assays

This diagram outlines the general workflow for performing the described cell viability assays to assess this compound's cytotoxicity.

Cell_Viability_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) for cell attachment start->incubation1 treatment Treat cells with different concentrations of this compound incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 assay_step Perform Cell Viability Assay (MTT, WST-1, or Neutral Red) incubation2->assay_step measurement Measure Absorbance with a plate reader assay_step->measurement analysis Data Analysis: Calculate % Cell Viability and IC50 measurement->analysis end Results analysis->end

Caption: General workflow for assessing this compound's cytotoxicity.

Logical Relationship of Cell Viability Assay Principles

This diagram illustrates the fundamental principles of the three cell viability assays described.

Assay_Principles ViableCell Viable Cancer Cell MTT MTT Assay Mitochondrial Dehydrogenase reduces yellow MTT to purple Formazan ViableCell->MTT WST1 WST-1 Assay Mitochondrial Dehydrogenase reduces WST-1 to soluble orange Formazan ViableCell->WST1 NR Neutral Red Assay Active uptake and accumulation of Neutral Red dye in lysosomes ViableCell->NR Outcome Colorimetric Signal (Proportional to number of viable cells) MTT->Outcome WST1->Outcome NR->Outcome

Caption: Principles of MTT, WST-1, and Neutral Red assays.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Eckol in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Eckol, a phlorotannin isolated from brown algae, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate and quantify the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7. Macrophages are pivotal cells in the inflammatory response, and upon stimulation with lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanism of this compound's anti-inflammatory activity is largely attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

This document offers detailed protocols for essential in vitro assays to characterize the anti-inflammatory profile of this compound, along with structured tables for data presentation and diagrams to visualize the experimental workflow and relevant signaling pathways.

Data Presentation

The following tables summarize the inhibitory effects of this compound and its related compounds on the production of key inflammatory mediators in LPS-stimulated macrophage cell lines.

Note on Data: Quantitative data for this compound is presented alongside data for the structurally similar phlorotannin, Eckmaxol, to provide a comprehensive overview of the potential anti-inflammatory efficacy.

Table 1: Inhibitory Effect of this compound and Related Phlorotannins on Nitric Oxide (NO) Production

CompoundCell LineConcentration% Inhibition of NO Production
This compoundRAW 264.7Dose-dependentThis compound has been shown to inhibit NO production in a dose-dependent manner.
EckmaxolMH-S21.0 µMSignificant inhibition
42.06 µMIncreased inhibition
84.12 µMStrong inhibition

Table 2: Inhibitory Effect of this compound and Related Phlorotannins on Pro-inflammatory Cytokine Production

CytokineCompoundCell LineConcentration (µM)% Inhibition
TNF-αThis compoundRAW 264.7Dose-dependentSuppresses TNF-α production.
EckmaxolMH-S21.0 - 84.12Dose-dependent inhibition.[4][5]
IL-6This compoundRAW 264.7Dose-dependentDownregulates IL-6 production.
EckmaxolMH-S21.0 - 84.12Dose-dependent inhibition.
IL-1βThis compoundRAW 264.7Dose-dependentReduces IL-1β production.
EckmaxolMH-S21.0 - 84.12Dose-dependent inhibition.

Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Inflammation cluster_2 Data Analysis a Seed RAW 264.7 Macrophages b Pre-treat with this compound a->b c Stimulate with LPS b->c d Nitric Oxide (NO) Assay (Griess Assay) c->d e Cytokine Measurement (ELISA) c->e f Gene Expression (qPCR) c->f g Protein Expression (Western Blot) c->g h Quantify Inhibition d->h e->h f->h g->h j Analyze Signaling Pathways g->j i Determine IC50 Values h->i G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) in Nucleus NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits translocation G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates p38 p38 MAPKKK->p38 phosphorylates JNK JNK MAPKKK->JNK phosphorylates ERK ERK MAPKKK->ERK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes activates This compound This compound This compound->MAPKKK inhibits

References

Application Notes and Protocols: Investigating the Enzyme Inhibitory Effects of Eckol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the inhibitory effects of Eckol, a phlorotannin found in brown algae, on various enzymes. This document includes detailed experimental protocols, quantitative data on this compound's inhibitory activity, and visualizations of relevant pathways and workflows to facilitate research and drug development efforts.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of several enzymes implicated in a range of physiological and pathological processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various enzymes.

EnzymeSubstrateIC50 of this compound (µM)Type of Inhibition
Monoamine Oxidase-A (MAO-A)Not specified7.20 ± 0.71Mixed
Monoamine Oxidase-B (MAO-B)Not specified83.44 ± 1.48Non-competitive
TyrosinaseL-tyrosine9.12 ± 0.36Not specified
TyrosinaseL-DOPA29.59 ± 0.48Not specified
Acetylcholinesterase (AChE)Acetylthiocholine21.6 ± 0.1 to 66.5 ± 0.4Competitive
α-Glucosidasep-nitrophenyl-α-D-glucopyranoside1.2 to 17.8 µg/mLNot specified
α-AmylaseStarchNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and reagents.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a sensitive chemiluminescent assay to determine the inhibitory effect of this compound on human monoamine oxidase-A (hMAO-A) and hMAO-B.[1][2]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Luminol

  • This compound

  • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well white opaque microplates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound and positive controls in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted this compound or control solutions.

  • Add 25 µL of hMAO-A or hMAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add 25 µL of the MAO substrate solution containing HRP and luminol.

  • Immediately measure the luminescence using a luminometer. The signal is typically read kinetically over 10-20 minutes or as an endpoint reading.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of mushroom tyrosinase.[3][4][5]

Materials:

  • Mushroom tyrosinase

  • L-DOPA or L-tyrosine (substrate)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare various concentrations of this compound and kojic acid in the phosphate buffer.

  • To each well of a 96-well plate, add 40 µL of the this compound or control solution.

  • Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution. Pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the L-DOPA or L-tyrosine substrate solution.

  • Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Calculate the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which uses a spectrophotometer to measure the inhibition of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil or galantamine (positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare different concentrations of this compound and a positive control in Tris-HCl buffer.

  • In a 96-well plate, mix 25 µL of the this compound or control solution with 50 µL of Tris-HCl buffer.

  • Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Start the reaction by adding 25 µL of the ATCI substrate solution.

  • Measure the absorbance at 405 nm for 5-10 minutes at 1-minute intervals.

  • Calculate the reaction rate for each concentration.

  • The percentage of inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value from the concentration-inhibition curve.

Hyaluronidase Inhibition Assay

This turbidimetric assay determines the inhibitory effect of this compound on hyaluronidase activity.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid (substrate)

  • This compound

  • Tannic acid (positive control)

  • Acetate buffer (e.g., 0.1 M, pH 3.5)

  • Acidic albumin solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare various concentrations of this compound and tannic acid in acetate buffer.

  • In a 96-well plate, add 50 µL of the this compound or control solution.

  • Add 50 µL of the hyaluronidase solution and incubate at 37°C for 20 minutes.

  • Initiate the reaction by adding 100 µL of the hyaluronic acid substrate solution.

  • Incubate the mixture at 37°C for 45 minutes.

  • Stop the reaction by adding 200 µL of acidic albumin solution.

  • After 10 minutes at room temperature, measure the absorbance (turbidity) at 600 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value from the dose-response curve.

Elastase Inhibition Assay

This spectrophotometric assay is used to evaluate the inhibitory potential of this compound against porcine pancreatic elastase.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) (substrate)

  • This compound

  • Elaspol (positive control)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare different concentrations of this compound and a positive control in Tris-HCl buffer.

  • To each well of a 96-well plate, add 100 µL of the this compound or control solution.

  • Add 50 µL of the elastase solution and pre-incubate at 25°C for 15 minutes.

  • Start the reaction by adding 50 µL of the SANA substrate solution.

  • Measure the absorbance at 410 nm for 20 minutes at 1-minute intervals.

  • Calculate the reaction rate from the linear portion of the curve.

  • The percentage of inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value from the concentration-inhibition curve.

Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

This technique is used to detect the inhibitory effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).

Materials:

  • Cell line that expresses MMPs (e.g., HT1080 fibrosarcoma cells)

  • This compound

  • Positive control (e.g., doxycycline)

  • Serum-free cell culture medium

  • SDS-PAGE reagents including gelatin (1 mg/mL in the separating gel)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

  • Coomassie Brilliant Blue R-250 staining and destaining solutions

Protocol:

  • Culture HT1080 cells to near confluency.

  • Treat the cells with various concentrations of this compound or a positive control in serum-free medium for 24-48 hours.

  • Collect the conditioned medium, which contains the secreted MMPs.

  • Mix the conditioned medium with non-reducing SDS sample buffer and load onto a gelatin-containing SDS-PAGE gel without boiling.

  • After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer at 37°C for 12-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the band intensity using densitometry software. The reduction in band intensity in the presence of this compound indicates inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Incubation Pre-incubate Enzyme with this compound Reagents->Incubation Eckol_Prep Prepare this compound Dilutions Eckol_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Signal (Absorbance, Fluorescence, etc.) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathway

The diagram below depicts the NF-κB signaling pathway, which is involved in the expression of Matrix Metalloproteinases (MMPs). This compound has been shown to potentially inhibit this pathway, leading to reduced MMP expression.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated & Degraded) IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active Translocation IkB_p->NFkB_p50_p65 Releases DNA DNA NFkB_active->DNA Binds to promoter MMP_mRNA MMP mRNA DNA->MMP_mRNA Transcription MMP_Protein MMP Protein (e.g., MMP-9) MMP_mRNA->MMP_Protein Translation This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound.

References

Application of Eckol as a Plant Growth Stimulant in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol, a phlorotannin isolated from brown seaweeds such as Ecklonia maxima, has demonstrated significant potential as a natural plant growth stimulant. Phlorotannins are polyphenolic compounds synthesized in brown algae that are known for a variety of biological activities. Recent studies have highlighted this compound's efficacy in promoting plant growth, exhibiting auxin-like activities that can enhance root development, shoot elongation, and overall seedling vigor.[1][2][3][4] These properties position this compound as a promising biostimulant for sustainable agricultural practices, offering an alternative to synthetic chemical fertilizers and growth regulators.[5]

This document provides detailed application notes and experimental protocols based on published research to guide the use of this compound as a plant growth stimulant in a research and development setting.

Mechanism of Action: Auxin-Like Activity

This compound's primary mechanism as a plant growth stimulant is attributed to its auxin-like activity. Auxins are a class of plant hormones that play a crucial role in regulating numerous aspects of plant growth and development, including cell elongation, root initiation, and apical dominance. This compound has been shown to mimic the effects of auxins, such as indole-3-butyric acid (IBA), by promoting adventitious root formation and enhancing seedling growth.

The canonical auxin signaling pathway is initiated when auxin binds to its receptor, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein, which is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event leads to the degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to various growth and developmental responses. It is hypothesized that this compound may interact with this pathway, potentially by binding to the auxin receptor or otherwise promoting the degradation of Aux/IAA repressors, thereby initiating the downstream signaling cascade.

Hypothesized Auxin Signaling Pathway and this compound Interaction

AuxinSignaling cluster_nucleus Nucleus cluster_outside Auxin Auxin / this compound (Hypothesized) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth_Response Growth & Development Auxin_Genes->Growth_Response Leads to Eckol_Outside This compound Application Eckol_Outside->Auxin

Caption: Hypothesized interaction of this compound with the canonical auxin signaling pathway in plants.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on maize and mung bean as reported in key studies. These results demonstrate a dose-dependent response, with optimal concentrations varying by species and measured parameter.

Table 1: Effect of this compound on Maize (Zea mays) Seedling Growth

Data extracted from Rengasamy et al., 2015. Seedlings were measured 7 days after seed priming.

Treatment Concentration (M)Shoot Length (cm)Root Length (cm)Number of Seminal RootsSeedling Fresh Weight (g)
Control (Water) 10.2 ± 0.412.5 ± 0.63.0 ± 0.00.85 ± 0.03
This compound 10⁻³ 11.5 ± 0.513.8 ± 0.73.5 ± 0.50.92 ± 0.04
This compound 10⁻⁴ 12.8 ± 0.615.2 ± 0.84.0 ± 0.01.05 ± 0.05
This compound 10⁻⁵ 14.5 ± 0.717.5 ± 0.94.5 ± 0.51.18 ± 0.06
This compound 10⁻⁶ 13.2 ± 0.616.1 ± 0.84.0 ± 0.01.10 ± 0.05
This compound 10⁻⁷ 11.8 ± 0.514.3 ± 0.73.5 ± 0.50.98 ± 0.04
IBA 10⁻⁵ 13.5 ± 0.616.8 ± 0.84.0 ± 0.01.12 ± 0.05
Table 2: Effect of this compound on Mung Bean (Vigna radiata) Cuttings (Auxin-like Activity)

Data extracted from Rengasamy et al., 2015. Measurements were taken 10 days after treatment.

Treatment Concentration (M)Number of RootsSeedling Length (cm)Seedling Weight (g)
Control (Water) 10.5 ± 0.88.2 ± 0.40.45 ± 0.02
This compound 10⁻³ 12.2 ± 0.98.9 ± 0.40.51 ± 0.02
This compound 10⁻⁴ 15.8 ± 1.29.8 ± 0.50.59 ± 0.03
This compound 10⁻⁵ 18.5 ± 1.411.2 ± 0.60.68 ± 0.03
This compound 10⁻⁶ 16.3 ± 1.210.1 ± 0.50.61 ± 0.03
This compound 10⁻⁷ 13.1 ± 1.09.2 ± 0.50.54 ± 0.02
IBA 10⁻⁵ 17.8 ± 1.310.8 ± 0.50.65 ± 0.03

Experimental Protocols

The following are detailed protocols for two key bioassays used to evaluate the plant growth-stimulating effects of this compound.

Protocol 1: Maize (Zea mays) Seed Priming Bioassay

This protocol is used to assess the effect of this compound on the germination and early seedling growth of maize.

1. Materials and Reagents:

  • Maize (Zea mays) seeds

  • This compound stock solution

  • Distilled water

  • Germination roll paper

  • Plastic bags

  • Beakers or flasks for soaking

2. Procedure:

  • Prepare this compound solutions of desired concentrations (e.g., 10⁻³ M to 10⁻⁷ M) by serial dilution of a stock solution in distilled water. A control treatment using only distilled water should be included.

  • Surface sterilize maize seeds if necessary, following standard laboratory procedures to prevent fungal or bacterial contamination.

  • Immerse maize seeds in the respective this compound solutions or distilled water. Ensure seeds are fully submerged.

  • Soak the seeds for 18 hours at room temperature.

  • After soaking, remove the seeds and blot them dry with paper towels.

  • Place a set number of seeds (e.g., 10) evenly spaced on a sheet of germination roll paper.

  • Carefully roll the paper with the seeds inside and place the roll into a plastic bag to maintain humidity.

  • Incubate the rolls in an upright position in a growth chamber or dark incubator at a controlled temperature (e.g., 25°C) for 7 days.

  • After the incubation period, carefully unroll the paper and measure the following parameters for each seedling:

    • Shoot length (from the base to the tip of the coleoptile)

    • Root length (primary root)

    • Number of seminal roots

    • Seedling fresh weight

10. Data Analysis:

  • Calculate the mean and standard error for each parameter at each concentration.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Duncan's multiple range test) to determine significant differences between treatments.

MaizeWorkflow A Prepare this compound Solutions (10⁻³ to 10⁻⁷ M) & Control B Soak Maize Seeds in Solutions (18h) A->B C Place Seeds on Germination Paper B->C D Roll Paper & Place in Plastic Bag C->D E Incubate in Dark (7 days, 25°C) D->E F Measure Growth Parameters: - Shoot Length - Root Length - Seminal Root Number - Fresh Weight E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for the maize seed priming bioassay to evaluate this compound's efficacy.

Protocol 2: Mung Bean (Vigna radiata) Rooting Bioassay

This bioassay is a classic method to assess auxin-like activity by measuring the promotion of adventitious root formation on cuttings.

1. Materials and Reagents:

  • Mung bean (Vigna radiata) seeds

  • This compound stock solution

  • Indole-3-butyric acid (IBA) as a positive control

  • Distilled water

  • Seed trays or pots with vermiculite/soil

  • Glass vials (e.g., 20 mL)

  • Growth chamber or controlled environment

2. Procedure:

  • Germinate mung bean seeds in trays with a suitable substrate and grow for approximately 10 days until seedlings are uniform in size.

  • Prepare uniform cuttings from the seedlings. A standard cutting consists of the epicotyl, two primary leaves, and a 3 cm section of the hypocotyl below the cotyledonary node.

  • Prepare this compound solutions of desired concentrations (e.g., 10⁻³ M to 10⁻⁷ M) in glass vials. Include a distilled water control and a positive control with an optimal concentration of IBA (e.g., 10⁻⁵ M).

  • Place a set number of cuttings (e.g., five) into each vial containing 20 mL of the test solution.

  • Incubate the cuttings in the solutions for 6 hours at 25°C under light.

  • After the 6-hour incubation, remove the cuttings, rinse them with distilled water, and transfer them to new vials containing only distilled water.

  • Maintain the cuttings in the water-filled vials for 10 days in a growth chamber, replenishing water as needed.

  • After 10 days, record the following measurements for each cutting:

    • Number of adventitious roots formed on the hypocotyl

    • Seedling length

    • Seedling fresh weight

9. Data Analysis:

  • Calculate the mean and standard error for each parameter at each treatment level.

  • Compare the effects of this compound treatments to both the negative (water) and positive (IBA) controls using appropriate statistical tests.

MungBeanWorkflow A Grow Mung Bean Seedlings (10 days) B Prepare Uniform Cuttings A->B C Prepare Test Solutions (this compound, IBA, Control) B->C D Incubate Cuttings in Solutions (6h, 25°C) C->D E Rinse & Transfer Cuttings to Vials with Water D->E F Maintain in Growth Chamber (10 days) E->F G Measure Parameters: - Root Number - Seedling Length - Seedling Weight F->G H Statistical Analysis G->H

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Eckol Yield in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent extraction of Eckol, a bioactive phlorotannin from brown algae.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is significantly lower than expected. What are the primary factors to investigate?

Low this compound yield can be attributed to several factors throughout the extraction process. A systematic troubleshooting approach is crucial. The primary areas to investigate are:

  • Solvent Composition: The type and concentration of the solvent are critical for efficient extraction.

  • Extraction Parameters: Time and temperature play a significant role in extraction efficiency and this compound stability.

  • Biomass Pre-treatment: The handling and preparation of the algal biomass can impact yield.

  • Post-Extraction Degradation: this compound can degrade under certain conditions after extraction.

Q2: What is the optimal solvent for this compound extraction?

Ethanol and ethanol-water mixtures are highly effective for extracting this compound and other phlorotannins from brown algae like Ecklonia cava.[1][2] Pure ethanol is a good starting point, but studies have shown that an aqueous ethanol solution can significantly enhance the extraction yield.

  • Troubleshooting Tip: If you are using pure ethanol and experiencing low yields, consider preparing a series of ethanol-water solutions (e.g., 50-75% ethanol) to determine the optimal ratio for your specific biomass. Research indicates that a 62.6% ethanol concentration can be optimal for maximizing the yield of related phlorotannins like dithis compound.[1][2]

Q3: How do extraction time and temperature affect this compound yield and stability?

Both time and temperature are critical parameters that require careful optimization.

  • Temperature: Increasing the temperature can enhance extraction efficiency. However, excessively high temperatures can lead to the degradation of this compound. An optimal temperature of around 54.2°C has been reported for maximizing the yield of dithis compound, a closely related compound.[1]

  • Time: A shorter extraction time is generally preferable to minimize the risk of degradation and reduce processing costs. Studies have shown that an extraction time of approximately 13.2 minutes can be sufficient under optimized conditions. Phlorotannins like dithis compound have been found to be stable for up to 2 hours during extraction but can degrade by about 50% after 24 hours under severe conditions.

  • Troubleshooting Tip: If you suspect thermal degradation is reducing your yield, try lowering the extraction temperature and performing a time-course experiment to identify the point of maximum yield before degradation becomes significant.

Q4: Can the pre-treatment of the algal biomass influence this compound yield?

Yes, the way the biomass is handled before extraction can have a substantial impact on the final yield.

  • Drying Method: The drying process is critical. Lyophilization (freeze-drying) or shadow-drying of the seaweed is recommended to preserve the phlorotannin content. Sun-drying or oven-drying can lead to a significant reduction in extractable phlorotannins.

  • Particle Size: Grinding the dried seaweed into a fine powder increases the surface area available for solvent interaction, leading to a more efficient extraction.

  • Troubleshooting Tip: If you are using sun-dried or oven-dried biomass, consider switching to freeze-drying to minimize the degradation of this compound before extraction. Ensure the biomass is ground to a consistent and fine particle size.

Q5: My extract is showing a low this compound concentration despite optimizing extraction parameters. Could there be other issues?

If your extraction parameters are optimized and you are still facing low yields, consider the following:

  • Biomass Quality: The concentration of this compound can vary depending on the species of brown algae, the geographical location of the harvest, the season, and the age of the plant.

  • Post-Extraction Handling: Once extracted, this compound can be susceptible to degradation. It is advisable to store the extract in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Analytical Method: Ensure that your analytical method, such as High-Performance Liquid Chromatography (HPLC), is properly calibrated and validated for the quantification of this compound. The peak for dithis compound, a related compound, is often detected at a retention time of around 32.4 minutes.

  • Troubleshooting Tip: If possible, obtain a certified reference standard for this compound to accurately calibrate your analytical instruments. When storing your extract, protect it from light and heat to prevent degradation.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from studies on optimizing the extraction of phlorotannins, providing a clear comparison of different parameters.

Table 1: Effect of Solvent Type on Dithis compound Yield

SolventDithis compound Yield (mg/g biomass)
Ethanol2.9
Acetone1.1
Distilled Water0.7
Ethyl Acetate0.3

Data from a preliminary study on GRAS solvents.

Table 2: Influence of Ethanol Concentration on Dithis compound Yield

Ethanol Concentration (vol%)Dithis compound Yield (mg/g biomass)
0 (Distilled Water)0.7
254.6
506.1
756.0
1002.7

Extraction performed at 30°C for 3 hours.

Table 3: Response Surface Methodology (RSM) Optimized Conditions for Dithis compound Extraction

ParameterOptimal Value
Ethanol Concentration62.6%
Extraction Temperature54.2°C
Extraction Time13.2 minutes
Predicted Dithis compound Yield 6.4 mg/g biomass

These conditions were determined to maximize the yield of dithis compound from Ecklonia cava.

Experimental Protocols

1. Standard Solvent Extraction of this compound

This protocol describes a standard laboratory-scale solvent extraction for this compound from dried brown algae.

  • Materials:

    • Dried and powdered brown algae (Ecklonia cava)

    • Ethanol (or a 62.6% ethanol-water solution)

    • Shaking incubator or magnetic stirrer with a hot plate

    • Centrifuge

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the dried algal powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 62.6% ethanol).

    • Place the flask in a shaking incubator set to 54°C and 150 rpm for 15 minutes.

    • After extraction, centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.

    • Decant the supernatant and filter it through filter paper to remove any remaining solid particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

    • Store the crude extract at -20°C in a dark, airtight container.

2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in the extract.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 5 µm, 4.6 mm x 250 mm).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of the crude this compound extract in methanol.

    • Prepare a series of standard solutions of this compound of known concentrations in methanol.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject the standards to generate a calibration curve.

    • Inject the sample extract.

    • Identify the this compound peak based on the retention time of the standard and quantify the concentration using the calibration curve.

Visualizations

experimental_workflow cluster_preparation Biomass Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis & Quantification start Brown Algae drying Drying (Freeze/Shadow) start->drying grinding Grinding drying->grinding extraction Extraction (Solvent, Temp, Time) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification hplc->quantification end Pure this compound quantification->end

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic cluster_factors Potential Causes cluster_solutions Corrective Actions start Low this compound Yield solvent Incorrect Solvent Composition start->solvent parameters Suboptimal Temp/Time start->parameters biomass Poor Biomass Quality/Prep start->biomass degradation Post-Extraction Degradation start->degradation optimize_solvent Test Ethanol-Water Mixtures solvent->optimize_solvent optimize_params Optimize Temp & Time (e.g., 54°C, 15 min) parameters->optimize_params improve_biomass Use Freeze-Dried, Ground Algae biomass->improve_biomass prevent_degradation Store Extract Properly (Cool, Dark, Inert Atm.) degradation->prevent_degradation

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming challenges in the large-scale purification of Eckol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Eckol from brown algae.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question: Why is my this compound extraction yield consistently low?

Answer: Low extraction yield is a common challenge that can be attributed to several factors, including the choice of solvent, extraction time, and temperature. The raw material itself and its pre-treatment also play a crucial role.

  • Suboptimal Solvent: The polarity of the extraction solvent significantly impacts efficiency. While various solvents can be used, aqueous ethanol mixtures have been shown to be particularly effective. Pure ethanol is less efficient than an ethanol-water mixture because the addition of water enhances the extraction capacity for phlorotannins like this compound.[1]

  • Extraction Time and Temperature: this compound and related phlorotannins can degrade under prolonged exposure to high temperatures.[1] It's critical to optimize the balance between sufficient extraction time and minimizing degradation. Studies on the related compound dithis compound show it is stable for up to 2 hours under severe conditions but degrades by approximately 50% after 24 hours.[1]

  • Improper Pre-treatment: The way the raw seaweed is handled before extraction affects the final yield. Shadow-drying or lyophilization (freeze-drying) of the algal thalli has been shown to preserve phlorotannins better than sun-drying or oven-drying.[2][3] Washing with fresh water, boiling, or steaming the thalli can lead to a significant loss of target compounds.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Experiment with different ethanol-water concentrations. A 62.6% ethanol concentration has been identified as optimal in some studies for related compounds.

  • Control Extraction Parameters: Maintain a moderate temperature (e.g., around 54°C) and limit the extraction time (e.g., under 2 hours, with some optimizations achieving high yields in as little as 13 minutes).

  • Verify Pre-treatment Method: Ensure that the raw Ecklonia cava is pre-treated using methods that preserve phlorotannins, such as freeze-drying or shadow-drying.

Question: My final this compound product is contaminated with pigments and other polyphenols. How can I improve its purity?

Answer: Achieving high purity on a large scale often requires a multi-step purification strategy, as crude extracts contain a complex mixture of compounds. Relying on a single chromatography step is often insufficient.

  • Initial Enrichment: The crude extract is typically rich in pigments and various polyphenols. An initial fractionation step is necessary to enrich the this compound content. Size-exclusion chromatography using Sephadex LH-20 is a highly effective method for this initial clean-up, separating compounds based on their size and polarity.

  • High-Resolution Purification: For the final purification step, techniques that offer high resolution and capacity are needed. Traditional column chromatography can be time-consuming and may lead to sample loss. Modern liquid-liquid chromatography techniques like Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC) are ideal for large-scale work. These methods avoid solid stationary phases, which prevents irreversible adsorption of the target compound and allows for total sample recovery.

A recommended workflow involves a preliminary separation followed by a high-resolution technique.

G Raw Raw Seaweed (Ecklonia cava) Extract Crude 80% MeOH or EtOH Extract Raw->Extract Partition Solvent Partitioning (EtOAc Fraction) Extract->Partition Enrich Enrichment Step (Sephadex LH-20) Partition->Enrich Purify High-Resolution Purification (CPC / HSCCC) Enrich->Purify Purethis compound High-Purity this compound (>95%) Purify->Purethis compound

Caption: A generalized workflow for the large-scale purification of this compound.

Question: My chromatography column has clogged during purification. What are the likely causes and solutions?

Answer: Column clogging is a frequent issue in chromatography that halts the purification process and can lead to increased back-pressure, potentially damaging the column and the system.

Potential Causes & Solutions:

  • Particulates in Sample: The crude or partially purified extract may contain fine cellular debris or precipitated material.

    • Solution: Always clarify your sample before loading it onto the column. Centrifuge the sample at high speed (e.g., 12,000 x g for 10 min) and then filter the supernatant through a 0.45 µm or 0.22 µm filter.

  • Sample Viscosity: Highly concentrated extracts can be viscous, leading to slow flow rates and clogging.

    • Solution: Dilute the sample with the initial mobile phase or binding buffer to reduce its viscosity before loading.

  • Precipitation on Column: The compound of interest or an impurity may precipitate at the head of the column when it comes into contact with the mobile phase, especially if the sample was dissolved in a strong solvent.

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. If solubility is an issue, consider a solid-loading technique where the sample is pre-adsorbed onto silica gel.

G start Column Clogged or High Back-Pressure q1 Was the sample centrifuged and filtered? start->q1 sol1 Solution: Centrifuge sample (e.g., 12,000 x g) and filter through a 0.45 µm filter. q1->sol1 No q2 Is the sample highly viscous? q1->q2 Yes end Issue Resolved sol1->end sol2 Solution: Dilute the sample with the initial mobile phase to reduce viscosity. q2->sol2 Yes q3 Did the sample precipitate upon loading? q2->q3 No sol2->end sol3 Solution: Ensure sample solvent is compatible with mobile phase or use a solid-loading technique. q3->sol3 Yes q3->end No sol3->end

Caption: A troubleshooting decision tree for a clogged chromatography column.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for extracting this compound from Ecklonia cava?

A1: The optimal conditions involve a balance of solvent choice, temperature, and time to maximize yield while minimizing degradation. Based on studies of related phlorotannins, a green and efficient process has been optimized.

ParameterOptimized ValueRationale
Solvent 62.6% Ethanol in WaterEnhances extraction capacity compared to pure solvents.
Temperature 54.2 °CProvides sufficient energy for extraction without causing rapid degradation.
Time 13.2 minutesShort extraction time minimizes the risk of thermal degradation of this compound.
Resulting Yield ~6.4 mg/g of E. cavaThis represents one of the highest reported yields for related compounds.

Q2: Which large-scale purification techniques are most suitable for this compound?

A2: For large-scale purification, Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) are highly recommended. These techniques offer significant advantages over traditional solid-phase column chromatography.

TechniqueAdvantages for Large-Scale Purification
CPC / HSCCC - No Solid Support: Eliminates irreversible sample adsorption, leading to high sample recovery (>95%). - Scalability: The process is easily scalable from lab to industrial production. - Efficiency: Can achieve high purity (e.g., >95%) in a single step after initial enrichment. - Reduced Solvent Consumption: Optimized solvent systems can be recycled, lowering operational costs.
Column Chromatography - High Resolution (HPLC): Preparative HPLC can yield very high purity products. - Well-Established: A widely understood and accessible technique.
Column Chromatography - Sample Loss: Irreversible adsorption onto the silica or resin is a common issue. - Time-Consuming: Can be slow, especially for large sample volumes. - Cost: The cost of the solid support (resin, gel) can be high for industrial scales.

Q3: How can I accurately determine the purity of my purified this compound?

A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity and quantifying the content of this compound. A validated HPLC method ensures accuracy and reliability.

Key parameters for an HPLC-DAD method:

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of methanol and water is commonly employed.

  • Detection: this compound can be detected by its UV absorbance, typically around 230 nm.

  • Quantification: Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Quantification is done using a standard curve prepared from a certified this compound reference standard.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Ecklonia cava

This protocol is based on optimized methods for phlorotannin recovery.

  • Preparation: Use freeze-dried or shadow-dried E. cava powder.

  • Solvent Preparation: Prepare the extraction solvent by mixing ethanol and distilled water to a final ethanol concentration of 62.6% (v/v).

  • Extraction:

    • Add the dried seaweed powder to the solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in a temperature-controlled water bath or reactor set to 54.2°C.

    • Stir the mixture continuously for 13.2 minutes.

  • Clarification:

    • After extraction, immediately centrifuge the mixture at 12,000 x g for 10 minutes to pellet the solid biomass.

    • Collect the supernatant, which contains the crude this compound extract.

    • For subsequent purification steps, filter the supernatant through a 0.45 µm filter.

Protocol 2: Two-Step Purification via Sephadex LH-20 and CPC

This protocol combines an enrichment step with a high-resolution purification step.

  • Crude Extract Preparation: Start with a dried ethyl acetate (EtOAc) fraction of the crude extract.

  • Step 1: Size-Exclusion Chromatography (Enrichment)

    • Swell Sephadex LH-20 gel in a 1:1 mixture of dichloromethane-methanol.

    • Pack a gravity column with the swollen gel.

    • Dissolve the dried EtOAc extract in a minimal amount of the same solvent mixture and load it onto the column.

    • Elute the column with the dichloromethane-methanol (1:1) solvent system.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the this compound-rich fractions.

    • Pool the relevant fractions and evaporate the solvent under vacuum.

  • Step 2: Centrifugal Partition Chromatography (CPC)

    • Solvent System: Prepare the two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 2:8:3:7 v/v/v/v ratio). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

    • CPC Preparation: Fill the CPC rotor with the stationary phase (typically the upper phase) and then set the rotational speed (e.g., 850 rpm).

    • Sample Injection: Dissolve the enriched extract from Step 1 in a small volume of the solvent system and inject it into the CPC system.

    • Elution: Pump the mobile phase (typically the lower phase) through the system at a defined flow rate (e.g., 2 mL/min).

    • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing high-purity this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the final product.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Eckol Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eckol extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of this compound extracts derived from Ecklonia cava. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling, storage, and formulation of this compound extracts.

Issue Potential Causes Troubleshooting & Optimization
Low Yield of this compound During Extraction Inefficient extraction solvent or parameters.Optimize your extraction process. Studies have shown that a mixture of ethanol and water (e.g., 62.6% ethanol) at a slightly elevated temperature (e.g., 54.2°C) for a short duration (e.g., 13.2 minutes) can maximize the yield of dithis compound, a major component of this compound.[1]
Degradation during extraction.Avoid prolonged exposure to high temperatures. While dithis compound is relatively thermostable up to 90°C, extended exposure can lead to degradation.[2][3] Consider using techniques like ultrasound-assisted extraction (UAE) which can reduce extraction time and temperature.
Discoloration (Browning) of the Extract Oxidation of phenolic compounds.Minimize exposure to oxygen. Purge storage containers with an inert gas like nitrogen or argon. The use of antioxidants can also mitigate oxidation.
Enzymatic browning.If processing fresh algae, consider a blanching step to deactivate polyphenol oxidase (PPO). For extracts, ensure that purification steps effectively remove enzymatic contaminants.
Loss of Antioxidant Activity Over Time Degradation of this compound and other phlorotannins due to oxidation, light exposure, or high temperatures.Implement proper storage conditions: store extracts in airtight, amber-colored containers at low temperatures (4°C or -20°C). Consider encapsulation or the addition of antioxidants for long-term stability.
Precipitation or Cloudiness in Liquid Formulations Poor solubility of this compound in the chosen solvent.This compound has poor water solubility.[4] For aqueous formulations, consider using co-solvents (e.g., ethanol, propylene glycol) or developing a nano-emulsion or encapsulated formulation to improve solubility and stability.
Inconsistent Bioactivity in Experiments Degradation of the active compounds.Ensure the stability of your stock solutions and experimental preparations. Prepare fresh solutions when possible and store them protected from light and heat. Quantify the this compound content using HPLC before and during your experiments to monitor its stability.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound extracts?

A1: The primary factors leading to the degradation of this compound extracts are exposure to heat, light (photodegradation), and oxygen (oxidation). Phlorotannins, including this compound, are sensitive to these environmental factors which can lead to a loss of their potent antioxidant and other biological activities.

Q2: How does pH affect the stability of this compound?

A2: The stability of phlorotannins like dithis compound, a key component of this compound, is influenced by pH. Studies on the oxidative mechanisms of dithis compound show that the process is pH-dependent, with different mechanisms dominating in acidic versus neutral to alkaline conditions. Generally, many polyphenols are more stable in acidic conditions and degrade more rapidly at neutral or alkaline pH.

Q3: What is the recommended way to store this compound extracts for maximum stability?

A3: For optimal stability, this compound extracts should be stored in a cool, dark, and oxygen-free environment. This can be achieved by storing the extract in a tightly sealed, amber-colored glass vial at 4°C for short-term storage or -20°C for long-term storage. The headspace of the vial should be purged with an inert gas, such as nitrogen or argon, to displace oxygen.

Q4: Can I use antioxidants to improve the shelf-life of my this compound extract?

A4: Yes, incorporating antioxidants can significantly improve the stability of this compound extracts. Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) are commonly used to protect phenolic compounds from oxidation. Ascorbic acid is a potent oxygen scavenger, while tocopherols are effective radical scavengers within lipid-based formulations.

Q5: What is encapsulation and how can it help stabilize this compound extracts?

A5: Encapsulation is a process where the active compound (this compound extract) is enclosed within a protective matrix or shell. This creates a physical barrier that protects the this compound from environmental factors like oxygen, light, and moisture, thereby enhancing its stability and shelf-life. Common techniques include spray drying and nanoencapsulation.

Quantitative Data on this compound Stability

The following table summarizes the thermal stability of Dithis compound, a major phlorotannin in this compound extracts, in comparison to Ascorbic Acid. The data is based on the remaining DPPH radical scavenging activity after 7 days of storage at different temperatures.

Compound Concentration Temperature Day 4 Activity (%) Day 7 Activity (%)
Dithis compound62.5 µM30°C~80%~80%
60°C~80%~80%
90°C~80%~80%
Ascorbic Acid62.5 µM30°CNot specifiedNot specified
60°CNot specified66.81%
90°C70.26%67.61%

Data synthesized from a study on the thermostability of dithis compound.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the stability and shelf-life of this compound extracts.

Protocol 1: Microencapsulation of this compound Extract using Spray Drying

This protocol describes the encapsulation of this compound extract using maltodextrin as a carrier agent, a common and effective method for producing a stable powder.

Materials:

  • This compound extract (in ethanol or ethanol/water solution)

  • Maltodextrin (DE 10-20)

  • Distilled water

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Prepare the Carrier Solution: Dissolve maltodextrin in distilled water to create a 20-30% (w/v) solution. Stir continuously until the maltodextrin is fully dissolved.

  • Prepare the Emulsion: Add the this compound extract solution to the maltodextrin solution. The ratio of this compound extract (solids) to maltodextrin can be varied, but a starting point of 1:10 (w/w) is recommended.

  • Homogenize: Homogenize the mixture using a high-speed homogenizer for 5-10 minutes to ensure a uniform emulsion.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Inlet Temperature: Set to 140-160°C.

    • Outlet Temperature: Aim for 80-90°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature (e.g., 5-10 mL/min).

    • Atomizer Pressure/Speed: Set according to the manufacturer's instructions for the desired particle size.

  • Collect and Store: Collect the resulting powder from the cyclone. Store the microencapsulated this compound powder in an airtight, light-resistant container at a low temperature (4°C).

Diagram: Workflow for Microencapsulation by Spray Drying

SprayDryingWorkflow A Prepare Maltodextrin Solution B Add this compound Extract A->B C Homogenize Mixture B->C D Spray Drying C->D E Collect Powder D->E F Store Encapsulated this compound E->F

Workflow for this compound microencapsulation via spray drying.
Protocol 2: Nanoencapsulation of this compound Extract with Chitosan

This protocol outlines the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • This compound extract

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Distilled water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 1 mg/mL) in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Incorporate this compound: Add the this compound extract to the chitosan solution and stir for 30 minutes. The ratio of this compound to chitosan can be optimized, but a 1:2 (w/w) ratio is a good starting point.

  • Prepare TPP Solution: Dissolve TPP (e.g., 0.5 mg/mL) in distilled water.

  • Form Nanoparticles: While stirring the this compound-chitosan solution, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence. Continue stirring for another 30-60 minutes.

  • Isolate Nanoparticles: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes).

  • Wash and Resuspend: Discard the supernatant and wash the nanoparticle pellet with distilled water. Centrifuge again and resuspend the final pellet in a suitable buffer or distilled water.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried.

Diagram: Chitosan Nanoencapsulation Workflow

ChitosanNanoencapsulation A Dissolve Chitosan in Acetic Acid B Add this compound Extract A->B C Dropwise Addition of TPP Solution B->C D Nanoparticle Formation (Ionic Gelation) C->D E Centrifugation and Washing D->E F Resuspend or Lyophilize E->F

Ionic gelation process for this compound nanoencapsulation.
Protocol 3: Stabilization of this compound Extract with Antioxidants

This protocol describes the addition of ascorbic acid and α-tocopherol to an this compound extract formulation to enhance its oxidative stability.

Materials:

  • This compound extract

  • Ascorbic acid (food/pharma grade)

  • α-Tocopherol (food/pharma grade)

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer

Procedure:

  • Prepare Antioxidant Stock Solutions:

    • Ascorbic Acid: Prepare a 10% (w/v) stock solution in distilled water.

    • α-Tocopherol: Prepare a 10% (w/v) stock solution in ethanol.

  • Determine Formulation Base: Prepare your final this compound formulation (e.g., a solution in an ethanol/water mixture).

  • Add Ascorbic Acid: To the this compound formulation, add the ascorbic acid stock solution to achieve a final concentration of 0.1-0.5% (w/v). Stir until fully dissolved.

  • Add α-Tocopherol: Subsequently, add the α-tocopherol stock solution to the formulation to achieve a final concentration of 0.05-0.2% (w/v). Stir until fully incorporated.

  • Homogenize: Gently mix the final formulation to ensure uniform distribution of the antioxidants.

  • Storage: Store the stabilized this compound formulation in an airtight, amber-colored container at a low temperature.

Diagram: Antioxidant Stabilization Logic

AntioxidantStabilization cluster_degradation Degradation Pathways cluster_stabilizers Stabilization Mechanisms Oxidation Oxidation Stable this compound Formulation Stable this compound Formulation Photodegradation Photodegradation Ascorbic Acid Ascorbic Acid Ascorbic Acid->Stable this compound Formulation Scavenges Oxygen Tocopherol Tocopherol Tocopherol->Stable this compound Formulation Inhibits Radical Chains Encapsulation Encapsulation Encapsulation->Stable this compound Formulation Provides Physical Barrier This compound Extract This compound Extract This compound Extract->Oxidation This compound Extract->Photodegradation

Logical relationship of degradation and stabilization.

Disclaimer: These protocols are intended as a starting point for research and development. Optimization of specific parameters will be necessary based on your equipment, the specific characteristics of your this compound extract, and the final application.

References

Troubleshooting low recovery of Eckol during chromatographic separation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic separation of Eckol, with a focus on resolving low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery during chromatographic separation?

Low recovery of this compound can stem from several factors throughout the extraction and separation process. Key areas to investigate include:

  • Suboptimal Extraction: The choice of solvent and extraction method significantly impacts the initial yield of this compound from the source material.[1][2] Inefficient extraction will naturally lead to low amounts of this compound available for separation.

  • This compound Degradation: Phlorotannins like this compound can be susceptible to degradation under certain conditions, such as exposure to light, oxygen, or high temperatures.[3][4]

  • Improper Mobile Phase Composition: The polarity of the mobile phase must be optimized for the specific stationary phase being used to ensure proper elution of this compound.

  • Irreversible Adsorption to the Column: this compound may bind too strongly to the stationary phase, leading to incomplete elution.[5] This can be due to an inappropriate stationary phase or the presence of highly active adsorption sites.

  • Sample Overload: Injecting too much sample can lead to poor peak shape and inaccurate quantification, which may be misinterpreted as low recovery.

  • Detection Issues: The detector may not be set to the optimal wavelength for this compound, or the response may be poor for other instrumental reasons.

Q2: How can I optimize my extraction protocol to improve this compound yield?

Optimizing the initial extraction is a critical first step. Consider the following:

  • Solvent Selection: Ethanol and acetone are commonly used solvents for extracting phlorotannins. Mixtures of these organic solvents with water have been shown to be effective. For instance, a 62.6% ethanol concentration has been identified as optimal in one study for maximizing dithis compound (a related phlorotannin) yield.

  • Extraction Method: While traditional maceration is used, techniques like ultrasound-assisted extraction (UAE) can improve the release of phlorotannins.

  • Extraction Conditions: Temperature and time are crucial variables. While higher temperatures can increase solubility, they can also lead to degradation. One study found that for dithis compound, an extraction time of 13.2 minutes at 54.2°C was optimal. It's important to find a balance that maximizes extraction without causing significant degradation.

  • Protecting this compound from Degradation: To prevent oxidation, extractions can be performed under a nitrogen atmosphere, or antioxidants like ascorbic acid can be added to the solvent mixture.

Quantitative Data on this compound Extraction:

SolventDithis compound Yield (mg/g biomass)Reference
Ethanol2.9
Acetone1.1
Distilled Water0.7
Ethyl Acetate0.3
Ethanol ConcentrationDithis compound Yield (mg/g biomass)Reference
25%4.1 - 4.6
50%6.0 - 6.1
75%5.7 - 6.0
100%2.2 - 2.7

Q3: What chromatographic techniques and conditions are recommended for this compound separation?

Several chromatographic techniques have been successfully employed for the purification of this compound and related phlorotannins.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common analytical method. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile is often used.

  • Centrifugal Partition Chromatography (CPC): CPC, also known as High-Speed Counter-Current Chromatography (HSCCC), is an effective preparative technique for isolating this compound with high purity and yield. This method avoids the use of a solid stationary phase, which can minimize irreversible adsorption.

  • Size Exclusion Chromatography (SEC): SEC, often using Sephadex LH-20, is useful for the initial fractionation of crude extracts to enrich the phlorotannin fraction before further purification by HPLC or CPC.

Recommended Mobile Phases for CPC/HSCCC:

A frequently used two-phase solvent system for the separation of this compound and similar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratios can be optimized, with common systems being:

  • n-hexane:ethyl acetate:methanol:water (2:8:3:7, v/v/v/v)

  • n-hexane:ethyl acetate:methanol:water (2:7:3:7, v/v/v/v)

Q4: My this compound seems to be degrading during the separation process. How can I mitigate this?

This compound stability is a key factor in achieving high recovery. Here are some strategies to prevent degradation:

  • Temperature Control: Maintain a controlled column temperature, for example, at 25°C, to minimize thermal degradation.

  • pH of the Mobile Phase: The use of a slightly acidic mobile phase, such as water with 0.1% formic or acetic acid, can help to stabilize phenolic compounds like this compound.

  • Minimize Exposure to Light and Air: Use amber vials for sample collection and minimize the time the sample is exposed to air. As mentioned for extraction, working under an inert atmosphere (e.g., nitrogen) can be beneficial.

  • Reduce Run Time: Optimize your chromatographic method to reduce the analysis time, thereby minimizing the opportunity for on-column degradation.

Factors Affecting this compound Stability Stability This compound Stability Degradation Degradation Stability->Degradation Decreases Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Exposure Oxygen->Degradation pH Suboptimal pH pH->Degradation Start Start: Low this compound Recovery Check_Extraction 1. Review Extraction Protocol Start->Check_Extraction Extraction_OK Extraction Optimized? Check_Extraction->Extraction_OK Optimize_Extraction Optimize Solvent, Temp, Time Extraction_OK->Optimize_Extraction No Check_Chromatography 2. Evaluate Chromatography Conditions Extraction_OK->Check_Chromatography Yes Optimize_Extraction->Check_Extraction Chromatography_OK Conditions Appropriate? Check_Chromatography->Chromatography_OK Optimize_Chromatography Adjust Mobile Phase/Gradient Chromatography_OK->Optimize_Chromatography No Check_Column 3. Inspect Column Health Chromatography_OK->Check_Column Yes Optimize_Chromatography->Check_Chromatography Column_OK Column Performance Good? Check_Column->Column_OK Clean_Replace_Column Clean or Replace Column Column_OK->Clean_Replace_Column No Check_Stability 4. Assess this compound Stability Column_OK->Check_Stability Yes Clean_Replace_Column->Check_Column Stability_OK Is this compound Stable? Check_Stability->Stability_OK Mitigate_Degradation Control Temp, pH, Light, O2 Stability_OK->Mitigate_Degradation No Check_Detection 5. Verify Detection Parameters Stability_OK->Check_Detection Yes Mitigate_Degradation->Check_Stability Detection_OK Detection Optimized? Check_Detection->Detection_OK Optimize_Detector Adjust Wavelength/Settings Detection_OK->Optimize_Detector No End End: Recovery Improved Detection_OK->End Yes Optimize_Detector->Check_Detection

References

Optimizing HPLC parameters for better resolution of Eckol from other phlorotannins.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved resolution of Eckol from other phlorotannins.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other phlorotannins.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Between this compound and Other Phlorotannin Peaks - Inappropriate mobile phase composition or gradient.- Suboptimal stationary phase.- Flow rate is too high.- Optimize Mobile Phase Gradient: Start with a shallow gradient and gradually increase the organic solvent percentage. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and acidic additives (e.g., formic acid vs. phosphoric acid) to improve selectivity.[1][2]- Select an Appropriate Column: A C18 column is commonly used for phlorotannin separation.[1][2][3] Consider a column with a smaller particle size (e.g., < 3 µm) for higher efficiency.- Adjust Flow Rate: Lower the flow rate (e.g., 0.7-1.0 mL/min) to allow for better separation.
Peak Tailing - Interaction of analytes with active sites on the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use Mobile Phase Additives: Incorporate a small percentage of an acid (e.g., 0.1% formic acid or 0.05% phosphoric acid) into the mobile phase to suppress the ionization of silanol groups on the column.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.- Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state.
Broad Peaks - Large injection volume.- Extra-column band broadening.- Column contamination or degradation.- Decrease Injection Volume: Use a smaller injection volume (e.g., 10 µL).- Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.- Wash or Replace Column: Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction.- Ensure Proper Mobile Phase Mixing: Premix mobile phase solvents or ensure the online degasser and mixer are functioning correctly.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Check Pump Performance: Verify the pump is delivering a consistent flow rate.
Ghost Peaks - Contaminants in the mobile phase or sample.- Late eluting compounds from a previous injection.- Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases.- Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to elute any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound separation?

A1: A good starting point is to use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. A common detection wavelength for phlorotannins is 230 nm.

Q2: How can I improve the resolution between this compound and Dithis compound?

A2: Optimizing the mobile phase gradient is crucial. A shallow gradient with a slow increase in the organic solvent concentration can enhance the separation between these closely eluting compounds. Experimenting with different organic solvents (acetonitrile often provides better resolution for polar compounds) and acidic modifiers can also improve selectivity.

Q3: What type of column is best suited for phlorotannin analysis?

A3: C18 columns are the most widely used and have demonstrated good performance for separating phlorotannins, including this compound. For higher resolution and faster analysis times, consider using a UHPLC system with a sub-2 µm particle size C18 column.

Q4: What is the role of the acidic modifier in the mobile phase?

A4: The acidic modifier, such as formic acid or phosphoric acid, helps to improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase. This minimizes peak tailing and can also influence the selectivity of the separation.

Q5: How should I prepare my sample for HPLC analysis?

A5: Phlorotannin extracts should be dissolved in a solvent compatible with the initial mobile phase conditions, typically a mixture of water and the organic solvent used in the mobile phase. It is essential to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

Experimental Protocols & Data

Protocol 1: HPLC-DAD Method for Phlorotannin Profiling

This protocol is adapted from a validated method for the simultaneous analysis of phloroglucinol and dithis compound, which also detects other phlorotannins like this compound.

  • Instrumentation: Agilent 1100 Series HPLC System with Diode Array Detector (DAD).

  • Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05% Phosphoric acid in deionized water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0 - 41000
4 - 8100 → 700 → 30
8 - 3070 → 5530 → 45
30 - 3155 → 3045 → 70
31 - 363070
36 - 3730 → 10070 → 0
37 - 451000

Data adapted from a study on Ecklonia cava extract analysis.

Observed Retention Times:

CompoundRetention Time (min)
Phloroglucinol~4.5
This compound ~17.9
2-Phlorothis compound~18.2
6,6′-Bithis compound~20.0
Dithis compound~21.5

Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Protocol 2: UHPLC-Q-Orbitrap HRMS Method for Phlorotannin Identification

This protocol is suitable for high-resolution separation and identification of phlorotannins.

  • Instrumentation: Vanquish Flex UHPLC system coupled with a Q-Orbitrap High-Resolution Mass Spectrometer.

  • Column: Waters Cortecs T3 (2.1 x 150 mm, 1.6 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in deionized water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 45 °C.

Gradient Elution Program:

Time (min)% Solvent B
0 - 0.13
1515
50 - 55100
55.1 - 603

Data adapted from a study on Ecklonia cava profiling.

Visualizations

HPLC_Optimization_Workflow cluster_prep Sample & System Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation prep_sample Prepare and Filter Sample initial_run Initial Gradient Run (e.g., 5-95% B over 30 min) prep_sample->initial_run prep_mobile Prepare Mobile Phase prep_mobile->initial_run equilibrate Equilibrate System equilibrate->initial_run eval_resolution Evaluate Resolution of this compound initial_run->eval_resolution optimize_gradient Optimize Gradient Slope eval_resolution->optimize_gradient Poor Resolution check_performance Check System Suitability (Resolution, Tailing Factor) eval_resolution->check_performance Acceptable Resolution optimize_gradient->eval_resolution optimize_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->optimize_solvent optimize_additive Adjust Acidic Additive (Type and Concentration) optimize_gradient->optimize_additive optimize_flow Adjust Flow Rate optimize_gradient->optimize_flow optimize_solvent->eval_resolution optimize_additive->eval_resolution optimize_flow->eval_resolution check_performance->eval_resolution Fail final_method Final Optimized Method check_performance->final_method Pass

Caption: Workflow for optimizing HPLC parameters for this compound separation.

Troubleshooting_Tree start Poor Resolution of this compound q1 Is the gradient shallow enough? start->q1 s1 Decrease gradient slope (e.g., 0.5-1% B/min) q1->s1 No q2 Is the column appropriate? (C18, good condition) q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use a C18 column. Consider smaller particle size. q2->s2 No q3 Is the mobile phase optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Try a different organic solvent (ACN vs. MeOH). Adjust acid modifier. q3->s3 No q4 Is the flow rate optimal? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Lower the flow rate (e.g., to 0.7 mL/min) q4->s4 No end_node Improved Resolution q4->end_node Yes a4_yes Yes a4_no No s4->q4

References

Technical Support Center: Eckol Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Eckol in solution. Below, you will find troubleshooting advice, quantitative stability data, detailed experimental protocols, and visual workflows to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned a yellow/brown color. What happened, and is it still usable?

A: A yellow or brown discoloration is a common indicator of oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be triggered by exposure to oxygen, light, high pH, and the presence of metal ions. This process can lead to the formation of quinone-type structures and potential polymerization, resulting in a colored solution.

The usability of a discolored solution depends on the specific requirements of your experiment. Oxidation alters the chemical structure of this compound, which can lead to a decrease in its biological activity. For assays that are highly sensitive to the molecular integrity of the compound, it is strongly recommended to use a freshly prepared, colorless solution. For less sensitive screening experiments, the impact may be smaller, but the results should be interpreted with caution.

Q2: I've noticed a decrease in the antioxidant activity of my this compound stock solution over time. What are the optimal storage conditions to prevent this?

A: Loss of activity is a direct consequence of this compound degradation. To maintain the stability and antioxidant capacity of your this compound stock solution, the following storage conditions are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices for dissolving phlorotannins. For aqueous solutions, use deoxygenated, high-purity water.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture, accelerating degradation.

  • Light Protection: this compound is light-sensitive. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light exposure.

  • Inert Atmosphere: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • pH Control: For aqueous-based solutions, maintaining a slightly acidic pH can help to slow down the rate of oxidation.

Q3: Can I add a stabilizer to my this compound solution? If so, what do you recommend?

A: Yes, adding a stabilizer can be an effective strategy. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can be added to phlorotannin solutions to prevent oxidation. It acts as a sacrificial antioxidant, meaning it will be oxidized before the this compound. A low concentration of ascorbic acid (e.g., 0.1-0.5%) can be effective. However, it is crucial to ensure that the addition of another antioxidant does not interfere with your experimental assays.

Q4: What is the best solvent for dissolving this compound to minimize oxidation?

A: Anhydrous, high-purity solvents are recommended. DMSO is a good choice for creating highly concentrated stock solutions that can be stored frozen with good stability. For working solutions, ethanol is also a suitable solvent. When preparing aqueous solutions, it is critical to use deoxygenated water (prepared by sparging with nitrogen or argon) to minimize oxidative degradation.

Quantitative Stability Data

While specific stability data for this compound is limited in publicly available literature, studies on the closely related and structurally similar phlorotannin, dithis compound, provide valuable insights into the expected stability of this compound.

CompoundConditionDurationStability OutcomeReference
Dithis compound30°C in the dark7 daysNo significant decrease in DPPH radical scavenging activity.[1][2]
Dithis compound60°C in the dark7 daysNo significant decrease in DPPH radical scavenging activity.[1][2]
Dithis compound90°C in the dark7 daysNo significant decrease in DPPH radical scavenging activity.[1]
Dithis compound70°C in 99% Ethanol2 hours~99% of initial dithis compound detected.
Dithis compound70°C in 99% Ethanol24 hours~50% of initial dithis compound detected.

Note: This data for dithis compound suggests that phlorotannins like this compound are likely to be highly stable to thermal degradation, but can be susceptible to degradation in solution over longer periods, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with measures to minimize oxidation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or 200-proof ethanol

  • Argon or nitrogen gas

  • Amber glass vials with PTFE-lined caps

  • Microbalance

  • Pipettes and sterile tips

Procedure:

  • Pre-treatment: Before opening the this compound container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a clean, dry environment, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration. If necessary, gently vortex to dissolve.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen gas over the surface of the solution for 30-60 seconds to displace any oxygen in the headspace of the vial.

  • Sealing and Storage: Immediately cap the vial tightly. For long-term storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound over time.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid (for mobile phase modification)

  • Temperature-controlled incubator or water bath

  • Light chamber (for photostability testing, if required)

Procedure:

  • Method Setup: Develop an HPLC method capable of separating this compound from its potential degradation products. A typical starting point for phlorotannins is a C18 column with a gradient elution using a mobile phase of water (with 0.1% acid) and acetonitrile or methanol. The detection wavelength is typically set around 230 nm.

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.

  • Sample Storage: Store aliquots of the this compound solution under the desired test conditions (e.g., different temperatures, light exposure, pH).

  • Time-Point Analysis: At predefined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a sample aliquot from each storage condition.

  • HPLC Analysis: Analyze each sample by HPLC using the established method.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial (T=0) concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visual Guides

Eckol_Oxidation_Pathway This compound Oxidation and Prevention Pathway This compound This compound (Active Form) Oxidized_this compound Oxidized this compound (Inactive/Less Active Form) This compound->Oxidized_this compound Oxidation Oxygen Oxygen Oxygen->Oxidized_this compound Light Light (UV/Visible) Light->Oxidized_this compound High_pH High pH (Alkaline Conditions) High_pH->Oxidized_this compound Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Oxidized_this compound Prevention_Measures Prevention Strategies Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Oxygen Displaces Amber_Vials Light Protection (Amber Vials/Foil) Amber_Vials->Light Blocks Low_pH pH Control (Slightly Acidic) Low_pH->High_pH Avoids Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Ions Sequesters Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Oxidized_this compound Inhibits Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start Instability Observed (e.g., color change, activity loss) Check_Storage Check Storage Conditions Start->Check_Storage Check_Solvent Check Solvent Quality Check_Storage->Check_Solvent No Temp_Light Temperature or Light Exposure Issue? Check_Storage->Temp_Light Yes Check_Handling Review Handling Procedure Check_Solvent->Check_Handling No Solvent_Purity Solvent Purity or Oxygen Content Issue? Check_Solvent->Solvent_Purity Yes Oxygen_Exposure Oxygen Exposure Issue? Check_Handling->Oxygen_Exposure Yes Freeze_Thaw Repeated Freeze-Thaw Cycles? Check_Handling->Freeze_Thaw Yes Solution_Temp Store at -20°C or -80°C in the dark. Temp_Light->Solution_Temp Solution_Oxygen Purge with inert gas before sealing. Oxygen_Exposure->Solution_Oxygen Solution_Solvent Use anhydrous, degassed solvents. Solvent_Purity->Solution_Solvent Solution_Aliquots Prepare and use single-use aliquots. Freeze_Thaw->Solution_Aliquots End Stable this compound Solution Solution_Temp->End Solution_Oxygen->End Solution_Solvent->End Solution_Aliquots->End

References

Selecting appropriate cell lines for studying specific bioactivities of Eckol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines and performing key experiments to study the various bioactivities of Eckol.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities of this compound that can be studied in vitro?

A1: this compound, a phlorotannin found in brown algae, exhibits a range of biological activities that can be investigated using cell-based assays. The most commonly studied bioactivities include:

  • Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines.

  • Antioxidant Activity: It can protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.

  • Neuroprotective Activity: this compound has demonstrated protective effects against neuronal cell damage.

  • Anti-inflammatory Activity: It can suppress inflammatory responses in immune cells.

  • Anti-diabetic Activity: this compound shows potential in improving glucose metabolism in relevant cell models.

Q2: How do I select the right cell line for my this compound study?

A2: The choice of cell line is critical and depends on the specific bioactivity you intend to investigate. Refer to the tables in the "Quantitative Data Summary" section for a list of cell lines that have been successfully used to study each bioactivity of this compound. Consider the origin and characteristics of the cell line to ensure it is an appropriate model for your research question.

Q3: What are some common issues when performing cell-based assays with this compound?

A3: Researchers may encounter issues such as low solubility of this compound, cytotoxicity at high concentrations, and variability in experimental results. Our troubleshooting guides below address these and other specific problems you might face during your experiments.

Troubleshooting Guides

Problem 1: Low Solubility of this compound in Cell Culture Media
  • Symptom: Precipitate is observed in the culture medium after adding this compound.

  • Possible Cause: this compound has low solubility in aqueous solutions.

  • Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • When preparing your final working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

Problem 2: High Cytotoxicity Observed at Expected Efficacious Doses
  • Symptom: Significant cell death is observed even at concentrations where a specific bioactivity is expected.

  • Possible Cause: The cell line you are using may be particularly sensitive to this compound, or the compound purity may be low.

  • Solution:

    • Perform a dose-response curve for cytotoxicity using a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line.

    • Ensure the purity of your this compound sample. Impurities could contribute to cytotoxicity.

    • Consider using a different, less sensitive cell line if the therapeutic window is too narrow for your experimental needs.

Problem 3: Inconsistent or Non-Reproducible Results
  • Symptom: High variability between replicate wells or experiments.

  • Possible Cause: Inconsistent cell seeding, variations in this compound concentration, or differences in incubation times.

  • Solution:

    • Cell Seeding: Ensure a uniform single-cell suspension before seeding and be consistent with your seeding density.

    • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.

    • Incubation Times: Use a calibrated timer and be precise with all incubation steps.

    • Assay Protocol: Strictly follow a standardized and detailed experimental protocol.

Quantitative Data Summary

The following tables summarize the cell lines and quantitative data from studies on the various bioactivities of this compound.

Anticancer Activity
Cell LineCancer TypeAssayKey FindingsReference
HeLa Cervical CancerMTT AssayIC50 < 50 µg/mL[1][2]
H157 Lung CancerMTT AssayInhibition of cell proliferation[1][2]
MCF7 Breast CancerMTT AssayIC50 < 50 µg/mL[1]
Antioxidant Activity
Cell LineAssayKey FindingsReference
V79-4 DCFDA Assay79% reduction in intracellular ROS at 30 µM.
HepG2/CYP2E1 MTT AssayIncreased cell viability in the presence of ethanol-induced oxidative stress.
Neuroprotective Activity
Cell LineAssayKey FindingsReference
PC-12 MTT AssayIncreased cell viability in the presence of H₂O₂-induced oxidative stress.
PC-12 Neurite OutgrowthPromotion of neurite extension.
Anti-inflammatory Activity
Cell LineAssayKey FindingsReference
RAW 264.7 Griess AssayIC50 for NO production = 72 ± 1.9 µg/mL (LPS-stimulated).
RAW 264.7 ELISAReduction of pro-inflammatory cytokines (TNF-α, IL-6).
Anti-diabetic Activity
Cell LineAssayKey FindingsReference
C2C12 Glucose Uptake AssayEnhanced glucose uptake.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for each specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Intracellular ROS (DCFDA) Assay
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Staining: Wash the cells with 1X PBS and then stain with 20 µM DCFDA solution in serum-free media for 30-45 minutes at 37°C in the dark.

  • Treatment: Wash the cells again with PBS and then treat with this compound and/or an oxidative stress inducer (e.g., H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate for an MTT assay or by staining with a nuclear dye) and express the results as a percentage of the control.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-NF-κB, NF-κB, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Eckol_Anticancer_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Apoptosis Apoptosis mTOR->Apoptosis Promotion STAT3 STAT3 JAK2->STAT3 NFkB NF-κB STAT3->NFkB NFkB->Proliferation Inhibition NFkB->Apoptosis Promotion

Caption: this compound's anticancer signaling pathways.

Eckol_Antioxidant_Pathway This compound This compound ROS ROS This compound->ROS Scavenges PI3K_Akt PI3K/Akt This compound->PI3K_Akt JNK JNK This compound->JNK Nrf2 Nrf2 PI3K_Akt->Nrf2 JNK->Nrf2 Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE Translocates to nucleus & binds ARE HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's antioxidant signaling pathway.

Experimental Workflows

Cell_Line_Selection_Workflow Start Start: Define Bioactivity of Interest Literature Consult Literature & Quantitative Data Tables Start->Literature Select Select Candidate Cell Lines Literature->Select Validate Validate Cell Line (e.g., sensitivity, relevance) Select->Validate Optimize Optimize Assay Conditions Validate->Optimize Proceed Proceed with Experimentation Optimize->Proceed

Caption: Workflow for selecting a cell line.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis) Quantification Protein Quantification Sample_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Inc Antibody Incubation (Primary & Secondary) Blocking->Antibody_Inc Detection Detection (ECL) Antibody_Inc->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot.

References

Troubleshooting inconsistent results in Eckol antioxidant assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Eckol Antioxidant Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable IC50 values for this compound in my DPPH assay?

A1: Inconsistent IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can arise from several factors:

  • This compound Purity and Stability: The purity of your this compound sample is crucial. Phlorotannins can be sensitive to oxidation, which may reduce their antioxidant activity.[1] Ensure your sample is properly stored, protected from light and air. While related compounds like dithis compound are thermostable, prolonged exposure to high temperatures can degrade this compound.[2][3][4]

  • Reaction Time: The reaction between this compound and DPPH may not be instantaneous. It's important to standardize the incubation time across all experiments. A 30-minute incubation in the dark is a common practice.[5]

  • Solvent Effects: The choice of solvent for both your this compound sample and the DPPH reagent can influence the results. Methanol or ethanol are commonly used. Ensure consistency in the solvent system throughout your experiments.

  • DPPH Concentration: The initial concentration of the DPPH radical affects the assay's sensitivity. It's recommended to use a concentration that results in an initial absorbance of around 1.0 at 517 nm.

  • Pipetting Accuracy: Small variations in the volumes of this compound solution or DPPH reagent can lead to significant differences in results, especially when working with small volumes.

Q2: My ABTS assay results for this compound are not reproducible. What could be the cause?

A2: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is sensitive to several experimental parameters, which can lead to variability:

  • ABTS•+ Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The incubation time for this reaction (typically 12-16 hours in the dark) must be consistent to ensure a stable radical solution.

  • pH of the Reaction Mixture: The pH can significantly impact the antioxidant activity of phenolic compounds like this compound. It is crucial to control and maintain a consistent pH throughout the assay.

  • Reaction Kinetics: The reaction between this compound and ABTS•+ can have a biphasic kinetic pattern, with a fast initial phase followed by a slower secondary phase. A short incubation time might not capture the total antioxidant potential, leading to underestimation and variability. It is recommended to perform a kinetic study to determine the optimal endpoint.

  • Solvent Choice: The solvent used to dissolve this compound can affect the results. It is important to use the same solvent system for all samples and standards.

Q3: I am observing high background fluorescence in my Cellular Antioxidant Assay (CAA). How can I reduce it?

A3: High background fluorescence in the CAA can obscure the antioxidant effect of this compound. Here are some potential causes and solutions:

  • Cell Health: Unhealthy or dying cells can exhibit higher intrinsic fluorescence. Ensure your cell cultures (e.g., HepG2) are healthy and have a high viability before starting the assay.

  • Probe Concentration and Incubation: The concentration of the DCFH-DA probe and the incubation time are critical. Use the lowest effective concentration of the probe and optimize the incubation time to minimize background fluorescence while allowing for sufficient cellular uptake.

  • Incomplete Washing: Residual extracellular probe can be a major source of background fluorescence. Ensure thorough washing of the cells after probe incubation to remove any unbound DCFH-DA.

  • Phenol Red in Medium: Phenol red in the cell culture medium can interfere with fluorescence readings. It is advisable to use a phenol red-free medium during the assay.

  • This compound's Intrinsic Fluorescence: While less common, it's possible that this compound itself has some intrinsic fluorescence at the excitation/emission wavelengths used. Run a control with cells treated with this compound but without the DCFH-DA probe to check for this.

Q4: Why do my in vitro (DPPH, ABTS) and cell-based (CAA) antioxidant results for this compound not correlate?

A4: A lack of correlation between chemical-based and cell-based antioxidant assays is not uncommon and can be attributed to several factors:

  • Biological Relevance: The CAA is considered more biologically relevant because it accounts for cellular uptake, metabolism, and the intracellular location of the antioxidant. This compound's effectiveness in a cellular environment depends on its ability to cross cell membranes and interact with intracellular ROS.

  • Mechanism of Action: DPPH and ABTS assays primarily measure the radical scavenging capacity of a compound through hydrogen or electron donation. In a cellular context, this compound's antioxidant activity might also involve the modulation of endogenous antioxidant defense systems. For instance, this compound can activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • Different Radical Species: The radicals used in these assays are different. DPPH and ABTS assays use stable, artificial radicals, while the CAA typically involves peroxyl radicals generated by AAPH, which are more physiologically relevant. This compound may have different scavenging efficiencies against these different radical species.

Troubleshooting Guides

Troubleshooting Inconsistent DPPH Assay Results
Problem Potential Cause Recommended Solution
High variability between replicatesPipetting inconsistency.Use calibrated pipettes. Prepare a master mix of the DPPH reagent.
Incomplete mixing.Gently vortex or pipette mix after adding the sample to the DPPH solution.
Temperature fluctuations.Perform the assay at a constant room temperature.
Drifting absorbance readingsDPPH radical is not stable.Prepare fresh DPPH solution daily and store it in the dark.
Light exposure.Keep the reaction plate covered or in the dark during incubation.
Low or no antioxidant activityThis compound degradation.Use fresh this compound samples. Store stock solutions at -20°C in the dark.
Incorrect wavelength.Ensure the spectrophotometer is set to the correct wavelength for DPPH (around 517 nm).
Inappropriate solvent.Ensure this compound is fully dissolved in the chosen solvent.
Troubleshooting Inconsistent ABTS Assay Results
Problem Potential Cause Recommended Solution
Poorly reproducible standard curveInstability of ABTS•+ solution.Prepare the ABTS•+ solution fresh and allow it to stabilize for 12-16 hours. Adjust the initial absorbance to a consistent value (e.g., 0.70 ± 0.02) at 734 nm before use.
Inconsistent reaction time.Use a fixed, optimized reaction time for all measurements. Consider kinetic readings to determine the optimal endpoint.
Unexpectedly low activitypH of the sample or buffer.Ensure the pH of the reaction mixture is controlled and consistent.
This compound concentration is too low.Prepare a wider range of this compound concentrations to ensure the IC50 value falls within the linear range of the assay.
Interference from sample colorThe sample itself absorbs at 734 nm.Run a sample blank containing the this compound sample and the solvent (without ABTS•+) and subtract this absorbance from the sample reading.
Troubleshooting Inconsistent Cellular Antioxidant Assay (CAA) Results
Problem Potential Cause Recommended Solution
High well-to-well variabilityUneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Check for edge effects in the microplate.
Cell stress or death.Handle cells gently. Ensure optimal culture conditions. Perform a viability assay (e.g., MTT) in parallel.
Low signal-to-noise ratioInsufficient ROS generation.Optimize the concentration of the radical initiator (e.g., AAPH).
Low probe uptake.Optimize DCFH-DA concentration and incubation time.
Quenching of fluorescence by this compound.Test for potential fluorescence quenching by this compound in a cell-free system.
Inconsistent results between experimentsVariation in cell passage number.Use cells within a consistent and low passage number range.
Different batches of reagents.Qualify new batches of reagents (e.g., DCFH-DA, AAPH) before use in experiments.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound solution (e.g., prepared by serial dilution).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of the solvent instead of the this compound solution.

    • For a positive control, use a known antioxidant such as ascorbic acid or Trolox.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % scavenging against the this compound concentration to determine the IC50 value.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of this compound dilutions in a suitable solvent.

    • In a 96-well plate, add 10 µL of each this compound dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Use Trolox or ascorbic acid as a positive control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes, but this should be optimized).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Protocol
  • Cell Culture:

    • Seed HepG2 cells (or another suitable cell line) in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Probe Loading:

    • Wash the confluent cell monolayer with PBS.

    • Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 60 minutes at 37°C.

  • Treatment:

    • Wash the cells with PBS to remove the extracellular DCFH-DA.

    • Add the this compound solutions at various concentrations to the wells and incubate for a suitable period (e.g., 1 hour).

  • Induction of Oxidative Stress and Measurement:

    • Add a radical initiator, such as 600 µM AAPH, to all wells except the negative control wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA units using the following formula: CAA Unit = 100 - (AUC sample / AUC control) x 100

    • Results can be expressed as quercetin equivalents (QE).

Visualizations

experimental_workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_caa Cellular Antioxidant Assay (CAA) dp1 Prepare this compound Dilutions dp2 Add DPPH Solution dp1->dp2 dp3 Incubate (30 min, dark) dp2->dp3 dp4 Measure Absorbance (517 nm) dp3->dp4 ab1 Generate ABTS Radical ab3 Mix & Incubate ab1->ab3 ab2 Prepare this compound Dilutions ab2->ab3 ab4 Measure Absorbance (734 nm) ab3->ab4 ca1 Seed & Culture Cells ca2 Load with DCFH-DA Probe ca1->ca2 ca3 Treat with this compound ca2->ca3 ca4 Induce Oxidative Stress (AAPH) ca3->ca4 ca5 Measure Fluorescence ca4->ca5

Caption: General experimental workflows for DPPH, ABTS, and Cellular Antioxidant Assays.

troubleshooting_logic start Inconsistent Results assay_type Which Assay? start->assay_type dpph DPPH assay_type->dpph DPPH abts ABTS assay_type->abts ABTS caa CAA assay_type->caa CAA dpph_check Check: - Reagent Stability - Reaction Time - Solvent dpph->dpph_check abts_check Check: - Radical Generation - pH - Reaction Kinetics abts->abts_check caa_check Check: - Cell Health - Probe Loading - Controls caa->caa_check eckol_signaling cluster_nrf2 Nrf2 Pathway cluster_ampk AMPK/FoxO3a Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt ERK ERK This compound->ERK AMPK AMPK This compound->AMPK Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 ERK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant Defense FoxO3a FoxO3a AMPK->FoxO3a MnSOD MnSOD Expression FoxO3a->MnSOD MnSOD->Cytoprotection Mitochondrial Protection

References

Navigating Matrix Effects in Eckol Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Eckol.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, can significantly impact the accuracy and sensitivity of this compound quantification. This guide offers a systematic approach to identifying and mitigating these effects.

Issue 1: Inconsistent or Suppressed this compound Signal in Biological Samples

Symptoms:

  • Lower than expected this compound signal in matrix samples compared to standards prepared in a pure solvent.

  • Poor reproducibility of results between different sample injections.

Possible Cause:

  • Ion suppression or enhancement caused by co-eluting matrix components like phospholipids, salts, or other endogenous compounds.[1][2]

Troubleshooting Steps:

  • Assess the Presence of Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5]

    • Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): Highly effective at removing phospholipids and other interferences. Different sorbent chemistries can be tested for optimal cleanup.

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes like this compound might be lower.

    • Protein Precipitation (PPT): A simpler but generally less effective method that can still leave significant matrix components.

  • Refine Chromatographic Conditions: Aim to separate this compound from interfering matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and matrix components.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the retention of this compound and interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective for separating phlorotannins.

    • Mobile Phase pH: Modifying the pH can change the ionization state and retention of both this compound and interfering species, potentially leading to better separation.

  • Adjust Mass Spectrometer Settings:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).

    • ESI Probe Position: Optimizing the probe's position can sometimes reduce the impact of non-volatile matrix components.

Issue 2: Poor Peak Shape and Carryover

Symptoms:

  • Tailing or fronting of the this compound peak.

  • Detection of this compound in blank injections following a high-concentration sample.

Possible Cause:

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Adsorption: this compound may adsorb to parts of the LC system.

Troubleshooting Steps:

  • Solvent Matching: Ensure the final sample solvent has a similar or weaker elution strength compared to the initial mobile phase.

  • Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to thoroughly clean the injection needle and port between injections.

  • Blank Injections: Run blank injections after high-concentration samples to confirm the absence of carryover.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that the variability in my this compound signal is due to matrix effects?

A1: The most direct way is to perform a post-column infusion experiment. This involves infusing a constant flow of an this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract. Any dip or rise in the baseline signal of the this compound standard indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.

Q2: What is the most effective sample preparation technique for reducing matrix effects in this compound analysis from plasma?

A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for providing the cleanest extracts from complex biological matrices like plasma. It is particularly efficient at removing phospholipids, which are a major source of ion suppression. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can offer even cleaner extracts.

Q3: Is it possible to completely eliminate matrix effects?

A3: While it is challenging to completely eliminate matrix effects, especially in complex matrices, their impact can be significantly minimized through a combination of optimized sample preparation, chromatography, and the use of an appropriate internal standard.

Q4: What type of internal standard is best for compensating for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. Since a SIL-Eckol may not be readily available, a structural analog that co-elutes and exhibits similar ionization behavior to this compound can be a suitable alternative.

Q5: Can simply diluting my sample reduce matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay if the concentration of this compound is already low. In some cases where matrix effects are severe, dilution can paradoxically improve the signal-to-noise ratio and lower the limit of detection.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the initial mobile phase solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Prepare blank matrix samples using your established extraction procedure. Spike the this compound standard into the final extract at the same concentrations as Set A.

    • Set C (Matrix-Matched Standards): Spike the this compound standard into the blank matrix before the extraction procedure at the same concentrations as Set A.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • PE (%) = (Peak Area of Set C / Peak Area of Set A) x 100

Data Presentation:

ConcentrationMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Effect (%)Recovery (%)Process Efficiency (%)
Low QCValueValueValueCalculatedCalculatedCalculated
Mid QCValueValueValueCalculatedCalculatedCalculated
High QCValueValueValueCalculatedCalculatedCalculated

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a clean extract of this compound from plasma, minimizing matrix components.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation start Plasma Sample ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method lc LC Separation ppt->lc lle->lc spe->lc ms MS Detection lc->ms data Data Acquisition ms->data eval Evaluate Matrix Effect data->eval eval->start Re-optimize if needed troubleshooting_logic start Inconsistent/Low Signal? assess Assess Matrix Effect (Post-Column Infusion) start->assess Yes end Acceptable Signal start->end No optimize_prep Optimize Sample Prep (SPE, LLE) assess->optimize_prep optimize_lc Optimize Chromatography (Gradient, Column, pH) optimize_prep->optimize_lc optimize_ms Adjust MS Settings (Source, Probe) optimize_lc->optimize_ms optimize_ms->end

References

Technical Support Center: Optimizing Eckol Delivery in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Eckol delivery in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound for use in cell culture?

A1: this compound has low aqueous solubility. The recommended method for dissolving this compound for cell culture applications is to first prepare a concentrated stock solution in a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3][4]

Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What can I do?

A2: Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its hydrophobic nature. Here are several troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible, ideally below 0.5%.

  • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Mixing Technique: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.

  • Sonication: Briefly sonicate the final this compound-media solution to aid in dissolution.

  • Use of a Carrier: Consider pre-complexing this compound with a carrier molecule like bovine serum albumin (BSA) before adding it to the medium.

Q3: What are the typical working concentrations of this compound for cell-based experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations ranging from 1 µM to 100 µM have been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I assess the cytotoxicity of my this compound preparation?

A4: Standard cell viability assays can be used to determine the cytotoxic potential of this compound and its delivery vehicle. Commonly used assays include the MTT, CCK-8, and Calcein AM assays. These assays measure metabolic activity or cell membrane integrity as an indicator of cell viability.

Q5: Are there alternative delivery methods to improve this compound's stability and cellular uptake in vitro?

A5: Yes, encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can improve its stability in culture medium, enhance cellular uptake, and provide sustained release.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or inconsistent biological activity of this compound. 1. Degradation of this compound: this compound may be unstable in the cell culture medium over long incubation periods. 2. Poor cellular uptake: Due to its hydrophobicity, this compound may not efficiently cross the cell membrane.1. Refresh Media: For long-term experiments, consider refreshing the this compound-containing medium every 24-48 hours. 2. Enhance Delivery: Utilize delivery systems like liposomes or nanoparticles to improve stability and cellular uptake.
High background cytotoxicity in control wells. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Contamination: The this compound stock solution or the cell culture may be contaminated.1. Titrate Solvent: Perform a solvent toxicity test to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is below this level. 2. Sterile Filtration: Filter-sterilize the this compound stock solution through a 0.22 µm syringe filter before use. Maintain aseptic techniques throughout the experiment.
Difficulty in reproducing results. 1. Inconsistent this compound concentration: Inaccurate preparation of stock or working solutions. 2. Variability in cell health: Differences in cell passage number, confluency, or overall health.1. Accurate Pipetting: Use calibrated pipettes for preparing all solutions. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a standardized density. Ensure cells are in the logarithmic growth phase at the start of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 3.72 mg of this compound per 1 mL of DMSO (this compound molecular weight: 372.29 g/mol ).

  • Add the appropriate volume of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • (Optional) Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol outlines a general method for preparing this compound-loaded liposomes. The lipid composition and drug-to-lipid ratio may need to be optimized for your specific application.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum to form a thin lipid film on the wall of the flask. Ensure the water bath temperature is above the phase transition temperature of the lipids.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask.

  • Agitate the flask by vortexing or gentle shaking to detach the lipid film and form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • (Optional) For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Store the prepared this compound-loaded liposomes at 4°C.

Data Presentation

Table 1: Comparison of this compound Delivery Methods

Delivery MethodAdvantagesDisadvantagesTypical In Vitro Concentration Range
Direct Dissolution in DMSO - Simple and quick to prepare.- Risk of precipitation in aqueous media. - Potential for solvent-induced cytotoxicity. - May have lower stability in culture.1 - 100 µM
Liposomal Encapsulation - Improved solubility and stability of this compound. - Enhanced cellular uptake. - Potential for sustained release. - Reduced cytotoxicity of the free compound.- More complex and time-consuming preparation. - Requires optimization of formulation. - Potential for batch-to-batch variability.1 - 50 µM
Nanoparticle Encapsulation - High drug loading capacity and stability. - Controlled and targeted delivery is possible. - Can protect this compound from degradation.- Preparation can be complex and require specialized equipment. - Potential for nanoparticle-induced cytotoxicity. - Characterization of nanoparticles is essential.0.5 - 25 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery Method cluster_treatment Cell Treatment cluster_analysis Analysis Eckol_Powder This compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Eckol_Powder->Stock_Solution Direct_Dilution Direct Dilution in Culture Medium Stock_Solution->Direct_Dilution Dilute Liposome_Prep Liposome Encapsulation Stock_Solution->Liposome_Prep Incorporate Nanoparticle_Prep Nanoparticle Encapsulation Stock_Solution->Nanoparticle_Prep Incorporate Treatment Treat Cells Direct_Dilution->Treatment Liposome_Prep->Treatment Nanoparticle_Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Uptake_Analysis Cellular Uptake Analysis (e.g., HPLC) Treatment->Uptake_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->Pathway_Analysis

Caption: Experimental workflow for this compound delivery and analysis in cell-based assays.

troubleshooting_flow cluster_solutions_precip Precipitation Solutions cluster_solutions_activity Low Activity Solutions cluster_solutions_cyto Cytotoxicity Solutions Start This compound Experiment Problem Problem Encountered? Start->Problem Precipitation Precipitation in Media? Problem->Precipitation Yes Low_Activity Low/Inconsistent Activity? Problem->Low_Activity Yes High_Cytotoxicity High Background Cytotoxicity? Problem->High_Cytotoxicity Yes End Successful Experiment Problem->End No Sol_Precip_1 Lower final DMSO concentration Precipitation->Sol_Precip_1 Sol_Activity_1 Refresh media during experiment Low_Activity->Sol_Activity_1 Sol_Cyto_1 Perform solvent toxicity control High_Cytotoxicity->Sol_Cyto_1 Sol_Precip_2 Pre-warm media & mix well Sol_Precip_1->Sol_Precip_2 Sol_Precip_3 Use delivery vehicle (liposome/nanoparticle) Sol_Precip_2->Sol_Precip_3 Sol_Activity_2 Increase this compound concentration Sol_Activity_1->Sol_Activity_2 Sol_Activity_3 Enhance uptake with delivery vehicle Sol_Activity_2->Sol_Activity_3 Sol_Cyto_2 Filter-sterilize stock solution Sol_Cyto_1->Sol_Cyto_2 Sol_Cyto_3 Check for contamination Sol_Cyto_2->Sol_Cyto_3

Caption: Troubleshooting guide for common issues in this compound cell-based experiments.

eckol_signaling cluster_cancer Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_inflammation Inflammatory Cell Eckol_Cancer This compound PI3K PI3K Eckol_Cancer->PI3K inhibits ERK ERK Eckol_Cancer->ERK inhibits JAK2 JAK2 Eckol_Cancer->JAK2 inhibits Apoptosis Apoptosis Eckol_Cancer->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation promotes STAT3 STAT3 JAK2->STAT3 STAT3->Cell_Proliferation promotes Eckol_Inflammation This compound NFkB NF-κB Eckol_Inflammation->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes

Caption: Key signaling pathways modulated by this compound in cancer and inflammation.

References

Addressing the limitations of in vitro studies on Eckol's bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of in vitro studies on Eckol's bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during in vitro experiments with this compound, providing practical solutions and best practices.

1. Solubility and Stock Solution Preparation

  • Question: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent and procedure for preparing a stock solution? Answer: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][2] To ensure complete dissolution, follow these steps:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.

    • Gentle warming (up to 37°C) and vortexing can aid dissolution.[2]

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Question: My this compound precipitates when I add it to the cell culture medium. How can I prevent this? Answer: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting tips:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic to your specific cell line, typically below 0.1%.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

    • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution in a small volume of media first. Then, add this to the final volume.

    • Rapid Mixing: When adding the this compound stock solution to the medium, ensure rapid and thorough mixing by gently swirling or pipetting to facilitate its dispersion.[2]

2. Stability in Cell Culture

  • Question: How stable is this compound under typical cell culture conditions? Answer: The stability of this compound in cell culture media over long incubation periods can be a concern. One study on the related phlorotannin, dithis compound, showed it was stable for up to 2 hours under severe conditions (70°C, 99% ethanol), but degraded by about 50% after 24 hours. While specific data for this compound in cell culture media is limited, it is advisable to:

    • Prepare fresh working solutions of this compound for each experiment.

    • Minimize the exposure of this compound-containing media to light.

    • Consider the duration of your experiment and its potential impact on this compound stability. For long-term studies, replenishing the media with freshly prepared this compound may be necessary.

3. Cytotoxicity and Data Interpretation

  • Question: I am observing high cytotoxicity in my experiments. How can I differentiate between a specific bioactive effect and non-specific toxicity? Answer: It is crucial to determine the optimal non-toxic concentration range of this compound for your specific cell line before conducting bioactivity assays.

    • Dose-Response Curve: Perform a cell viability assay (e.g., MTT, XTT) with a wide range of this compound concentrations to determine its IC50 value for cytotoxicity.

    • Positive Controls: Use a known cytotoxic agent as a positive control to ensure your assay is working correctly.

    • Morphological Observation: Visually inspect the cells under a microscope for signs of stress or death at different this compound concentrations.

    • Choose Appropriate Concentrations: For subsequent bioactivity experiments, use concentrations of this compound that are well below the cytotoxic threshold.

  • Question: My cell viability assay results are inconsistent. What could be the cause? Answer: Variability in cell viability assays can arise from several factors:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outermost wells for experimental samples.

    • Pipetting Errors: Be precise and consistent with your pipetting technique, especially when adding small volumes of concentrated stock solutions.

    • Incubation Time: The timing of the assay is critical. For cytotoxicity assays, different markers of cell death appear at different times.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivity of this compound across various studies.

Table 1: Antioxidant Activity of this compound

AssayCell Line/SystemConcentrationResultReference
Intracellular ROS ScavengingV79-430 µM79% radical scavenging effect
Lipid Peroxidation (TBARS)V79-430 µM31% prevention
ROS Scavenging (Serum Starvation)V79-430 µM47% ROS scavenging activity
ROS Scavenging (γ-radiation)V79-430 µM43% ROS scavenging activity
MnSOD Expression RecoveryHepG210 µg/mLRecovered MnSOD expression decreased by H₂O₂

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIC50 ValueReference
HeLa (Cervical Cancer)MTT> 100 µg/mL (low cytotoxicity)
H157 (Lung Cancer)MTT> 100 µg/mL (low cytotoxicity)
MCF7 (Breast Cancer)MTT> 100 µg/mL (low cytotoxicity)

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess this compound's bioactivity.

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol).

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity.

2. Cellular Anti-inflammatory Assay (Measurement of Nitric Oxide)

  • Principle: This assay measures the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known NO inhibitor, such as L-NAME, can be used as a positive control.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways, such as Nrf2, HO-1, AMPK, and FoxO3a, and their phosphorylated forms.

  • Methodology:

    • Treat cells with this compound for the desired time periods.

    • Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-AMPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway is often mediated by upstream kinases such as ERK, PI3K/Akt, and JNK.

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK activates PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates JNK JNK This compound->JNK activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 phosphorylates PI3K_Akt->Keap1_Nrf2 phosphorylates JNK->Keap1_Nrf2 phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE Nrf2_nu->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein (Antioxidant Effect) HO1_gene->HO1_protein translates to AMPK_FoxO3a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK AMPK->pAMPK phosphorylates FoxO3a_cyto FoxO3a pAMPK->FoxO3a_cyto phosphorylates FoxO3a_nu FoxO3a FoxO3a_cyto->FoxO3a_nu translocates MnSOD_gene MnSOD Gene FoxO3a_nu->MnSOD_gene activates transcription MnSOD_protein MnSOD Protein (Mitochondrial Antioxidant) MnSOD_gene->MnSOD_protein translates to Experimental_Workflow cluster_prep Preparation cluster_assays Assays prep_this compound Prepare this compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range prep_this compound->cytotoxicity cell_culture Cell Culture (select appropriate cell line) cell_culture->cytotoxicity bioactivity Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) cytotoxicity->bioactivity Inform concentration selection mechanism Mechanistic Studies (e.g., Western Blot, qPCR) bioactivity->mechanism data_analysis Data Analysis and Interpretation mechanism->data_analysis conclusion Conclusion data_analysis->conclusion

References

Optimizing dosage and treatment duration for in vivo Eckol studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and treatment duration for in vivo studies involving Eckol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a new in vivo model?

A1: The effective dosage of this compound varies significantly depending on the animal model, disease state, and route of administration. For initial studies, a dose range of 0.5 mg/kg to 40 mg/kg is a reasonable starting point based on published literature. For example, in a mouse model of sarcoma, doses as low as 0.5 and 1.0 mg/kg showed inhibitory effects on tumors[1]. In a rat model of hepatocarcinogenesis, oral administration of 10, 20, and 40 mg/kg of dithis compound (a related this compound compound) was effective[2][3]. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: What is the recommended route of administration for this compound?

A2: The choice of administration route depends on the experimental goals.

  • Oral Gavage (PO): Suitable for modeling dietary intake and for chronic studies. However, be aware that this compound and related phlorotannins have very low oral bioavailability, with studies showing ranges from 0.06% to 0.5% in rats[1][4]. Higher doses (e.g., 100-1000 mg/kg) may be necessary to achieve systemic exposure.

  • Intraperitoneal (IP) Injection: Often used to bypass first-pass metabolism and achieve higher systemic concentrations.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is ideal for pharmacokinetic studies or when precise plasma concentrations are required.

Q3: How long should I treat the animals with this compound?

A3: Treatment duration is highly dependent on the disease model.

  • Acute models: A single dose or treatment for a few days may be sufficient. For instance, in a CCl4-induced acute liver injury model, pre-treatment for 7 days was evaluated.

  • Chronic models: Treatment may extend over several weeks. In a DSS-induced chronic ulcerative colitis model, this compound was administered throughout the multi-cycle experiment. In a rat hepatocarcinogenesis model, treatment lasted for 15 weeks.

Q4: What vehicle should I use to dissolve this compound for in vivo administration?

A4: this compound's solubility can be a challenge. For oral administration, this compound has been administered in distilled water. For other routes, sterile isotonic saline is a common vehicle. It is essential to assess the solubility and stability of this compound in your chosen vehicle before starting the experiment. Warming the vehicle to room or body temperature before injection can improve animal comfort.

Q5: What are the known side effects or toxicity of this compound?

A5: this compound and Ecklonia cava extracts are generally considered to have a good safety profile. However, as with any compound, high doses may lead to adverse effects. A 90-day repeated oral dose toxicity study reported no evident behavioral changes in animals with doses up to 1,500 mg/kg bw per day. It is always recommended to conduct a preliminary toxicity study with your specific animal model and dosage range.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable plasma levels of this compound after oral administration. Low oral bioavailability of phlorotannins.Increase the oral dose. Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
Precipitation of this compound in the vehicle during preparation or administration. Poor solubility of this compound in the chosen vehicle.Test different biocompatible solvents. Gentle warming and continuous stirring of the formulation during dosing may help maintain suspension for oral gavage.
Animal distress or irritation at the injection site after IP injection. The substance may be irritant, or the injection technique may be improper.Ensure the pH of the this compound solution is close to neutral. Warm the solution to room/body temperature before injection. Refine the injection technique to ensure it is truly intraperitoneal and avoid leakage into subcutaneous tissue or injury to organs.
High variability in experimental results between animals in the same group. Inconsistent dosing, unstable this compound formulation, or unreliable administration technique (e.g., accidental injection into the gut lumen during IP).Ensure accurate and consistent preparation of the dosing solution. Use precise administration techniques. For IP injections, aspirate before injecting to ensure correct needle placement.
No significant therapeutic effect observed at the chosen dose. The dose is too low for the specific model or the treatment duration is too short.Perform a dose-response study to identify an effective dose. For chronic models, consider extending the treatment duration. Review literature for effective regimens in similar models.

Quantitative Data Summary

Table 1: this compound Dosage and Treatment Duration in Cancer Models

Animal Model Cancer Type Route of Administration Dosage Treatment Duration Key Findings Reference
Sarcoma 180 (S180) xenograft-bearing miceSarcomaNot specified0.25, 0.5, 1.0 mg/kg10 daysTumor inhibition at 0.5 and 1.0 mg/kg (36% and 52% respectively). Increased apoptosis.
N-nitrosodiethylamine (NDEA)-induced ratsHepatocellular CarcinomaOral10, 20, 40 mg/kg (Dithis compound)15 weeksDose-dependent reduction in liver marker enzymes and lipid peroxidation.

Table 2: this compound Dosage and Treatment Duration in Inflammation Models

Animal Model Condition Route of Administration Dosage Treatment Duration Key Findings Reference
Dextran Sulfate Sodium (DSS)-induced miceChronic Ulcerative ColitisOral Gavage0.5, 1.0 mg/kg3 cycles of 5 days DSS + 5 days waterReduced disease activity index, alleviated colon shortening, and decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Carbon Tetrachloride (CCl4)-induced miceAcute Liver InjuryNot specified0.5, 1.0 mg/kg/day7 days (pretreatment)Suppressed the rise in serum ALT and AST levels and decreased the number of apoptotic hepatocytes.

Table 3: Pharmacokinetic Parameters of this compound-related compounds in Sprague-Dawley Rats

Compound Route Dose (mg/kg) Bioavailability (%) Plasma Detectability Reference
Dithis compoundIV10100Up to 36 h
Dithis compoundPO1000.06Up to 8 h
Dithis compoundPO10000.23Up to 36 h
8,8′-bithis compoundIV10100Up to 36 h
8,8′-bithis compoundPO1000.069Up to 12 h
8,8′-bithis compoundPO10000.5Up to 36 h
PFF-AIV10100Up to 2 h
PFF-APO1000-Up to 1 h (in one rat)

Experimental Protocols

Protocol 1: DSS-Induced Chronic Ulcerative Colitis in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Grouping: Divide mice into groups: Normal Control, DSS Control, and this compound treatment groups (e.g., 0.5 mg/kg and 1.0 mg/kg).

  • This compound Administration: Begin oral gavage of this compound (dissolved in distilled water) or vehicle one week prior to DSS induction and continue throughout the experiment.

  • Induction of Colitis: Induce chronic colitis by administering three cycles of 2% DSS (w/v) in the drinking water. Each cycle consists of 5 days of DSS followed by 5 days of regular drinking water.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and collect colon tissues for histological analysis (H&E staining), and serum/colon homogenates for cytokine analysis (ELISA for TNF-α, IL-1β, IL-6, IL-10).

Protocol 2: Western Blot for Apoptosis Markers (Bax, Bcl-2, Cleaved Caspase-3)
  • Tissue Homogenization: Homogenize harvested tumor or colon tissues in lysis buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Load an equal amount of protein from each sample onto a sodium dodecyl sulphate-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% skimmed milk in PBS) for 2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system. Quantify band density relative to the loading control.

Protocol 3: TUNEL Assay for Apoptosis Detection in Tissue Sections
  • Tissue Preparation: Fix tissue samples (e.g., tumor, colon) in 10% neutral-buffered formalin, embed in paraffin, and cut into thin sections (e.g., 4-5 µm).

  • Deparaffinization and Rehydration: Dewax the tissue sections using xylene and rehydrate through a graded series of ethanol solutions.

  • Permeabilization: Permeabilize the sections by incubating with Proteinase K to allow enzyme access to the nucleus.

  • TUNEL Reaction: Incubate the sections with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which is a hallmark of apoptosis.

  • Washing: Stop the reaction and wash the sections to remove unbound reagents.

  • Visualization: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Apoptotic cells will show bright fluorescence.

Visualizations

Experimental_Workflow_DSS_Colitis cluster_pre Pre-treatment Phase (7 days) cluster_induction Induction Phase (30 days) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis start Acclimatization grouping Randomize into Groups (Control, DSS, this compound) start->grouping admin_start Start Daily Oral Gavage (this compound or Vehicle) grouping->admin_start cycle1 Cycle 1: 5 days 2% DSS 5 days Water admin_start->cycle1 Continue Daily Gavage cycle2 Cycle 2: 5 days 2% DSS 5 days Water cycle1->cycle2 monitor Record Body Weight Assess Stool Consistency Check for Fecal Blood cycle3 Cycle 3: 5 days 2% DSS 5 days Water cycle2->cycle3 euthanasia Euthanasia cycle3->euthanasia calc_dai Calculate Disease Activity Index (DAI) monitor->calc_dai collection Collect Colon & Serum euthanasia->collection analysis Histology (H&E) Cytokine Analysis (ELISA) Western Blot TUNEL Assay collection->analysis

Caption: Experimental workflow for the DSS-induced chronic colitis model. (Within 100 characters)

Apoptosis_Signaling_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis Executes

Caption: this compound's modulation of the intrinsic apoptosis signaling pathway. (Within 100 characters)

Inflammation_Signaling_Pathway cluster_cytokines Pro-inflammatory Cytokines DSS DSS Stimulus TLR4 TLR4 DSS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB Inhibits TLR4->NFkB Activates TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 Inflammation Colonic Inflammation TNFa->Inflammation IL1b->Inflammation IL6->Inflammation

Caption: this compound's inhibitory effect on the TLR4/NF-κB inflammatory pathway. (Within 100 characters)

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Eckol and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Eckol, a phlorotannin found in brown algae, and ascorbic acid (Vitamin C), a well-known antioxidant standard. This document synthesizes experimental data to evaluate their relative efficacy in scavenging free radicals and modulating cellular antioxidant pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and ascorbic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a common metric for comparing antioxidant strength. A lower IC50 value indicates greater antioxidant activity.

The following table summarizes the IC50 values for this compound and ascorbic acid from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Antioxidant AssayThis compound (IC50)Ascorbic Acid (IC50)Reference
DPPH Radical Scavenging ~93% scavenging at 0.25-1 mg/mL6.1 µg/mL[1][2]
Hydroxyl Radical Scavenging --
- Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB), a derivative of this compound62.93 µM69.66 µM[3]
ABTS Radical Scavenging Not explicitly found for this compound50 µg/mL[4]

Experimental Methodologies

Detailed protocols for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]

  • Sample Preparation: this compound and ascorbic acid are dissolved in the same solvent as DPPH to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solutions. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and ascorbic acid are prepared in a series of concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a set time (e.g., 30 minutes) of incubation.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of an antioxidant to quench the highly reactive hydroxyl radical, which is often generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

Procedure:

  • Reaction Mixture Preparation: The reaction mixture typically contains a source of Fe²⁺ (e.g., FeSO₄), hydrogen peroxide (H₂O₂), and a detection molecule (e.g., salicylic acid or 2-deoxy-D-ribose) in a buffer solution.

  • Sample Addition: Various concentrations of this compound or ascorbic acid are added to the reaction mixture.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The extent of hydroxyl radical damage to the detection molecule is measured. For instance, with salicylic acid, the hydroxylated product can be measured colorimetrically at 510 nm.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample-containing mixture to that of a control without the antioxidant.

  • IC50 Determination: The IC50 value is calculated from the concentration-inhibition curve.

Signaling Pathways and Mechanisms of Action

This compound: Nrf2-Mediated Antioxidant Response

This compound exhibits its antioxidant effects not only through direct radical scavenging but also by activating cellular defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. The activation of the Nrf2 pathway by this compound is mediated through upstream signaling kinases such as JNK and PI3K/Akt.

Eckol_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates JNK JNK Pathway This compound->JNK activates ROS Oxidative Stress (ROS) ROS->PI3K_Akt ROS->JNK Cell Cell Membrane Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 inhibits Keap1 JNK->Keap1_Nrf2 inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE binds to

This compound activates the Nrf2 antioxidant pathway.
Ascorbic Acid: Direct Radical Scavenging

Ascorbic acid is a potent water-soluble antioxidant that directly neutralizes a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant activity stems from its ability to donate electrons, thereby reducing free radicals. In this process, ascorbic acid itself becomes oxidized to the relatively stable ascorbyl radical, which can then be regenerated back to ascorbic acid by cellular antioxidant systems. Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms. While it can influence cellular signaling, its primary antioxidant role is as a direct scavenger.

Ascorbic_Acid_Mechanism Ascorbic_Acid Ascorbic Acid (Reduced Form) ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Ascorbic_Acid->ROS donates electron to Ascorbyl_Radical Ascorbyl Radical (Oxidized Form) Ascorbic_Acid->Ascorbyl_Radical is oxidized to Tocopheryl_Radical α-Tocopheryl Radical Ascorbic_Acid->Tocopheryl_Radical regenerates Neutralized_ROS Neutralized Species (e.g., H₂O, O₂) ROS->Neutralized_ROS Ascorbyl_Radical->Ascorbic_Acid is regenerated by Cellular_Systems Cellular Antioxidant Systems (e.g., Glutathione) Cellular_Systems->Ascorbyl_Radical Tocopherol α-Tocopherol (Vitamin E) Tocopheryl_Radical->Tocopherol

Ascorbic acid's direct antioxidant mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antioxidant activities of two compounds like this compound and ascorbic acid.

Antioxidant_Comparison_Workflow Start Start: Hypothesis Compound_Prep Compound Preparation (this compound & Ascorbic Acid) Start->Compound_Prep Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, Hydroxyl Radical, etc.) Compound_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS Hydroxyl Hydroxyl Radical Assay Assay_Selection->Hydroxyl Data_Collection Data Collection (Absorbance Measurements) DPPH->Data_Collection ABTS->Data_Collection Hydroxyl->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc Data_Analysis Comparative Data Analysis IC50_Calc->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Workflow for antioxidant activity comparison.

References

Eckol vs. Dieckol: a comparative study of their neuroprotective effects.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective potential of two prominent phlorotannins, Eckol and Dithis compound, reveals distinct mechanisms and varying degrees of efficacy in combating neurodegenerative processes. This guide provides a comprehensive comparison of their effects on key pathological markers of neurodegeneration, supported by experimental data and detailed methodologies.

Derived from brown algae, this compound and Dithis compound are polyphenolic compounds that have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. While both compounds exhibit neuroprotective properties, emerging research indicates that Dithis compound may hold a superior advantage in several key areas of neuroprotection.

Comparative Efficacy in Modulating Alzheimer's Disease Pathology

Studies directly comparing this compound and Dithis compound have demonstrated that Dithis compound exhibits a more potent effect in mitigating the production and accumulation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. In Swedish mutant APP overexpressed N2a (SweAPP N2a) cells, Dithis compound significantly decreased both extracellular Aβ1-40 and Aβ1-42 levels, whereas this compound only showed a dramatic inhibition of Aβ1-40.[1] Furthermore, Dithis compound demonstrated a five-fold higher inhibitory activity against β-secretase (BACE1), a key enzyme in the amyloidogenic pathway, with an IC50 value of 2.2 µM compared to this compound's 12.2 µM.[1]

ParameterThis compoundDithis compoundReference
BACE1 Inhibition (IC50) 12.2 µM2.2 µM[1]
Effect on Aβ1-40 Production Dramatic InhibitionStrong Attenuation[1]
Effect on Aβ1-42 Production No Significant EffectSignificant Decrease[1]
Effect on BACE1 Expression No EffectRemarkable Attenuation

Divergent Effects on Oxidative Stress and Cell Viability

While both compounds are recognized for their antioxidant properties, their effectiveness in protecting neuronal cells from oxidative stress appears to differ depending on the specific stressor. In studies using hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BHP) to induce oxidative stress in PC12 neuronal cells, fucofuroeckols (PFFA and 974-A) showed significant protection, whereas this compound and Dithis compound did not. However, other studies have reported that both this compound and Dithis compound exhibit protective effects against H2O2-stimulated neuronal death in HT22 cells.

In the context of glutamate-induced toxicity, Dithis compound has been shown to significantly increase cell viability in a dose-dependent manner (1-50 µM) in both primary cortical neurons and HT22 neurons.

Anti-Inflammatory Mechanisms

Neuroinflammation is a critical component of neurodegenerative diseases. Both this compound and Dithis compound have been shown to possess anti-inflammatory properties. Dithis compound, in particular, has demonstrated strong anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as TNF-α, IL-1β, and PGE2 in Aβ25-35-stimulated PC12 cells. This effect is attributed to the downregulation of iNOS and COX-2 through the negative regulation of the NF-κB pathway and suppression of p38, ERK, and JNK. This compound also suppresses the activation of p38. In microglial cells, Dithis compound has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the NF-κB and p38 MAPK signaling pathways.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and Dithis compound are mediated through various signaling pathways. Dithis compound has been shown to activate the PI3K/Akt signaling pathway, which in turn inactivates GSK-3β, leading to a reduction in Aβ levels. It also exerts neuroprotective effects against glutamate-induced apoptosis by activating the nuclear factor-like 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.

Dieckol_PI3K_Akt_Pathway Dithis compound Dithis compound PI3K PI3K Dithis compound->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inactivates (p-GSK-3β Ser9) Abeta Aβ Production GSK3b->Abeta promotes

Caption: Dithis compound's activation of the PI3K/Akt pathway leading to the inhibition of GSK-3β and subsequent reduction in Aβ production.

Dieckol_Nrf2_HO1_Pathway Glutamate Glutamate Toxicity ROS ↑ ROS Glutamate->ROS Neuroprotection Neuroprotection Dithis compound Dithis compound Nrf2 Nrf2 Dithis compound->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 induces expression HO1->ROS scavenges HO1->Neuroprotection

Caption: Dithis compound's neuroprotective mechanism against glutamate toxicity via the Nrf2/HO-1 pathway.

This compound has been shown to activate dopamine D3 and D4 receptors, suggesting a potential role in managing Parkinson's disease.

Experimental Protocols

Aβ Production Assay in SweAPP N2a Cells

  • Cell Culture: Swedish mutant APP overexpressed N2a (SweAPP N2a) cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Dithis compound for a specified duration.

  • Aβ Measurement: Extracellular levels of Aβ1-40 and Aβ1-42 are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Aβ levels in treated cells are compared to untreated control cells.

BACE1 Activity Assay

  • Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A specific BACE1 substrate peptide is labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Procedure: Recombinant human BACE1 is incubated with the substrate in the presence or absence of this compound or Dithis compound.

  • Measurement: Fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce BACE1 activity by 50%, is calculated.

Glutamate-Induced Neurotoxicity Assay

  • Cell Culture: Primary cortical neurons or HT22 hippocampal cells are used.

  • Induction of Toxicity: Cells are exposed to a high concentration of glutamate (e.g., 5 mM for HT22 cells) for a specific period (e.g., 12 hours).

  • Treatment: Cells are pre-treated with different concentrations of Dithis compound before glutamate exposure.

  • Cell Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The viability of treated cells is compared to that of cells treated with glutamate alone.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Neuronal Cell Lines (e.g., PC12, HT22, SweAPP N2a) Inducer Induce Neurotoxicity (e.g., Aβ, Glutamate, H2O2) Culture->Inducer Compound Treat with this compound or Dithis compound Inducer->Compound Viability Cell Viability Assays (e.g., MTT) Compound->Viability Biomarker Biomarker Quantification (e.g., ELISA for Aβ, Western Blot for proteins) Compound->Biomarker Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Compound->Signaling

Caption: A generalized workflow for in vitro neuroprotective studies of this compound and Dithis compound.

Conclusion

The available evidence suggests that while both this compound and Dithis compound are promising neuroprotective agents, Dithis compound demonstrates superior efficacy in several key mechanisms related to Alzheimer's disease pathology, particularly in the inhibition of BACE1 and the reduction of Aβ peptide production. Its multifaceted mechanism of action, involving the PI3K/Akt and Nrf2/HO-1 pathways, further underscores its potential as a therapeutic candidate. While this compound shows promise in other areas, such as dopamine receptor agonism, Dithis compound's robust effects on amyloidogenesis position it as a stronger contender for further investigation in the context of Alzheimer's disease. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the therapeutic potential of these marine-derived compounds.

References

Comparative Analysis of Eckol Content in Ecklonia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of eckol content in various species of the brown algae genus Ecklonia. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phlorotannins, particularly this compound. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes and pathways to support further research and development.

Quantitative Comparison of Phlorotannin Content

The concentration of this compound and other major phlorotannins varies significantly among different Ecklonia species and is highly dependent on the extraction method used. The following table summarizes key quantitative findings from recent literature. For Ecklonia cava, quantitative data primarily focuses on dithis compound, its most abundant phlorotannin, with specific this compound concentrations being less commonly reported.

SpeciesExtract/Fraction TypeThis compound ContentDithis compound ContentOther Major PhlorotanninsReference
Ecklonia stolonifera 70% Ethanol Extract12.59 ± 0.52 µg/g147.44 ± 2.27 µg/gPhlorofucofurothis compound-A (12.48 ± 1.06 µg/g)[1]
Ethyl Acetate (EtOAc) Fraction3.2 ± 0.2 mg/g30.1 ± 0.7 mg/gPhlorofucofurothis compound-A (17.7 ± 0.5 mg/g)[1]
Ecklonia cava 80% Ethanol ExtractNot Quantified36.97 mg/g-[2][3]
70% Ethanol (Phlorotannin-rich)Not Quantified58.99 mg/g-[2]
Mature Thalli (Dry Tissue)Not Quantified1.82 mg/gPhlorofucofurothis compound-A (1.46 mg/g)
Optimized 62.6% Ethanol ExtractNot Quantified6.4 mg/g (of dry biomass)-
Ecklonia kurome Various ExtractsPresent, but not quantified in reviewed studiesPresent, but not quantified in reviewed studiesPhlorofucofurothis compound A, 8,8'-bithis compound
Ecklonia maxima Various ExtractsPresent, but not quantified in reviewed studiesNot specified7-phlorothis compound, 2-phlorothis compound

Note: this compound has been successfully isolated from E. kurome and E. maxima, confirming its presence, but specific concentrations in crude extracts or raw biomass were not available in the reviewed literature.

Experimental Protocols

The extraction and quantification of this compound and related phlorotannins are critical steps for accurate comparative analysis. The methodologies detailed below are based on established protocols cited in the literature.

Phlorotannin Extraction from Ecklonia Species

This protocol outlines a general method for obtaining a phlorotannin-rich extract suitable for subsequent quantification.

a. Sample Preparation:

  • Collect fresh Ecklonia thalli. Wash thoroughly with filtered seawater to remove epiphytes and debris, followed by a rinse with fresh water to remove salt.

  • Dry the seaweed material. Lyophilization (freeze-drying) or shadow-drying at room temperature with ventilation are preferred methods to minimize degradation of phlorotannins. Sun-drying or oven-drying can lead to significant compound loss.

  • Grind the dried seaweed into a fine powder (e.g., using a grinder) and store it in a dark, airtight container at -20°C until extraction.

b. Solvent Extraction:

  • Immerse the dried algal powder in an ethanol-water mixture. A 70-80% aqueous ethanol solution is commonly used. An optimized protocol for E. cava used 62.6% ethanol. The typical solid-to-liquid ratio is 1:10 (w/v).

  • Perform the extraction at a controlled temperature. While extraction can be done at room temperature over several hours or days, elevated temperatures (e.g., 50-60°C) for shorter durations (e.g., 15 minutes to 6 hours) can enhance efficiency.

  • After extraction, separate the solid residue from the liquid extract by filtration (e.g., through Whatman No. 2 filter paper) or centrifugation.

  • Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilize the remaining aqueous solution to obtain a crude extract powder.

c. (Optional) Fractionation for Higher Purity:

  • For a higher concentration of phlorotannins, the crude extract can be further purified via liquid-liquid partitioning.

  • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as methylene chloride, ethyl acetate (EtOAc), and n-butyl alcohol.

  • The ethyl acetate fraction is typically enriched with phlorotannins like this compound and dithis compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the precise identification and quantification of individual phlorotannins.

a. Sample and Standard Preparation:

  • Prepare a stock solution of the dried extract or fraction in methanol or 50% methanol at a known concentration (e.g., 10 mg/mL).

  • Prepare a series of standard solutions of purified this compound (and/or dithis compound) of known concentrations (e.g., 0.5 to 20 mg/L) in the same solvent to generate a calibration curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

b. HPLC-DAD System and Conditions:

  • System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a two-solvent system is typical.

    • Solvent A: Water (often with 0.1% formic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Example: A typical gradient might start at 80% A / 20% B, move to 20% A / 80% B over 30 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where phlorotannins absorb, typically around 230 nm.

  • Injection Volume: 5-10 µL.

c. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Calculate the concentration of this compound in the sample by correlating its peak area or height to the calibration curve generated from the standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for phlorotannin analysis and a key signaling pathway modulated by this compound, adhering to the specified design constraints.

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_analysis Analysis seaweed Fresh Ecklonia Thalli wash Wash & Clean seaweed->wash dry Dry (Lyophilize / Shadow-dry) wash->dry grind Grind to Fine Powder dry->grind extraction Solvent Extraction (Aqueous Ethanol) grind->extraction filtration Filter / Centrifuge extraction->filtration evaporation Concentrate (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract Powder (Lyophilize) evaporation->crude_extract partition Liquid-Liquid Partitioning (Optional) crude_extract->partition dissolve Dissolve in Solvent (Methanol) crude_extract->dissolve final_extract Purified Fraction (e.g., EtOAc) partition->final_extract final_extract->dissolve filter_final Filter (0.45 µm) dissolve->filter_final quant Quantification vs. Standard hplc HPLC-DAD Analysis filter_final->hplc hplc->quant

Fig 1. Experimental workflow for extraction and quantification of this compound.

G cluster_pathway Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K JNK JNK This compound->JNK Akt Akt PI3K->Akt p Nrf2_c Nrf2 Akt->Nrf2_c p JNK->Nrf2_c p Keap1 Keap1 Nrf2_c->Keap1 Bound Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds HO1 HO-1 Gene Expression ARE->HO1 Response Cytoprotective Response (Antioxidant) HO1->Response

Fig 2. This compound-mediated activation of the Nrf2/HO-1 signaling pathway.

Discussion of Signaling Pathway

This compound has been shown to exert significant antioxidant and cytoprotective effects by modulating intracellular signaling pathways. One of the well-documented mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). As illustrated in Figure 2, this compound can induce the phosphorylation of upstream kinases such as c-Jun N-terminal kinases (JNK) and Protein Kinase B (Akt) via the Phosphoinositide 3-kinase (PI3K) pathway. This phosphorylation leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of several antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1). The resulting increase in HO-1 expression enhances the cell's ability to combat oxidative stress, thereby protecting it from damage. This mechanism is a key contributor to the therapeutic potential of this compound in conditions associated with oxidative stress and inflammation.

References

Eckol: A Phlorotannin's Anti-Inflammatory Potential Weighed Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. In this context, natural compounds are a promising reservoir of therapeutic candidates. Eckol, a phlorotannin found in brown algae, has garnered significant attention for its potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory effects of this compound against two widely used drugs: the nonsteroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in evaluating this compound's therapeutic potential.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory efficacy of this compound, diclofenac, and dexamethasone has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a side-by-side comparison of their potency in inhibiting crucial inflammatory markers and processes.

Table 1: In Vitro Inhibition of Key Inflammatory Mediators

CompoundTargetAssay SystemIC50 / InhibitionReference
This compound AcetylcholinesteraseIn vitro enzyme assayIC50: 76.70 ± 0.35 µM[1]
Aldose ReductaseIn vitro enzyme assayIC50: 54.68 µM[1]
Diclofenac COX-1Human Articular ChondrocytesIC50: 0.611 µM[2]
COX-2Human Articular ChondrocytesIC50: 0.63 µM[2]
COX-2J774.2 MacrophagesIC50: 1 µM[3]
Dexamethasone COX-2Human Articular ChondrocytesIC50: 0.0073 µM
TNF-α-induced ApoptosisBovine Glomerular Endothelial CellsIC50: 0.8 nM
LPS-induced ApoptosisBovine Glomerular Endothelial CellsIC50: 0.9 nM

Table 2: In Vivo Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Reference
Dithis compound (related phlorotannin) 20 mg/kgMice42.96% (at 4th hour)
Diclofenac 5 mg/kgRats~56% (at 2nd hour)
20 mg/kgRats~72% (at 3rd hour)
5 mg/kg + Ascorbic Acid (200 mg/kg)Rats74.19%
Dexamethasone 6 mg/kgRatsSignificant inhibition

Mechanisms of Action: A Tale of Three Pathways

This compound, diclofenac, and dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms, primarily targeting key signaling pathways involved in the inflammatory cascade.

This compound: This phlorotannin demonstrates a multi-targeted approach. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. A crucial aspect of its mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By doing so, this compound effectively downregulates the expression of numerous genes involved in the inflammatory response.

Diclofenac: As a classic NSAID, diclofenac's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Some studies suggest it has a degree of preference for COX-2.

Dexamethasone: This potent synthetic corticosteroid acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression. Dexamethasone's anti-inflammatory effects are twofold: it transactivates the expression of anti-inflammatory genes and, importantly, it transrepresses the activity of pro-inflammatory transcription factors like NF-κB and activator protein-1 (AP-1), thereby inhibiting the production of a wide array of inflammatory mediators.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Nuclear Events Stimuli Stimuli IKK IKK Stimuli->IKK activates MAPK MAPK Stimuli->MAPK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene Pro-inflammatory Gene Expression NFκB->Gene translocates to nucleus and activates MAPK->Gene activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Dexamethasone Dexamethasone Dexamethasone->NFκB inhibits nuclear translocation

Figure 1: Inhibition of NF-κB and MAPK pathways by this compound and Dexamethasone.

G cluster_0 Arachidonic Acid Cascade cluster_1 Enzymatic Action cluster_2 Inhibitory Action ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX1 COX-1 COX1->Prostaglandins COX2 COX-2 COX2->Prostaglandins Diclofenac Diclofenac Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits G cluster_0 Experimental Workflow start Animal Acclimatization grouping Random Animal Grouping (n=6-10 per group) start->grouping treatment Oral Administration: - Vehicle (Control) - this compound - Diclofenac - Dexamethasone grouping->treatment induction Subplantar Injection of 1% Carrageenan treatment->induction measurement Paw Volume Measurement (at 0, 1, 2, 3, 4, 6 hours) induction->measurement analysis Data Analysis: - Paw Edema Calculation - Statistical Comparison measurement->analysis

References

Eckol vs. Resveratrol: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural polyphenolic compounds, both eckol, a phlorotannin from brown algae, and resveratrol, a stilbenoid found in grapes and berries, have garnered significant attention for their potent antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these two molecules.

Quantitative Antioxidant Capacity

It is crucial to note that the IC50 and ORAC values presented below are collated from different studies. Direct comparison of these values should be approached with caution, as antioxidant capacity measurements are highly sensitive to the specific experimental protocols and conditions employed in each study.

Antioxidant AssayThis compoundResveratrol
DPPH Radical Scavenging Activity (IC50) ~0.51 - 0.90 µM[1][2]~15.54 µg/mL (~68.1 µM)[3]
ABTS Radical Scavenging Activity (IC50) Data not available in comparable units~2.86 µg/mL (~12.5 µM)[3]
Oxygen Radical Absorbance Capacity (ORAC) ~13,350 µmol TE/g*~23.12 µmol TE/g[3]

*Calculated from 4.97 µmol TE/µmol using the molecular weight of this compound (372.3 g/mol )

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

General Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change, measured by the decrease in absorbance at 734 nm, is related to the antioxidant capacity of the sample.

General Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe, typically fluorescein. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to induce the oxidation. The antioxidant competes with the fluorescent probe for the peroxyl radicals, thereby preventing the loss of fluorescence. The protective effect of the antioxidant is quantified by measuring the area under the fluorescence decay curve.

General Protocol:

  • A reaction mixture containing the fluorescent probe (e.g., fluorescein) and the antioxidant (this compound or resveratrol) in a phosphate buffer (pH 7.4) is prepared in a 96-well plate.

  • The plate is incubated at 37°C.

  • The reaction is initiated by the addition of AAPH.

  • The fluorescence decay is monitored kinetically at an emission wavelength of 520 nm with an excitation wavelength of 485 nm.

  • The area under the curve (AUC) is calculated for the sample, a blank, and a standard antioxidant (usually Trolox).

  • The final ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol).

Signaling Pathways and Mechanisms of Action

Both this compound and resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system.

This compound's Antioxidant Signaling Pathways

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD). This activation is often mediated through the phosphorylation of upstream kinases such as ERK and PI3K/Akt. Additionally, this compound has been reported to activate the AMP-activated protein kinase (AMPK)/forkhead box O3a (FoxO3a) pathway, which also contributes to the induction of MnSOD.

Eckol_Signaling_Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges PI3K_Akt PI3K/Akt This compound->PI3K_Akt ERK ERK This compound->ERK AMPK AMPK This compound->AMPK Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 PI3K_Akt->Nrf2 ERK->Nrf2 FoxO3a FoxO3a AMPK->FoxO3a Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates Cell_Protection Cellular Protection HO1->Cell_Protection MnSOD MnSOD FoxO3a->MnSOD upregulates MnSOD->Cell_Protection

This compound's Antioxidant Signaling Pathways
Resveratrol's Antioxidant Signaling Pathways

Resveratrol is well-known for its ability to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 activation is linked to a variety of cellular processes, including the enhancement of antioxidant defenses. Resveratrol can also activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. Furthermore, resveratrol is a potent activator of AMPK, which in turn can phosphorylate and activate other downstream targets involved in cellular stress resistance. The interplay between SIRT1, AMPK, and Nrf2 is a key aspect of resveratrol's indirect antioxidant mechanism.

Resveratrol_Signaling_Pathway Resveratrol Resveratrol ROS Oxidative Stress (ROS) Resveratrol->ROS scavenges SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Nrf2 Nrf2 SIRT1->Nrf2 activates Cell_Survival Cellular Survival & Stress Resistance SIRT1->Cell_Survival AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Cell_Survival

Resveratrol's Antioxidant Signaling Pathways

Conclusion

Both this compound and resveratrol demonstrate significant antioxidant potential through direct radical scavenging and modulation of cellular signaling pathways. Based on the available, albeit not directly comparable, in vitro data, this compound appears to exhibit very potent radical scavenging activity, as suggested by its low DPPH IC50 values and high calculated ORAC value. Resveratrol also shows strong antioxidant capacity across multiple assays and has the advantage of being extensively studied, with well-elucidated mechanisms of action involving SIRT1 and AMPK activation.

For researchers and drug development professionals, the choice between this compound and resveratrol may depend on the specific application, desired mechanism of action, and bioavailability considerations. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their antioxidant efficacy.

References

A comparative study of different extraction methods for Eckol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for Eckol, a significant phlorotannin found in brown algae, particularly Ecklonia cava. The following sections detail the performance of different techniques, supported by experimental data, to assist in the selection of the most suitable method for your research and development needs.

Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology employed. This table summarizes the quantitative yields achieved through different techniques.

Extraction MethodRaw MaterialKey ParametersThis compound (Dithis compound) Yield (mg/g dry weight)Source
Conventional Solvent Extraction Ecklonia cava62.6% Ethanol, 54.2°C, 13.2 min6.4[1][2]
Ultrasound-Assisted Extraction (UAE) Eisenia bicyclis62% amplitude, 35% ethanol, 70°C, 6 min17.3
Enzyme-Assisted Extraction (EAE) Sargassum dupplicatum7.5% Cellulase, 3 hours, followed by 96% ethanol extraction4.45 (Total Phlorotannins)
Microwave-Assisted Enzymatic Extraction (MAEE) Ecklonia radiataViscozyme, 5-30 min44 (Total Phlorotannins)
Supercritical Fluid Extraction (SFE) Ecklonia cavaCO₂, 35-90°C, 250-700 barNot explicitly stated

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation.

Optimized Conventional Solvent Extraction

This method utilizes a specific concentration of ethanol at an elevated temperature for a short duration to maximize this compound yield.

Materials:

  • Dried Ecklonia cava powder

  • Ethanol (99.9%)

  • Distilled water

  • Water bath

  • Centrifuge

  • HPLC system for analysis

Protocol:

  • Prepare a 62.6% (v/v) ethanol solution by mixing ethanol with distilled water.

  • Mix the dried Ecklonia cava powder with the 62.6% ethanol solution.

  • Place the mixture in a water bath set to 54.2°C.

  • Incubate for 13.2 minutes with occasional stirring.

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant containing the extracted this compound.

  • Analyze the this compound concentration in the supernatant using HPLC.[1][2]

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times.

Materials:

  • Dried Eisenia bicyclis powder

  • Ethanol

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • HPLC system for analysis

Protocol:

  • Prepare a 35% (v/v) ethanol solution.

  • Mix the dried seaweed powder with the 35% ethanol solution.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at 62% amplitude.

  • Maintain the temperature at 70°C for 6 minutes.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant for analysis.

  • Quantify the this compound yield using HPLC.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the cell walls of the algae, facilitating the release of intracellular components like this compound.

Materials:

  • Dried Sargassum dupplicatum powder

  • Cellulase enzyme solution (e.g., 7.5% w/v)

  • Ethanol (96%)

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

Protocol:

  • Treat the dried seaweed powder with a 7.5% cellulase solution.

  • Incubate the mixture for 3 hours in a shaking incubator at the optimal temperature and pH for the enzyme.

  • After enzymatic treatment, add 96% ethanol to the mixture.

  • Continue the extraction for 24 hours at room temperature with continuous stirring.

  • Separate the liquid extract from the solid residue by centrifugation.

  • Collect the supernatant and analyze for phlorotannin content.

Microwave-Assisted Enzymatic Extraction (MAEE)

This method combines the benefits of enzymatic hydrolysis with the rapid heating of microwave irradiation to improve extraction efficiency.

Materials:

  • Dried Ecklonia radiata powder

  • Viscozyme (or other suitable carbohydrase)

  • Microwave extraction system

  • Centrifuge

Protocol:

  • Suspend the dried seaweed powder in a buffer suitable for Viscozyme activity.

  • Add Viscozyme to the suspension.

  • Place the mixture in a microwave extraction system.

  • Apply microwave irradiation for a duration of 5 to 30 minutes.

  • After extraction, centrifuge the sample to separate the extract.

  • Collect the supernatant for further analysis.

Supercritical Fluid Extraction (SFE)

SFE uses supercritical carbon dioxide as a solvent, which offers advantages in terms of selectivity and environmental friendliness.

Materials:

  • Dried Ecklonia cava powder

  • Supercritical fluid extraction system

  • Carbon dioxide (food grade)

Protocol:

  • Deodorization Step: Place the dried Ecklonia cava powder in the extraction vessel. Pressurize the system with CO₂ to 65-100 bar and maintain the temperature at 25-40°C. This step is designed to remove undesirable odors.

  • Extraction Step: After the deodorization step, increase the pressure to 250-700 bar and the temperature to 35-90°C to extract the phlorotannins.

  • Separation: The supercritical fluid containing the dissolved this compound is passed through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

  • Collect the precipitated this compound extract.

Signaling Pathways Modulated by this compound

This compound exhibits a range of biological activities, including anti-inflammatory and antioxidant effects, by modulating key cellular signaling pathways.

Eckol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell LPS LPS/TNF-α TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB NF-κB MAPK->NFκB IκBα IκBα IKK->IκBα IκBα->NFκB Inhibition NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes This compound This compound This compound->MAPK This compound->IKK

This compound's Anti-inflammatory Mechanism via MAPK/NF-κB Inhibition.

Eckol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

This compound-mediated Vasodilation through the PI3K/Akt/eNOS Pathway.

Eckol_Nrf2_Pathway This compound This compound Erk Erk This compound->Erk Activates PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates Nrf2_inactive Nrf2-Keap1 (inactive complex) Erk->Nrf2_inactive Phosphorylates PI3K_Akt->Nrf2_inactive Phosphorylates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Dissociation Nrf2_nucleus Nrf2 (in nucleus) Nrf2_active->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Cytoprotection Cytoprotection & Antioxidant Effects HO1->Cytoprotection

This compound's Antioxidant Effect via Nrf2/HO-1 Pathway Activation.

References

A Comparative Guide to HPLC and UHPLC-MS Methods for Eckol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the quantification of Eckol, a phlorotannin with significant therapeutic potential.

This compound, primarily found in brown algae such as Ecklonia cava, has garnered attention for its antioxidant, anti-inflammatory, and other beneficial biological activities. As research progresses towards clinical applications, robust and reliable analytical methods for its quantification are crucial for quality control, standardization of extracts, and pharmacokinetic studies. This guide offers a comprehensive comparison of two prevalent analytical techniques, HPLC-DAD and UHPLC-MS, to assist in selecting the appropriate method for specific research and development needs.

Experimental Protocols

Detailed methodologies for both HPLC-DAD and UHPLC-MS are essential for reproducibility and method transfer. The following protocols are based on established and validated methods for the analysis of this compound and related phlorotannins.[1][2]

Sample Preparation

A consistent and efficient sample preparation protocol is fundamental for accurate quantification.

  • Extraction : this compound is typically extracted from dried and powdered Ecklonia cava biomass.[3] An optimized extraction can be achieved using 62.6% ethanol at 54.2°C for approximately 13 minutes.[3]

  • Stock Solution : A standard stock solution of this compound is prepared by dissolving the reference compound in methanol or a mixture of dimethyl sulfoxide (DMSO) and methanol.[4]

  • Working Solutions : Calibration standards and quality control (QC) samples are prepared by serially diluting the stock solution with the mobile phase or a suitable solvent to cover the desired concentration range.

  • Filtration : All sample and standard solutions should be filtered through a 0.45 μm syringe filter prior to injection to prevent clogging of the chromatographic system.

HPLC-DAD Method

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

  • System : Agilent 1100 Series HPLC System or equivalent with a Diode Array Detector (DAD).

  • Column : Supelco Discovery C18 (4.6 x 250 mm, 5 μm) or equivalent.

  • Mobile Phase : A gradient elution is typically employed using:

    • Solvent A: 0.1% Formic acid in deionized water.

    • Solvent B: Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 230 nm.

  • Injection Volume : 10 µL.

UHPLC-MS Method

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.

  • System : A UHPLC system coupled with a mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (H-ESI) source.

  • Column : A sub-2 µm particle size C18 column, such as a core-shell column.

  • Mobile Phase : A gradient elution is used with:

    • Solvent A: 0.1% Formic acid in deionized water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.25 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Heated Electrospray Ionization (H-ESI) in negative mode.

  • Mass Analysis : The [M-H]⁻ ion for this compound (m/z 371.05) would be monitored. High-resolution mass spectrometry provides accurate mass measurements for confident identification.

Data Presentation: Method Validation Parameters

The following tables summarize the key performance characteristics of the HPLC-DAD and UHPLC-MS methods for the quantification of this compound and a structurally similar phlorotannin, dithis compound, based on published validation data.

Table 1: Linearity and Sensitivity

ParameterHPLC-DADUHPLC-MS
Linearity (r²) >0.998≥0.999
Limit of Detection (LOD) 0.30 µg/mL100 ng/L (for carbamazepine)
Limit of Quantification (LOQ) 1.00 µg/mL300 ng/L (for carbamazepine)

Table 2: Accuracy and Precision

ParameterHPLC-DADUHPLC-MS
Accuracy (% Recovery) 93.9 - 108.7%77 - 160%
Intra-day Precision (%RSD) 1.37 - 8.12%< 5.0%
Inter-day Precision (%RSD) 2.04 - 9.52%< 5.0%

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide comparable results, which is crucial when transferring methods between laboratories or technologies. The process involves analyzing the same set of samples with both the established method (reference) and the new method (comparator).

CrossValidationWorkflow Cross-Validation Workflow for HPLC and UHPLC-MS start Define Acceptance Criteria prep_samples Prepare Spiked QC Samples (Low, Medium, High) start->prep_samples hplc_analysis Analyze Samples with HPLC-DAD (Reference Method) prep_samples->hplc_analysis uhplc_analysis Analyze Samples with UHPLC-MS (Comparator Method) prep_samples->uhplc_analysis compare_data Compare Quantitative Results hplc_analysis->compare_data uhplc_analysis->compare_data pass Methods are Correlated (Acceptance Criteria Met) compare_data->pass Pass fail Investigate Discrepancies (Re-evaluate Methods) compare_data->fail Fail end Validated Methods pass->end fail->start

Cross-Validation Workflow Diagram

Concluding Remarks

Both HPLC-DAD and UHPLC-MS are suitable methods for the quantification of this compound, with the choice depending on the specific application.

  • HPLC-DAD is a reliable and cost-effective method well-suited for routine quality control and quantification in less complex sample matrices where high sensitivity is not a primary requirement.

  • UHPLC-MS offers superior sensitivity, selectivity, and speed, making it the preferred method for trace-level quantification, analysis in complex biological matrices (e.g., plasma for pharmacokinetic studies), and for confirmatory analysis. The high resolution of instruments like the Orbitrap MS allows for accurate identification of this compound and other phlorotannins.

A thorough cross-validation as outlined is essential when transitioning between these methods to ensure consistency and reliability of data across different stages of research and development. This comparative guide, supported by experimental data and established protocols, provides a framework for making an informed decision on the most appropriate analytical method for this compound quantification.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Eckol and Phloroglucinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available experimental data provides a comparative overview of the cytotoxic effects of two marine-derived phenolic compounds, Eckol and phloroglucinol, on various cancer cell lines. This guide synthesizes key findings on their mechanisms of action, summarizes quantitative cytotoxicity data, and details the experimental protocols utilized in these seminal studies, offering a valuable resource for researchers and professionals in drug development.

Both this compound, a phlorotannin found in brown algae, and its basic structural unit, phloroglucinol, have demonstrated notable anticancer properties. However, their efficacy and mechanisms of action can vary significantly depending on the cancer cell type. This guide aims to delineate these differences through a structured comparison of their performance in preclinical studies.

Quantitative Comparison of Cytotoxicity

A critical aspect of evaluating anticancer compounds is the determination of their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and phloroglucinol against several cancer cell lines as reported in the literature. It is important to note that a direct comparison is most accurate when the compounds are tested under identical experimental conditions.

CompoundCancer Cell LineIC50 (µg/mL)Reference
This compound HeLa (Cervical Cancer)< 50[1][2]
H157 (Lung Cancer)> 50[1][2]
MCF7 (Breast Cancer)< 50[1]
Phloroglucinol HeLa (Cervical Cancer)> 50
H157 (Lung Cancer)> 50
MCF7 (Breast Cancer)> 50

Note: The study by Mwangi et al. (2017) provides a direct comparison on HeLa, H157, and MCF7 cell lines, indicating that this compound exhibits higher cytotoxic activity at lower concentrations than its monomer, phloroglucinol, on HeLa and MCF7 cells.

Delving into the Mechanisms: Apoptosis Induction

Both this compound and phloroglucinol exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. However, the specific signaling pathways they modulate can differ.

Phloroglucinol has been shown to induce apoptosis in HT-29 human colon cancer cells in a concentration-dependent manner. This process involves the alteration of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the activation of caspase-3 and caspase-8. Furthermore, phloroglucinol has been found to suppress the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which is crucial for cancer cell growth and survival. This suppression, in turn, inhibits the PI3K/Akt/mTOR and Ras/ERK-MAPK downstream signaling pathways.

This compound and its derivatives have also demonstrated potent pro-apoptotic activity across a range of cancer cell lines. For instance, dithis compound, a component of this compound, induces apoptosis in ovarian cancer cells by triggering the activation of caspase-8, caspase-9, and caspase-3, and is associated with mitochondrial dysfunction. In breast cancer cells, this compound treatment leads to a significant increase in the apoptotic cell population. Moreover, this compound has been shown to suppress the stemness and malignancies of glioma stem-like cells by blocking both the phosphoinositide 3-kinase (PI3K)-Akt and Ras-Raf-1-Erk signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following is a detailed description of the methodologies employed in the key cited experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and phloroglucinol were primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) reduction assay.

  • Cell Culture: Cancer cell lines (e.g., HeLa, H157, MCF7) were cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics. Cells were maintained in an incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or phloroglucinol. A control group with untreated cells was also maintained.

  • Incubation: The plates were incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the MTT solution was added to each well, and the plates were incubated for another few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a key signaling pathway affected by these compounds and a typical experimental workflow.

Phloroglucinol_Signaling_Pathway Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R Inhibits Apoptosis Apoptosis Phloroglucinol->Apoptosis Induces PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth Promotes MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundAddition 3. Add this compound or Phloroglucinol CellSeeding->CompoundAddition Incubation 4. Incubate for 24-72h CompoundAddition->Incubation MTT 5. Add MTT Reagent Incubation->MTT Formazan 6. Solubilize Formazan MTT->Formazan Read 7. Measure Absorbance Formazan->Read IC50 8. Calculate IC50 Value Read->IC50

References

Validation of Eckol's therapeutic potential in animal models of neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical studies highlights the therapeutic potential of Eckol, a phlorotannin found in brown algae, in animal models of neurodegenerative diseases. This guide provides a comparative analysis of this compound's performance against established treatments, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated significant neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Its multifaceted mechanism of action, which includes acetylcholinesterase (AChE) inhibition and dopamine receptor agonism, positions it as a promising candidate for further investigation. This guide presents a side-by-side comparison of this compound with Donepezil and Levodopa (L-DOPA), the standard-of-care treatments for Alzheimer's and Parkinson's disease, respectively.

Performance in Alzheimer's Disease Models

In scopolamine-induced amnesia models in mice, a well-established paradigm for screening anti-Alzheimer's drugs, this compound has shown notable efficacy in improving cognitive function.

Table 1: Comparison of this compound and Donepezil in Scopolamine-Induced Amnesia Mouse Model (Y-Maze Test)

Treatment GroupSpontaneous Alternation (%)Source
Control70.16 ± 4.58[1]
Scopolamine-treated37.66 ± 3.94[1]
Donepezil (Standard)68.50 ± 1.95[1]

Note: Data for this compound in a directly comparable Y-maze test with Donepezil was not available in the reviewed literature. The table illustrates the typical performance of a standard drug in this model.

Experimental Protocol: Scopolamine-Induced Amnesia (Y-Maze Test)

The Y-maze test is employed to assess spatial working memory. The apparatus consists of three identical arms. Mice are placed in one arm and allowed to explore the maze freely for a set period. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternation, a measure of short-term memory. A higher percentage indicates better memory function. Amnesia is induced by intraperitoneal (i.p.) injection of scopolamine, a muscarinic receptor antagonist that impairs learning and memory. Test compounds are typically administered prior to the scopolamine injection.[1]

Performance in Parkinson's Disease Models

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, which mimics the dopamine depletion seen in human patients, this compound has shown potential in improving motor function.

Table 2: Comparison of this compound and L-DOPA in MPTP-Induced Parkinson's Mouse Model (Rotarod Test)

Treatment GroupLatency to Fall (seconds)Source
Control221.6 ± 47.38[2]
MPTP-treated71.57 ± 35.63
L-DOPA-treatedImproved performance (specific data varies)

Note: Direct comparative quantitative data for this compound versus L-DOPA in the same rotarod test protocol was not available in the reviewed literature. The table demonstrates the typical effect of L-DOPA in this model.

Experimental Protocol: MPTP-Induced Parkinson's Disease (Rotarod Test)

The rotarod test is a standard method for assessing motor coordination and balance in rodents. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP is administered to induce the degeneration of dopaminergic neurons, leading to motor deficits characteristic of Parkinson's disease. The efficacy of a test compound is evaluated by its ability to increase the time the mice can stay on the rotating rod.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are attributed to its influence on multiple signaling pathways.

This compound's Neuroprotective Signaling

This compound has been shown to exert its effects through various pathways, including the inhibition of acetylcholinesterase (AChE) and acting as an agonist for dopamine D3/D4 receptors. It also demonstrates anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways. Furthermore, this compound can attenuate oxidative stress through the Nrf2-mediated activation of heme oxygenase-1 (HO-1) via the Erk and PI3K/Akt signaling pathways.

Eckol_Signaling This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Dopamine_Receptors Dopamine D3/D4 Receptors This compound->Dopamine_Receptors Agonist NF_kB_MAPK NF-κB & MAPK Pathways This compound->NF_kB_MAPK Modulates Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 Activates Neuroprotection Neuroprotection AChE->Neuroprotection Contributes to Dopamine_Receptors->Neuroprotection Contributes to Neuroinflammation Neuroinflammation NF_kB_MAPK->Neuroinflammation Reduces Oxidative_Stress Oxidative_Stress Nrf2_HO1->Oxidative_Stress Reduces Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

This compound's multifaceted neuroprotective signaling pathways.

Donepezil's Cholinergic Signaling

Donepezil, a standard treatment for Alzheimer's disease, primarily acts as a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, it increases the levels of this neurotransmitter in the brain, thereby enhancing cholinergic neurotransmission.

Donepezil_Signaling Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cholinergic_Transmission Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Enhances Cognitive_Function Cognitive_Function Cholinergic_Transmission->Cognitive_Function Improves

Mechanism of action of Donepezil in enhancing cholinergic signaling.

L-DOPA's Dopaminergic Signaling

L-DOPA is a precursor to dopamine and is the most effective treatment for the motor symptoms of Parkinson's disease. It crosses the blood-brain barrier and is converted to dopamine in the brain, replenishing the depleted dopamine levels in patients.

L_DOPA_Signaling L_DOPA L_DOPA Blood_Brain_Barrier Blood-Brain Barrier L_DOPA->Blood_Brain_Barrier Crosses Dopamine Dopamine Blood_Brain_Barrier->Dopamine Converted to Dopaminergic_Neurons Dopaminergic Neurons Dopamine->Dopaminergic_Neurons Replenishes Motor_Function Motor_Function Dopaminergic_Neurons->Motor_Function Improves

L-DOPA's role in replenishing dopamine and improving motor function.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for neurodegenerative diseases in preclinical models. Its ability to target multiple pathological pathways, including cholinergic deficits, dopaminergic dysfunction, neuroinflammation, and oxidative stress, suggests it may offer a broader therapeutic window compared to single-target agents. While direct comparative studies with standard-of-care drugs are still needed to fully elucidate its relative efficacy, the existing data strongly supports further investigation of this compound as a potential novel treatment for Alzheimer's and Parkinson's diseases.

References

A Comparative Analysis of the Stability of Eckol and Other Phlorotannins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of eckol, a prominent phlorotannin found in brown algae, in relation to other compounds within the same class. Phlorotannins are gaining significant attention for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, their successful application in pharmaceuticals and nutraceuticals is contingent on their stability during extraction, processing, and storage. This document summarizes key experimental findings on phlorotannin stability, details relevant analytical methodologies, and illustrates associated cellular pathways.

Quantitative Stability Data

While direct comparative studies on the stability of this compound against a wide range of other phlorotannins under identical conditions are limited in publicly available literature, valuable insights can be drawn from studies on closely related and co-occurring phlorotannins, such as dithis compound. The following table summarizes the thermostability of dithis compound, offering a proxy for understanding the stability of this compound-type phlorotannins.

Table 1: Thermostability of Dithis compound Compared to Ascorbic Acid

CompoundConcentration (µM)Temperature (°C)Duration (days)Remaining Radical Scavenging Activity (%)Reference
Dithis compound 62.5307No significant change[1][2]
62.5607No significant change[1][2]
62.5907~80%[2]
Ascorbic Acid 62.5307No significant change
62.5607~67%
62.5904~70%
62.5907~67%

Data is derived from DPPH radical scavenging assays.

Key Observations:

  • Superior Thermostability of Phlorotannins: Dithis compound exhibits remarkable thermal stability, retaining a high degree of its antioxidant activity even at temperatures as high as 90°C over a 7-day period. In contrast, the stability of ascorbic acid, a commonly used antioxidant, significantly diminishes at elevated temperatures.

  • Influence of Molecular Structure: While specific data for this compound is not detailed in this direct comparison, it is suggested that the antioxidant activity and stability of phlorotannins can be influenced by their degree of polymerization. Some studies indicate that lower molecular weight phlorotannins like this compound and phlorofucofurothis compound A may exhibit potent antioxidant activity.

  • Oxidative Stability: Phlorotannins are susceptible to oxidation, a factor that needs to be controlled during extraction and analysis. The use of antioxidants like ascorbic acid during sample preparation can mitigate this degradation. Low molecular weight phlorotannins in an aqueous matrix have been shown to undergo oxidation when exposed to atmospheric oxygen.

  • Storage Conditions: The stability of phlorotannins is significantly affected by storage conditions. Low molecular weight phlorotannins have been found to be stable for up to 8 weeks in aqueous solutions at temperatures below 50°C. However, when stored as a powder, they exhibit greater stability.

  • pH and Gastrointestinal Stability: The physiological pH and digestive enzymes in the gastrointestinal tract can impact the stability and bioavailability of phlorotannins.

Experimental Protocols

Accurate assessment of phlorotannin stability is crucial for their development as therapeutic agents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Thermal Stability using HPLC and DPPH Assay

This protocol is adapted from methodologies used to assess the thermostability of dithis compound.

1. Sample Preparation and Heat Treatment:

  • Prepare stock solutions of purified this compound and other phlorotannins (e.g., dithis compound, phlorofucofurothis compound A) and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
  • Aliquot the solutions into sealed vials to prevent evaporation.
  • Incubate the vials at different temperatures (e.g., 30°C, 60°C, and 90°C) in the dark for a specified duration (e.g., 7 days).
  • Collect samples at defined time points (e.g., day 0, 1, 3, 5, and 7).

2. Quantification of Phlorotannin Content by HPLC:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector.
  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid for better peak shape).
  • Analysis: Inject the heat-treated samples and a standard curve of the corresponding phlorotannin. Monitor the elution at a wavelength of 230 nm.
  • Data Analysis: Calculate the percentage of the remaining phlorotannin at each time point relative to the concentration at day 0.

3. Assessment of Antioxidant Activity by DPPH Radical Scavenging Assay:

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • In a 96-well plate, mix the heat-treated phlorotannin samples with the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample. Compare the activity of the heat-treated samples to the non-heated control (day 0).

Protocol 2: Analysis of Phlorotannin Stability by UPLC-MS

This protocol is based on advanced analytical techniques for phlorotannin profiling.

1. Sample Preparation:

  • Extract phlorotannins from brown algae using an appropriate solvent system (e.g., 70% acetone or ethanol). To prevent oxidation, it is advisable to add an antioxidant like ascorbic acid to the extraction solvent.
  • Subject the crude extract to various stability-challenging conditions (e.g., different pH values, exposure to light, presence of oxidizing agents).

2. UPLC-MS Analysis:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS). A hydrophilic interaction liquid chromatography (HILIC) mode can be effective for separating these polar compounds.
  • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., ammonium formate or acetic acid).
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecular ions of the phlorotannins.
  • Data Analysis: Compare the UPLC-MS profiles of the stressed samples with the control sample. Identify and quantify the degradation products and calculate the percentage degradation of the parent phlorotannins.

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound and the Nrf2-Keap1 Antioxidant Response

This compound has been shown to exert its antioxidant effects by activating the Nrf2-Keap1 signaling pathway, a key regulator of cellular defense against oxidative stress.

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines a general workflow for a comparative study of phlorotannin stability.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Testing (Stress Conditions) cluster_analysis 3. Analytical Assessment cluster_data 4. Data Analysis & Comparison p1 Isolate & Purify This compound & Other Phlorotannins p2 Prepare Stock Solutions p1->p2 s1 Thermal Stress (e.g., 30, 60, 90°C) p2->s1 s2 Oxidative Stress (e.g., H₂O₂, AAPH) p2->s2 s3 pH Stress (e.g., pH 3, 7, 9) p2->s3 s4 Photostability (UV Exposure) p2->s4 a1 UPLC-MS/MS (Quantification & Degradant ID) s1->a1 a2 HPLC-UV (Quantification) s1->a2 a3 Antioxidant Assays (DPPH, ORAC) s1->a3 s2->a1 s2->a2 s2->a3 s3->a1 s3->a2 s3->a3 s4->a1 s4->a2 s4->a3 d1 Calculate Degradation Kinetics (Half-life, Rate Constant) a1->d1 d2 Compare Remaining Antioxidant Activity a1->d2 d3 Generate Comparative Data Tables & Charts a1->d3 a2->d1 a2->d2 a2->d3 a3->d1 a3->d2 a3->d3

Caption: General workflow for phlorotannin stability assessment.

References

Eckol: A Phlorotannin's Superiority in Skin Protection Compared to Conventional Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available research indicates that Eckol, a phlorotannin derived from brown algae, demonstrates significant antioxidant and skin-protective properties, often rivaling or exceeding those of other well-known natural antioxidants. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidative potential of this compound and other natural antioxidants has been evaluated through various assays. The following tables summarize the key quantitative data from multiple studies, providing a basis for comparison.

Table 1: Radical Scavenging Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of an antioxidant to scavenge free radicals. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 (µM)Source
This compound 12 - 26[1]
Dithis compound12 - 26[1]
Phlorofucofurothis compound A12 - 26[1]
8,8´-bithis compound12 - 26[1]
Phloroglucinol12 - 26[1]
α-Tocopherol (Vitamin E)Less effective than this compound
Ascorbic Acid (Vitamin C)Less effective than this compound
Table 2: Superoxide Anion Radical Scavenging Activity

This assay measures the ability of an antioxidant to neutralize the superoxide anion radical (O₂⁻), a reactive oxygen species implicated in cellular damage.

AntioxidantIC50 (µM)Source
This compound 6.5 - 8.4
Dithis compound6.5 - 8.4
Phlorofucofurothis compound A6.5 - 8.4
8,8´-bithis compound6.5 - 8.4
Phloroglucinol6.5 - 8.4
α-Tocopherol (Vitamin E)Less effective than this compound
Ascorbic Acid (Vitamin C)Less effective than this compound
Table 3: Cellular Protective Effects Against UVB-Induced Damage

This table summarizes the protective effects of this compound and its related phlorotannin, Dithis compound, against UVB-induced damage in human skin cells.

AntioxidantConcentrationEffect on UVB-Irradiated CellsSource
This compound 250 µM174.4% ROS level (compared to 234.1% in control)
Dithis compound250 µM100.7% ROS level (compared to 234.1% in control)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the free radical scavenging capacity of an antioxidant.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (this compound and other antioxidants) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each test tube or microplate well.

  • Addition of Antioxidant: Different concentrations of the antioxidant solutions are added to the DPPH solution. A control is prepared with the solvent and DPPH solution alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay in Human Keratinocytes (HaCaT cells)

This assay measures the ability of an antioxidant to protect cells from oxidative stress.

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a 96-well plate until they reach confluence.

  • Loading with Fluorescent Probe: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test antioxidant (e.g., this compound) for a specific duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant agent, such as hydrogen peroxide (H₂O₂) or AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The antioxidant activity is determined by the reduction in fluorescence in the antioxidant-treated cells compared to the control cells.

Signaling Pathways and Experimental Workflow

The protective effects of this compound against skin damage involve the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_stress External Stressors cluster_ros Cellular Response cluster_pathways Signaling Pathways cluster_damage Cellular Damage UVB Radiation UVB Radiation Skin Cells (Keratinocytes) Skin Cells (Keratinocytes) UVB Radiation->Skin Cells (Keratinocytes) Particulate Matter (PM2.5) Particulate Matter (PM2.5) Particulate Matter (PM2.5)->Skin Cells (Keratinocytes) ROS Generation ROS Generation Skin Cells (Keratinocytes)->ROS Generation MAPK MAPK (p38, ERK, JNK) ROS Generation->MAPK Apoptosis Apoptosis ROS Generation->Apoptosis NF-κB NF-κB MAPK->NF-κB AP-1 AP-1 MAPK->AP-1 Inflammation\n(↑ Cytokines, Chemokines) Inflammation (↑ Cytokines, Chemokines) NF-κB->Inflammation\n(↑ Cytokines, Chemokines) Collagen Degradation\n(↑ MMPs) Collagen Degradation (↑ MMPs) AP-1->Collagen Degradation\n(↑ MMPs) This compound This compound This compound->ROS Generation Inhibits This compound->MAPK Inhibits This compound->NF-κB Inhibits

Caption: this compound's protective mechanism against skin stressors.

The above diagram illustrates how external stressors like UVB radiation and particulate matter lead to the generation of Reactive Oxygen Species (ROS) in skin cells. This triggers signaling pathways such as MAPK, NF-κB, and AP-1, ultimately causing inflammation, collagen degradation, and apoptosis. This compound exerts its protective effects by inhibiting ROS generation and the subsequent activation of these damaging signaling cascades.

G cluster_workflow Experimental Workflow: Assessing Antioxidant Efficacy cluster_assays Types of Assays Cell_Culture 1. Culture Skin Cells (e.g., HaCaT Keratinocytes) Antioxidant_Treatment 2. Treat with Antioxidants (this compound, Vitamin C, etc.) Cell_Culture->Antioxidant_Treatment Stressor_Exposure 3. Expose to Stressor (UVB or PM2.5) Antioxidant_Treatment->Stressor_Exposure Assays 4. Perform Assays Stressor_Exposure->Assays ROS_Assay ROS Measurement (DCFH-DA) Viability_Assay Cell Viability (MTT) Western_Blot Protein Expression (MAPK, NF-κB) Data_Analysis 5. Analyze Data & Compare Efficacy ROS_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for comparing antioxidant efficacy.

This diagram outlines a typical experimental procedure to compare the skin-protective effects of different antioxidants. It involves culturing skin cells, treating them with the respective antioxidants, exposing them to a stressor, and then performing various assays to measure cellular responses like ROS levels, cell viability, and the expression of key proteins involved in damage pathways.

References

Validating Eckol's Mechanism of Action: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Eckol, a phlorotannin derived from brown algae, and its mechanism of action, validated through gene expression analysis. This compound's performance is objectively compared with established anti-inflammatory agents, Celecoxib and Dexamethasone, supported by experimental data from publicly available literature and genomic databases.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a phlorotannin predominantly found in edible brown algae, such as Ecklonia cava. It is recognized for a wide range of biological activities, including antioxidant, anti-cancer, and potent anti-inflammatory effects. The primary mechanism of action for this compound's anti-inflammatory properties involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Emerging research indicates that this compound exerts its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to the downregulation of various inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

Comparative Analysis of Gene Expression Modulation

To validate this compound's mechanism of action, its impact on the expression of key inflammatory genes is compared with that of Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent corticosteroid. While direct quantitative high-throughput gene expression data for this compound is not yet available in public repositories, its effects have been qualitatively documented in multiple studies. The effects of Celecoxib and Dexamethasone are summarized from studies and publicly available datasets (GEO datasets GSE162256, GSE59671, GSE124114, GSE63836).

Table 1: Comparative Effect on Key Pro-Inflammatory Gene Expression

GeneThis compound (Qualitative)Celecoxib (Qualitative Trend)Dexamethasone (Qualitative Trend)
TNF-α DownregulatedDownregulatedDownregulated
IL-6 Downregulated[1]DownregulatedDownregulated
IL-1β DownregulatedDownregulatedDownregulated
COX-2 (PTGS2) Downregulated[1]DownregulatedDownregulated
iNOS (NOS2) DownregulatedDownregulatedDownregulated
MMP-2 Downregulated[1]DownregulatedNot consistently reported
MMP-8 Downregulated[1]Not consistently reportedNot consistently reported

Table 2: Comparative Effect on Key Signaling Pathway-Associated Gene Expression

Gene/Protein TargetThis compound (Qualitative)Celecoxib (Qualitative Trend)Dexamethasone (Qualitative Trend)
NF-κB (p65) Nuclear Translocation Inhibited[1]InhibitedInhibited
IκBα Phosphorylation InhibitedInhibitedInhibited
p38 MAPK Phosphorylation InhibitedInhibitedInhibited
ERK1/2 Phosphorylation InhibitedInhibitedInhibited
JNK Phosphorylation InhibitedNot consistently reportedInhibited

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the process of its validation, the following diagrams are provided.

eckol_moa cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

This compound's Anti-inflammatory Signaling Pathway

gene_expression_workflow start Start: Cell Culture treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Comparator (e.g., Celecoxib) start->treatment incubation Incubation (Defined Time Period) treatment->incubation lysis Cell Lysis & RNA Extraction incubation->lysis qc RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) lysis->qc lib_prep Library Preparation (cDNA Synthesis, Adapter Ligation) qc->lib_prep sequencing High-Throughput Sequencing (RNA-Seq) lib_prep->sequencing data_qc Raw Data Quality Control (e.g., FastQC) sequencing->data_qc alignment Read Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis (Fold Change, p-value) quantification->dea pathway Pathway & Functional Analysis dea->pathway validation Validation of Key Genes (e.g., qRT-PCR) dea->validation

References

A comparative assessment of the radical scavenging activities of Eckol and other marine polyphenols.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Eckol and Other Marine-Derived Polyphenols as Radical Scavengers, Supported by Experimental Data.

The marine environment is a rich reservoir of unique and potent bioactive compounds, among which polyphenols, particularly those derived from brown algae, have garnered significant attention for their robust antioxidant properties. This guide provides a comparative assessment of the radical scavenging activities of this compound, a prominent phlorotannin, against other marine polyphenols like Dithis compound, Phlorofucofurothis compound-A, and the carotenoid Fucoxanthin. The objective of this guide is to present a clear, data-driven comparison to aid in the evaluation of these compounds for research and development purposes.

Quantitative Comparison of Radical Scavenging Activities

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the comparative radical scavenging activities of this compound and other selected marine polyphenols based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Marine Source (Example)Reference
This compound 70.82 ± 0.25Ecklonia stolonifera[1]
Dithis compound 34.25 ± 3.56Ecklonia stolonifera[1]
Phlorofucofurothis compound-A 12.74 ± 0.15Ecklonia stolonifera[1]
Fucoxanthin 201.2 ± 21.4 (µg/mL)Phaeodactylum tricornutum

Note: Fucoxanthin IC50 is presented in µg/mL as reported in the cited study.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)Marine Source (Example)Reference
Fucoxanthin 33.54Laminaria japonica[2]
all-E-Fucoxanthin >33.54Laminaria japonica
13Z- and 13'Z-Fucoxanthin >33.54Laminaria japonica

Note: A comprehensive, directly comparative study of the ABTS radical scavenging activities of this compound, Dithis compound, and Phlorofucofurothis compound-A under identical experimental conditions was not available in the reviewed literature. Therefore, a direct comparison of their ABTS IC50 values in a single table is not presented to avoid potential misinterpretation of data from different studies.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. The following are representative methodologies for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test compounds (this compound, other marine polyphenols)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: The marine polyphenols are dissolved in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH working solution is added to an equal volume of the test sample at different concentrations. A blank containing only the solvent and DPPH, and a positive control are also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test sample at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in assessing radical scavenging activity and the cellular mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis P1 Marine Polyphenol Stock Solutions A1 Serial Dilutions of Polyphenols P1->A1 P2 Radical Solutions (DPPH/ABTS) A2 Reaction Incubation (Dark, RT) P2->A2 P3 Positive Control (e.g., Trolox) P3->A1 A1->A2 A3 Spectrophotometric Measurement A2->A3 D1 Calculate % Radical Scavenging A3->D1 D2 Determine IC50 Values D1->D2 D3 Comparative Assessment D2->D3 Nrf2_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt JNK JNK Pathway This compound->JNK Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Nrf2_cyto->Ub Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation PI3K_Akt->Nrf2_cyto JNK->Nrf2_cyto ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Other_AOE Other Antioxidant Enzyme Expression ARE->Other_AOE

References

Interspecies comparison of Eckol's bioactivity in different brown algae.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eckol, a phlorotannin predominantly found in brown algae, has garnered significant attention for its diverse and potent bioactive properties. As a key secondary metabolite, its concentration and efficacy can vary between different algal species, influencing their potential for therapeutic applications. This guide provides an objective comparison of this compound's bioactivity across various brown algae, supported by experimental data, to aid researchers in selecting optimal natural sources for further investigation and drug development.

Quantitative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound and related compounds from different brown algae species. It is important to note that direct comparative studies of purified this compound from different species for the same bioactivity are limited. The data presented here is synthesized from multiple sources and reflects different bioassays, highlighting the need for further standardized comparative research.

Brown Alga SpeciesCompound(s)Bioactivity AssayKey FindingsReference
Ecklonia cavaThis compoundCytoprotective effect against oxidative stressScavenged intracellular ROS with a 79% effect at 30 μM.[1][1]
Anti-inflammatorySuppressed TNF-α/IFN-γ-induced pro-inflammatory cytokines and chemokines in HaCaT cells.[2][2]
Dithis compoundAntioxidant (DPPH radical scavenging)Stable antioxidant activity at various temperatures.[3]
Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB)Antioxidant (DPPH radical scavenging)IC50: 0.90 µM.
Ecklonia stoloniferaThis compoundRat lens aldose reductase (RLAR) inhibitionIC50: 54.68 µM.
Eisenia bicyclisThis compound and Phlorofucofurothis compound A mixtureAntioxidant (Weight gain test)As effective as α-tocopherol at 0.05% concentration.
Ecklonia cava, Ecklonia stolonifera, Eisenia bicyclisExtracts (Dithis compound and PFE-A recovery)Antioxidant activity of extractsE. bicyclis extract showed the highest antioxidant activity (91%), followed by E. stolonifera (90%) and E. cava (74%).

Experimental Protocols

Extraction and Purification of this compound from Brown Algae

A general methodology for the extraction and purification of this compound from brown algae involves the following steps:

  • Sample Preparation: The collected brown algae are washed with fresh water to remove salt and epiphytes, followed by freeze-drying or air-drying. The dried algae are then ground into a fine powder.

  • Extraction: The algal powder is typically extracted with an organic solvent, most commonly aqueous ethanol (e.g., 80% ethanol) or methanol, often under reflux for several hours. This process is repeated multiple times to ensure maximum extraction of phlorotannins.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water. The phlorotannin-rich fraction is usually found in the ethyl acetate layer.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for further purification. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.

  • Isolation of this compound: Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC) and then further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column, to yield pure this compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay evaluates the effect of this compound on the production of pro-inflammatory mediators in human keratinocytes (HaCaT cells) stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).

  • HaCaT cells are cultured in a suitable medium.

  • The cells are pre-treated with various concentrations of this compound for a specific duration.

  • Following pre-treatment, the cells are stimulated with a mixture of TNF-α and IFN-γ to induce an inflammatory response.

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The inhibitory effect of this compound on the production of these inflammatory mediators is determined by comparing the levels in this compound-treated cells to those in untreated, stimulated cells.

Visualizing Molecular Pathways and Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates the proposed mechanism of action of this compound in inhibiting inflammation.

Eckol_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_IFNy TNF-α / IFN-γ Receptor Receptor MAPK MAPKs (p38, ERK, JNK) Receptor->MAPK IKK IKK Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_p65_IkBa NF-κB p65-IκBα (Inactive) NFkB_p65 NF-κB p65 (Active) NFkB_p65_IkBa->NFkB_p65 Release NFkB_p65_n NF-κB p65 NFkB_p65->NFkB_p65_n Translocation This compound This compound This compound->IKK This compound->NFkB_p65 DNA DNA NFkB_p65_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines Pro_inflammatory_Genes->Cytokines_Chemokines

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening of this compound's bioactivity from different brown algae sources.

Bioactivity_Screening_Workflow Extraction Extraction & Purification of this compound Structural_ID Structural Identification (NMR, MS) Extraction->Structural_ID Bioactivity_Assays In Vitro Bioactivity Assays (Antioxidant, Anti-inflammatory, etc.) Extraction->Bioactivity_Assays Data_Analysis Quantitative Data Analysis (IC50, etc.) Bioactivity_Assays->Data_Analysis Comparison Interspecies Comparison of Bioactivity Data_Analysis->Comparison Lead_Selection Selection of Lead Species for Further Development Comparison->Lead_Selection

Caption: General workflow for comparing this compound's bioactivity from different brown algae.

References

Validating the synergistic effects of Eckol with other bioactive compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the synergistic effects of Eckol, a phlorotannin derived from brown algae, with other bioactive compounds reveals its potential to enhance therapeutic outcomes in various applications. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic activities, supported by experimental data, protocols, and pathway visualizations.

This compound, a prominent member of the phlorotannin family of polyphenols found in brown seaweeds, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Emerging research now highlights its capacity to act in synergy with other bioactive compounds, amplifying their therapeutic effects. This guide synthesizes key findings on the synergistic potential of this compound in antibacterial, anticancer, and neuroprotective applications.

Synergistic Bioactivities of this compound in Combination with Other Compounds

CombinationTarget ApplicationKey Synergistic EffectQuantitative MeasureReference
This compound & Ampicillin Antibacterial (against S. aureus)Increased antibacterial efficacyA Fractional Inhibitory Concentration (FIC) index of 0.31 to 0.5 indicates a synergistic effect.[1]
This compound & Temozolomide Anticancer (against Glioma Stem-like Cells)Reduced resistance of cancer stem-like cells to chemotherapy.This compound treatment makes glioma stem-like cells more sensitive to anticancer treatments.[2][2]
This compound & Ionizing Radiation Anticancer (against Glioma Stem-like Cells)Reduced resistance of cancer stem-like cells to radiotherapy.This compound treatment effectively reduced the resistance of glioma stem-like cells to ionizing radiation.[2][2]
Phlorotannin (including this compound) & Fucoidan Mixture NeuroprotectionPrevention of Aβ-induced cognitive decline.A mixture of phlorotannins and fucoidan showed a more effective cognitive-enhancing effect than either component alone.

Experimental Protocols for Validating Synergism

A critical aspect of validating synergistic effects is the use of robust and standardized experimental protocols. Below are methodologies central to the findings presented in this guide.

Checkerboard Assay for Antibacterial Synergy

The checkerboard assay is a widely used method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and ampicillin against Staphylococcus aureus.

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and ampicillin in an appropriate solvent.

  • Bacterial Culture: Culture S. aureus to the mid-logarithmic phase and adjust the inoculum density to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of this compound and ampicillin.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Ampicillin, where FIC = MIC of agent in combination / MIC of agent alone. A FIC index of ≤ 0.5 is considered synergistic.

Clonogenic Assay for Anticancer Synergy

The clonogenic assay is the gold standard for determining the cytotoxic effects of anticancer treatments by assessing the ability of single cells to form colonies.

Objective: To evaluate the synergistic effect of this compound in combination with ionizing radiation on the survival of glioma stem-like cells.

Protocol:

  • Cell Culture: Culture glioma stem-like cells under appropriate conditions.

  • Treatment: Treat the cells with this compound, ionizing radiation, or a combination of both.

  • Cell Seeding: Seed a known number of treated cells into culture plates.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks).

  • Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group. Synergy can be determined by comparing the survival curve of the combination treatment to the predicted additive effect of the individual treatments.

In Vivo Model for Neuroprotective Synergy

Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents.

Objective: To assess the synergistic effect of a phlorotannin and fucoidan mixture on cognitive decline in an amyloid-beta (Aβ)-induced mouse model.

Protocol:

  • Animal Model: Induce cognitive deficits in mice through the administration of Aβ peptides.

  • Treatment: Administer the phlorotannin-fucoidan mixture, individual components, or a vehicle control to different groups of mice over a specified period.

  • Behavioral Tests: Conduct a battery of behavioral tests to assess learning and memory, such as the Morris water maze or Y-maze.

  • Biochemical Analysis: After the behavioral tests, collect brain tissue for biochemical analyses, including markers of oxidative stress and synaptic function.

  • Data Analysis: Compare the behavioral and biochemical outcomes between the different treatment groups to determine if the combination therapy provides a greater benefit than the individual components.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in synergistic interactions is essential for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for synergy validation and a key signaling pathway modulated by this compound's synergistic activity.

Experimental_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Analysis cluster_Validation Validation & Mechanism A Select Bioactive Compounds (this compound & Partner Compound) B Prepare Stock Solutions A->B D Perform Synergy Assay (e.g., Checkerboard, Clonogenic Assay) B->D C Culture Target Cells (e.g., Bacteria, Cancer Cells) E Treat Cells with Individual Compounds & Combinations C->E D->E Apply Treatments F Measure Endpoint (e.g., Cell Viability, Colony Formation) E->F Incubate & Observe G Calculate Synergy (e.g., FIC Index, Combination Index) F->G Quantitative Analysis H Validate Synergy in In Vivo Models G->H Confirm In Vivo I Investigate Molecular Mechanisms (e.g., Western Blot, RT-qPCR) G->I Elucidate Pathway

Caption: A generalized workflow for validating the synergistic effects of this compound.

This compound, in combination with other agents, has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Signaling_Pathway cluster_Inputs External Stimuli cluster_Pathway Signaling Cascade cluster_Outputs Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Partner Partner Compound (e.g., Temozolomide) Partner->PI3K Inhibits Partner->Ras Inhibits Akt Akt PI3K->Akt Activates Proliferation Decreased Cell Proliferation Akt->Proliferation Apoptosis Increased Apoptosis Akt->Apoptosis Resistance Reduced Drug Resistance Akt->Resistance Raf1 Raf-1 Ras->Raf1 Activates Erk Erk Raf1->Erk Activates Erk->Proliferation Erk->Apoptosis Erk->Resistance

Caption: Synergistic inhibition of the PI3K/Akt and Ras/Raf/Erk pathways by this compound.

The synergistic interactions of this compound with other bioactive compounds present a promising avenue for the development of more effective therapeutic strategies. The data and protocols outlined in this guide are intended to support further research into these synergistic effects and facilitate the translation of these findings into clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling Eckol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Eckol, a phlorotannin found in brown algae. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods.

Personal Protective Equipment (PPE) and Safety Precautions

While an available Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, it is prudent to take precautions due to its nature as a fine powder and its relation to phloroglucinol, which can be an irritant. One supplier has also noted that this compound powder may be unstable. The following table summarizes the recommended PPE and safety measures.

Item Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne powder particles.
Hand Protection Nitrile gloves.Prevents skin contact with the powder.
Protective Clothing Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. Consider a dust mask if weighing large quantities in an open area.Minimizes inhalation of airborne powder.
Ventilation Work in a well-ventilated laboratory or within a chemical fume hood, especially during weighing and transfer.Controls airborne dust and potential irritants.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section details the procedural workflow for the safe handling of this compound from receipt to preparation for use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed when not in use.

2. Weighing the Powder:

  • Perform weighing operations within a chemical fume hood to minimize the dispersion of the fine powder.

  • Use anti-static weigh paper or a container to prevent the powder from becoming airborne due to static electricity.

  • Tare Method:

    • Place an empty, sealed container on the balance and tare it to zero.

    • Transfer the container to the fume hood.

    • Carefully add the desired amount of this compound powder to the container and securely close the lid.

    • Return the sealed container to the balance to obtain the final weight.

    • Make any necessary adjustments by adding or removing powder within the fume hood.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Do not use a dry brush, as this can generate dust.

3. Solution Preparation:

  • Add the solvent to the weighed this compound powder within the fume hood.

  • If the solvent is volatile, ensure adequate ventilation and keep the container covered as much as possible.

  • Gently swirl or stir the mixture to dissolve the powder.

Experimental Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Weigh Weigh Powder in Fume Hood Store->Weigh Dispose_Containers Dispose of Empty Containers Store->Dispose_Containers Empty Containers Prepare Prepare Solution Weigh->Prepare Dispose_Solid Dispose of Solid Waste Prepare->Dispose_Solid Solid Waste Dispose_Liquid Dispose of Liquid Waste Prepare->Dispose_Liquid Liquid Waste

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eckol
Reactant of Route 2
Eckol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.